molecular formula C10H12N2O5 B074156 Dinoterb CAS No. 1420-07-1

Dinoterb

Katalognummer: B074156
CAS-Nummer: 1420-07-1
Molekulargewicht: 240.21 g/mol
InChI-Schlüssel: IIPZYDQGBIWLBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dinoterb is a phenolic herbicide and pesticide belonging to the chemical class of dinitrophenols. Its primary research value lies in its potent action as an uncoupler of oxidative phosphorylation in mitochondria. By disrupting the proton gradient across the inner mitochondrial membrane, this compound effectively halts ATP synthesis, leading to a catastrophic depletion of cellular energy. This mechanism is of significant interest in plant physiology studies for investigating herbicide modes of action, cellular energy metabolism, and programmed cell death in plants. Furthermore, researchers utilize this compound as a model uncoupler in biochemical assays to study mitochondrial function, respiratory control, and energy transduction in a variety of biological systems. Its historical use as a selective and non-selective herbicide also makes it a relevant compound for environmental science research, particularly in studies concerning soil persistence, ecotoxicology, and the impact of agrochemicals on non-target organisms. This product is provided for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-tert-butyl-4,6-dinitrophenol
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InChI

InChI=1S/C10H12N2O5/c1-10(2,3)7-4-6(11(14)15)5-8(9(7)13)12(16)17/h4-5,13H,1-3H3
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InChI Key

IIPZYDQGBIWLBU-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O
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Molecular Formula

C10H12N2O5
Record name DINOTERB
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DSSTOX Substance ID

DTXSID7041883
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Molecular Weight

240.21 g/mol
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Physical Description

Dinoterb is a yellow solid. Used as a herbicide and a rodenticide. (EPA, 1998), Yellow solid with an odor of phenol; [HSDB]
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Boiling Point

Decomposes above 220 °C
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Solubility

In water, 4.5 mg/L at pH 5, 20 °C, In cyclohexane, ethyl acetate, dimethyl sulfoxide, approximately 200 g/kg. In alcohols, glycols, aliphatic hydrocarbons approximately 100 g/kg. Soluble in aqueous alkalis with the formation of salts.
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Vapor Pressure

0.0000011 [mmHg]
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Color/Form

Pale yellow solid

CAS No.

1420-07-1
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Melting Point

259 °F (EPA, 1998), 126 °C, Stable below the melting point ... Stable at least 34 days at pH 5-9 (22 °C)
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Foundational & Exploratory

Dinoterb's Mechanism of Action on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides an in-depth examination of the molecular mechanisms by which the dinitrophenol herbicide Dinoterb disrupts mitochondrial respiration. This compound primarily acts as a potent uncoupler of oxidative phosphorylation by functioning as a protonophore, dissipating the critical proton gradient across the inner mitochondrial membrane. This action inhibits ATP synthesis and dissipates energy as heat. Furthermore, this compound exhibits a dual, concentration-dependent mechanism; at lower concentrations, it acts as a classic uncoupler, while at higher concentrations, it directly inhibits the electron transport chain. This document details these mechanisms, presents available quantitative data, outlines key experimental protocols for its study, and provides visual diagrams of the relevant pathways and workflows for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound, a member of the dinitrophenol chemical class, shares its primary mechanism of action with the well-characterized mitochondrial toxin 2,4-dinitrophenol (DNP).[1] Its fundamental effect is the uncoupling of oxidative phosphorylation.[2][3][4][5] In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton-motive force. This electrochemical gradient is then used by ATP synthase to produce ATP.

This compound, being a lipophilic weak acid, acts as a protonophore.[1][6] It diffuses across the inner mitochondrial membrane into the matrix, where it releases a proton. This action effectively creates a "leak," dissipating the proton gradient that is essential for ATP synthesis.[1][6] Instead of being used to generate ATP, the energy stored in the gradient is lost as heat, leading to increased oxygen consumption without a corresponding increase in ATP production.[1]

cluster_Matrix Mitochondrial Matrix (High pH) cluster_IMS Intermembrane Space (Low pH) ETC ETC (Complex I-IV) Protons_IMS H+ ETC->Protons_IMS e- flow pumps H+ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ATP_Synthase->ATP ATP Synthesis INHIBITED ADP ADP + Pi ADP->ATP_Synthase Protons_IMS->ATP_Synthase Proton Motive Force Dinoterb_ion This compound- Protons_IMS->Dinoterb_ion Protonation Dinoterb_H This compound-H Dinoterb_H->Protons_Matrix Deprotonation (Proton Leak) Dinoterb_H->Dinoterb_ion Trans-membrane Movement

Caption: Mechanism of this compound as a protonophore uncoupling oxidative phosphorylation.

Dose-Dependent Effects on Mitochondrial Respiration

A key technical aspect of this compound's action is its biphasic effect, which is dependent on its concentration.

  • At Low Concentrations: this compound functions primarily as an uncoupler of oxidative phosphorylation as described above.[2] This leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient.

  • At High Concentrations: In addition to uncoupling, this compound begins to inhibit the electron transport chain itself.[2] Evidence suggests this inhibition occurs at a point before cytochrome c, potentially affecting complexes I, II, or III.[2] This inhibitory action would lead to a decrease in oxygen consumption, overriding the stimulatory effect seen at lower concentrations.

This compound This compound Exposure Low_Conc Low Concentration This compound->Low_Conc High_Conc High Concentration This compound->High_Conc Uncoupling Proton Gradient Dissipation (Uncoupling) Low_Conc->Uncoupling High_Conc->Uncoupling ETC_Inhibition Electron Transport Chain Inhibition (pre-Cyt c) High_Conc->ETC_Inhibition Result1 Increased O2 Consumption Decreased ATP Synthesis Uncoupling->Result1 Result2 Decreased O2 Consumption Severely Decreased ATP Synthesis ETC_Inhibition->Result2

Caption: Logical flow of this compound's dose-dependent effects on mitochondria.

Quantitative Analysis of Mitochondrial Disruption

Quantitative assessment is crucial for understanding the potency of mitochondrial toxicants. Studies using human cardiomyocyte cell lines (AC16) have determined the concentration of this compound required to disrupt mitochondrial function. The primary endpoint measured is the mitochondrial membrane potential (MMP), which is directly affected by the uncoupling of the proton gradient.

CompoundAssay TypeCell LineEndpointIC50 Value (µM)Exposure TimeReference
This compound Mitochondrial Membrane Potential (MMP)AC16Decrease in MMP~3.0 - 10.05 hours[7]
This compound CytotoxicityAC16Cell Death> 9224 hours[7]

Table 1: Summary of quantitative data for this compound's effect on mitochondrial membrane potential and cytotoxicity. The IC50 for MMP is estimated from the concentration-response curve provided in the cited literature.[7]

Key Experimental Protocols

Investigating the effects of this compound on mitochondrial respiration involves several key in vitro assays.

Mitochondrial Membrane Potential (MMP) Assay

This assay directly measures the integrity of the mitochondrial proton gradient.

  • Principle: Cells are loaded with a fluorescent dye (e.g., JC-1, TMRM) that accumulates in the mitochondria in a potential-dependent manner. Healthy mitochondria with a high membrane potential show strong fluorescence. Uncouplers like this compound dissipate this potential, leading to a measurable decrease in fluorescence.

  • Methodology:

    • Cell Culture: Plate cells (e.g., AC16 human cardiomyocytes) in microplates and allow them to adhere.[7]

    • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., from picomolar to micromolar) for a defined period (e.g., 5 hours).[7]

    • Dye Loading: Incubate cells with an MMP-sensitive fluorescent dye.

    • Fluorescence Measurement: Measure fluorescence intensity using a plate reader or fluorescence microscope.

    • Data Analysis: Calculate the concentration at which this compound causes a 50% reduction in MMP (IC50) by plotting a concentration-response curve.[7]

Glucose vs. Galactose (Glu/Gal) Cytotoxicity Assay

This assay determines if a compound's cytotoxicity is specifically linked to mitochondrial dysfunction.

  • Principle: Most cell lines grown in high-glucose media generate ATP primarily through glycolysis (the Crabtree effect).[8] When glucose is replaced with galactose, cells are forced to rely on oxidative phosphorylation for ATP production.[8][9] A compound that is significantly more toxic in galactose media is considered a mitochondrial toxicant.[9]

  • Methodology:

    • Cell Culture: Culture cells (e.g., HepG2) in two sets of media: one containing high glucose and the other containing galactose instead of glucose.

    • Compound Exposure: Expose both sets of cells to identical concentrations of this compound for a set duration (e.g., 24 hours).

    • Viability Assessment: Measure cell viability in both media conditions using a standard cytotoxicity assay (e.g., MTS, CellTiter-Glo).

    • Data Analysis: Compare the cytotoxicity profiles. A significant leftward shift in the dose-response curve (i.e., a lower IC50) in the galactose medium indicates mitochondrial-specific toxicity.

High-Resolution Respirometry

This technique provides a direct measurement of oxygen consumption rates (OCR).

  • Principle: Isolated mitochondria, permeabilized cells, or intact cells are placed in a sealed chamber with a Clark-type electrode or a fluorescence-based oxygen sensor.[10] The rate of oxygen consumption is measured in real-time following the addition of various substrates and inhibitors.

  • Methodology:

    • Sample Preparation: Prepare isolated mitochondria or cell suspensions.

    • Assay Protocol: Add the sample to the respirometer chamber. Measure basal respiration (State 2). Add a substrate (e.g., pyruvate, glutamate) and ADP to induce active respiration (State 3).

    • This compound Addition: Titrate this compound into the chamber. At low, uncoupling concentrations, an increase in OCR without the presence of ADP (State 4 respiration) is expected. At high, inhibitory concentrations, a decrease in State 3 respiration would be observed.

    • Data Analysis: Quantify changes in oxygen consumption rates to characterize the uncoupling and inhibitory effects.

cluster_assays Mitochondrial Function Assays start Start: Hypothesis Formulation culture Cell Culture (e.g., AC16, HepG2) start->culture treatment Compound Treatment (this compound Dose-Response) culture->treatment mmp MMP Assay (e.g., TMRM, JC-1) treatment->mmp glugal Glu/Gal Cytotoxicity Assay treatment->glugal ocr High-Resolution Respirometry (OCR) treatment->ocr analysis Data Analysis (IC50, OCR changes) mmp->analysis glugal->analysis ocr->analysis conclusion Conclusion: Mechanism of Action Confirmed analysis->conclusion

Caption: General experimental workflow for assessing this compound's mitochondrial toxicity.

Conclusion

The mechanism of action of this compound on mitochondrial respiration is multifaceted and concentration-dependent. Its primary and most potent effect is the uncoupling of oxidative phosphorylation via a protonophoric mechanism, which dissipates the mitochondrial membrane potential and halts ATP synthesis. At higher concentrations, this is compounded by direct inhibition of the electron transport chain. The experimental protocols detailed herein provide a robust framework for researchers to quantify these effects and further investigate the specific molecular targets of dinitrophenol-based compounds. This knowledge is critical for toxicological risk assessment and for understanding the broader implications of mitochondrial dysfunction in cellular health.

References

An In-Depth Technical Guide to the Chemical Properties and Structure of Dinoterb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoterb (2-tert-butyl-4,6-dinitrophenol) is a dinitrophenol-based chemical formerly utilized as a contact herbicide.[1] Its herbicidal activity stems from its ability to act as an uncoupler of oxidative phosphorylation, disrupting cellular energy production in both mitochondria and chloroplasts.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its structure, and its biological mechanism of action. Detailed, representative experimental protocols for its synthesis, analysis, and toxicological assessment are provided to serve as a resource for researchers. Due to its toxicity, the use of this compound has been banned in the European Union and was suspended in the United States in 1986.[1]

Chemical Structure and Properties

This compound is a yellow, crystalline solid with a phenol-like odor.[2] Its chemical structure consists of a phenol ring substituted with a tert-butyl group at position 2 and two nitro groups at positions 4 and 6.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-tert-butyl-4,6-dinitrophenol[1]
CAS Number 1420-07-1[1]
Molecular Formula C₁₀H₁₂N₂O₅[1]
Molecular Weight 240.215 g/mol [1]
Melting Point 125.5–126.5 °C[1]
Boiling Point Decomposes above 220 °C[3]
Density 1.35 g/cm³[1]
Water Solubility 0.45 mg/L (at 20 °C)[1]
Solubility in Organic Solvents Approx. 200 g/kg in cyclohexane, ethyl acetate, dimethyl sulfoxide; Approx. 100 g/kg in alcohols, glycols, aliphatic hydrocarbons.[4]
pKa 4.8, 5.0[3]
Log P (Octanol-Water Partition Coefficient) 3.4[4]

Synthesis

The synthesis of this compound is typically achieved through the nitration of 2-tert-butylphenol.[4][5] This electrophilic aromatic substitution reaction introduces two nitro groups onto the phenol ring.

Representative Experimental Protocol for Synthesis

This protocol is a general representation of the nitration of a substituted phenol and should be adapted and optimized for specific laboratory conditions. Extreme caution should be exercised when working with nitrating agents.

Materials:

  • 2-tert-butylphenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Suitable organic solvent for extraction (e.g., dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 2-tert-butylphenol to the cooled sulfuric acid with continuous stirring, maintaining a low temperature.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-tert-butylphenol in sulfuric acid. The temperature of the reaction mixture should be carefully controlled and kept low throughout the addition to prevent over-nitration and side reactions.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete nitration.

  • Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the crude this compound.

  • Collect the solid product by filtration and wash it with cold water to remove excess acid.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Biological Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound exerts its herbicidal and toxic effects by acting as a protonophore, which uncouples oxidative phosphorylation from the electron transport chain in mitochondria and chloroplasts.[1][4][6]

In a healthy mitochondrion, the electron transport chain pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This gradient generates a proton-motive force that drives ATP synthase to produce ATP. This compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane in its protonated form. In the higher pH of the mitochondrial matrix, it releases its proton, dissipating the proton gradient. The deprotonated this compound anion then returns to the intermembrane space, picks up another proton, and repeats the cycle. This futile cycling of protons dissipates the energy from the proton gradient as heat, rather than being used for ATP synthesis.[6]

In chloroplasts, this compound similarly disrupts the proton gradient across the thylakoid membrane, which is essential for ATP synthesis during photosynthesis. It also inhibits the Hill reaction, with its site of inhibition located near photosystem II.[4]

Uncoupling of Oxidative Phosphorylation by this compound cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (High H+) cluster_Matrix Mitochondrial Matrix (Low H+) H_plus_IMS H+ ATP_Synthase ATP Synthase H_plus_IMS->ATP_Synthase Proton Flow Dinoterb_anion This compound- H_plus_IMS->Dinoterb_anion Picks up H+ H_plus_Matrix H+ ETC Electron Transport Chain ETC->H_plus_IMS Pumps H+ ATP ATP ATP_Synthase->ATP Generates Dinoterb_H This compound-H Dinoterb_H->Dinoterb_anion Crosses Membrane Dinoterb_anion->H_plus_Matrix Releases H+ Heat Heat Dinoterb_anion->Heat Dissipates Energy as

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

Experimental Protocols

Analysis of this compound in Environmental Samples

A common method for the analysis of this compound in environmental samples is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7]

Analytical Workflow for this compound in Water Sample Sample Water Sample Collection Extraction Solid Phase Extraction (SPE) Sample->Extraction Elution Elution with Organic Solvent Extraction->Elution Concentration Evaporation and Reconstitution Elution->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis Quantification Quantification Analysis->Quantification

Caption: A typical workflow for the analysis of this compound in a water sample.

Representative Protocol for LC-MS/MS Analysis:

  • Sample Preparation: For agricultural products, extract with acetone. For livestock and seafood, extract with a mixture of acetone and hexane.[7]

  • Liquid-Liquid Partitioning: Partition the crude extract with hexane and a saturated sodium chloride solution.[7]

  • Clean-up: Perform a clean-up step using a PSA (primary secondary amine) mini column.[7]

  • LC Separation: Use a C18 column with a mobile phase of methanol and water containing a small amount of acetic acid.[7]

  • MS Detection: Employ negative ion electrospray ionization for detection.[7]

  • Quantification: Create a calibration curve using this compound standards to quantify the concentration in the sample. The limit of quantitation can be as low as 0.001 µg/g.[7]

Assessment of Mitochondrial Uncoupling

The uncoupling effect of this compound on mitochondria can be assessed by measuring oxygen consumption using a Clark-type electrode.[6][8]

Representative Protocol:

  • Mitochondria Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) through differential centrifugation.

  • Respirometry Chamber Setup: Calibrate a Clark-type oxygen electrode in a sealed, temperature-controlled chamber containing a respiration buffer.

  • Baseline Respiration (State 2): Add isolated mitochondria and a respiratory substrate (e.g., glutamate/malate or succinate) to the chamber and record the basal oxygen consumption rate.

  • State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the increased rate of oxygen consumption.

  • State 4 Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will decrease to a new, slower rate.

  • Uncoupled Respiration: Add this compound to the chamber and measure the maximal rate of oxygen consumption in the absence of ADP phosphorylation. A significant increase in oxygen consumption after the addition of this compound indicates uncoupling.

  • Respiratory Control Ratio (RCR): Calculate the RCR (State 3 rate / State 4 rate) as an indicator of mitochondrial coupling. A lower RCR in the presence of this compound compared to a control would demonstrate its uncoupling activity.

Toxicology

This compound is highly toxic to mammals through oral, dermal, and inhalation routes of exposure.[2] Its toxicity is enhanced by high ambient temperatures and physical activity.[9]

Table 2: Acute Toxicity of this compound

EndpointSpeciesValueReference(s)
Oral LD₅₀ Rat26 mg/kg[1]
Dermal LD₅₀ Guinea Pig150 mg/kg[6]

Representative Protocol for Acute Oral Toxicity (Adapted from OECD Guideline 423):

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats).

  • Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for an acclimatization period of at least 5 days.

  • Dose Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., corn oil).

  • Dose Administration: Administer a single oral dose of this compound to the animals via gavage. Start with a dose expected to produce some signs of toxicity.

  • Observation: Observe the animals closely for signs of toxicity and mortality at regular intervals for at least 14 days. Record all clinical signs, body weight changes, and time of death.

  • Stepwise Dosing: Based on the outcome of the initial dose, administer a higher or lower dose to a new group of animals to refine the lethal dose range.

  • Data Analysis: Use the mortality data to classify the substance according to its acute oral toxicity.

Ecotoxicology

This compound is classified as highly to moderately toxic to most aquatic and terrestrial organisms.[5][6]

Table 3: Ecotoxicity of this compound

OrganismEndpointValueReference(s)
Fish (e.g., Atlantic Salmon) Acute ToxicityHigh[4][6]
Aquatic Invertebrates Acute ToxicityHigh[6]
Algae ToxicityHigh[6]
Bees Acute Contact ToxicityHigh[6]
Earthworms Acute ToxicityModerate[6]

Representative Protocol for Assessing Effects on Soil Microflora:

  • Soil Collection and Preparation: Collect soil from a field with no recent pesticide application. Sieve the soil and adjust the moisture content.

  • Herbicide Application: Treat soil samples with different concentrations of this compound. Include an untreated control.

  • Incubation: Incubate the soil samples under controlled temperature and moisture conditions in the dark.

  • Microbial Activity Assays: At different time points, measure various indicators of microbial activity, such as:

    • Dehydrogenase activity: as a measure of overall microbial activity.

    • Substrate-induced respiration (SIR): to assess the size of the active microbial biomass.

    • Nitrogen mineralization: to evaluate the impact on nutrient cycling.

  • Data Analysis: Compare the microbial activity in the this compound-treated soils to the control to determine the extent of inhibition or stimulation.

Conclusion

This compound is a potent herbicidal agent with a well-defined mechanism of action as an uncoupler of oxidative phosphorylation. Its high toxicity to non-target organisms, including mammals, has led to its ban in many parts of the world. The information and representative protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of toxicology, environmental science, and drug development for understanding the chemical and biological properties of dinitrophenol compounds.

References

Dinoterb: A Technical and Historical Guide for Agricultural Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoterb (2-tert-butyl-4,6-dinitrophenol) is a synthetic organic compound, formerly utilized in agriculture as a selective, non-systemic contact herbicide.[1][2] It belongs to the dinitrophenol class of chemicals, a group known for its uncoupling activity in both mitochondrial respiration and photosynthesis.[1][3] Historically, this compound was employed for the post-emergence control of annual weeds in various crops, including cereals, lucerne (alfalfa), and maize, as well as for pre-emergence weed management in beans and peas.[1] It also saw use as a rodenticide.[1] Due to significant health and environmental concerns, the use of this compound has been discontinued in many parts of the world; it is banned in the European Union, and its registration was suspended in the United States in 1986.[1][3] This guide provides an in-depth technical overview of the historical use of this compound in agriculture, its mode of action, and relevant toxicological data, supported by experimental protocols.

Physicochemical Properties

This compound is a yellow solid with a phenol-like odor.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₁₂N₂O₅
Molar Mass 240.215 g/mol
Melting Point 125.5–126.5 °C
Water Solubility 0.45 mg/L (at 20 °C)
LogP (Octanol-Water Partition Coefficient) 3.4

Historical Agricultural Use

This compound was introduced as a contact herbicide, valued for its efficacy against annual broadleaf weeds.[1] It was considered more selective in cereals compared to the related compound dinoseb and less dependent on climatic conditions, allowing for a more flexible application window during crop growth.[1]

Mode of Action

The primary mode of action of this compound is the uncoupling of oxidative phosphorylation in mitochondria and the inhibition of photosynthesis in chloroplasts.[1][3] This dual effect disrupts the energy production processes essential for plant survival.

Uncoupling of Oxidative Phosphorylation

At low concentrations, this compound acts as a classic uncoupler of oxidative phosphorylation. It disrupts the proton gradient across the inner mitochondrial membrane, which is necessary for the synthesis of ATP. At higher concentrations, it also inhibits the electron transport chain.[1]

cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (Δp) ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP ATP_synthase->ATP Synthesizes This compound This compound This compound->H_gradient Dissipates

This compound uncouples oxidative phosphorylation.
Inhibition of Photosynthesis

In chloroplasts, this compound inhibits the Hill reaction, a key process in the light-dependent reactions of photosynthesis. Its site of inhibition is located before plastoquinone, near photosystem II (PSII).[1] This blockage of electron flow disrupts the production of ATP and NADPH, which are vital for carbon fixation.

cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone Electron Flow Cyt_b6f Cytochrome b6f Plastoquinone->Cyt_b6f This compound This compound This compound->Plastoquinone Inhibits Electron Flow

This compound inhibits photosynthetic electron transport.

Toxicological Profile

This compound exhibits high acute toxicity in mammals and is very toxic to aquatic life.[1][4] Its toxicity can be enhanced by high ambient temperatures and physical activity.[1]

Mammalian Toxicity
Endpoint Species Route Value
LD₅₀ RatOral26 mg/kg[3]
LD₅₀ Guinea pigDermal150 mg/kg[1]
Ecotoxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.[4]

Endpoint Species Duration Value
EC₅₀ Algae (Scenedesmus subspicatus)72 hours0.0186 mg/L[4]

Experimental Protocols

Residue Analysis in Agricultural Products by LC-MS/MS

This protocol is adapted from a method for the determination of dinoseb and this compound in agricultural products, livestock products, and seafood.

Sample Preparation Workflow

start Agricultural Sample extraction Extract with Acetone (add H₃PO₄ for rice, soybean, tea) start->extraction partition Partition with Hexane and saturated NaCl solution extraction->partition cleanup Clean-up with PSA mini column partition->cleanup analysis Analyze by LC-MS/MS cleanup->analysis

Workflow for this compound residue analysis.

Methodology

  • Extraction:

    • For general agricultural samples, homogenize the sample and extract with acetone.

    • For rice, soybean, and tea leaves, add phosphoric acid during the acetone extraction.

  • Liquid-Liquid Partitioning:

    • Take an aliquot of the crude extract and partition it with n-hexane and a saturated sodium chloride solution to remove non-polar interferences.

  • Clean-up:

    • Perform a clean-up step using a primary secondary amine (PSA) mini-column to remove polar interferences.

  • LC-MS/MS Analysis:

    • LC Separation: Use a C18 column with a mobile phase of methanol-water (19:1) containing 0.005% v/v acetic acid.

    • MS Detection: Employ a mass spectrometer with a negative ion electrospray ionization (ESI-) source.

    • Quantification: The calibration curve for this compound is typically linear in the range of 0.0005 to 0.04 µg/mL. The limit of quantitation is approximately 0.001 µg/g.

Assay for Uncoupling of Mitochondrial Oxidative Phosphorylation

This is a generalized protocol to assess the effect of this compound on mitochondrial respiration.

Experimental Workflow

start Isolate Mitochondria respirometry Place in Respirometry Chamber with buffer and substrate start->respirometry baseline Measure Baseline Oxygen Consumption respirometry->baseline add_this compound Add this compound (various concentrations) baseline->add_this compound measure_effect Measure Change in Oxygen Consumption add_this compound->measure_effect analysis Analyze Data measure_effect->analysis

Workflow for mitochondrial respiration assay.

Methodology

  • Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) using standard differential centrifugation methods.

  • Respirometry:

    • Suspend the isolated mitochondria in a respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, and a respiratory substrate like succinate).

    • Place the mitochondrial suspension in the chamber of an oxygen electrode (e.g., a Clark-type electrode) maintained at a constant temperature.

  • Measurement:

    • Record the basal rate of oxygen consumption.

    • Add a known concentration of ADP to initiate state 3 respiration (phosphorylating).

    • After a stable rate is achieved, add different concentrations of this compound (dissolved in a suitable solvent like ethanol or DMSO) and record the change in the rate of oxygen consumption. An uncoupler like this compound is expected to stimulate oxygen consumption in the absence of ADP.

  • Data Analysis: Plot the rate of oxygen consumption against the concentration of this compound to determine its uncoupling activity.

Assay for Inhibition of Photosystem II

This protocol utilizes chlorophyll fluorescence to measure the inhibitory effect of this compound on photosystem II (PSII) activity.

Methodology

  • Sample Preparation: Use isolated chloroplasts, thylakoid membranes, or whole plant leaves.

  • Chlorophyll Fluorescence Measurement:

    • Dark-adapt the sample for a period (e.g., 20-30 minutes).

    • Use a pulse-amplitude-modulation (PAM) fluorometer to measure the minimum fluorescence (F₀) with a weak measuring beam.

    • Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).

    • Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀)/Fₘ).

  • Inhibition Assay:

    • Incubate the samples with various concentrations of this compound for a set period.

    • Repeat the chlorophyll fluorescence measurements.

  • Data Analysis: A decrease in the Fᵥ/Fₘ ratio indicates inhibition of PSII. Plot the Fᵥ/Fₘ against the this compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion

This compound was a historically significant herbicide in agriculture, effective due to its potent disruption of fundamental energy production pathways in plants. However, its high toxicity to non-target organisms, including mammals and aquatic life, led to its prohibition in many countries. The technical information and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists studying the effects of dinitrophenol compounds and the historical context of pesticide use and regulation.

References

Toxicological profile of dinitrophenol herbicides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile of Dinitrophenol Herbicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrophenols (DNPs) are a class of synthetic organic chemicals with a history of use as herbicides, pesticides, and even as weight-loss drugs.[1][2] Notable members of this group include 2,4-dinitrophenol (DNP), 4,6-dinitro-o-cresol (DNOC), dinoseb, and dinoterb.[2] Although their use in agriculture has been largely discontinued in many countries, their environmental persistence and potential for human exposure remain a concern.[2] This guide provides a comprehensive overview of the toxicological profile of dinitrophenol herbicides, focusing on their mechanism of action, toxicokinetics, and the cellular pathways they disrupt.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for dinitrophenol herbicides is the uncoupling of oxidative phosphorylation in mitochondria.[3][4] In normal cellular respiration, the electron transport chain pumps protons (H+) across the inner mitochondrial membrane, creating a proton gradient. This gradient, or proton-motive force, drives the synthesis of ATP by the enzyme ATP synthase.[5]

Dinitrophenols act as protonophores, which are lipid-soluble molecules that can shuttle protons across the mitochondrial membrane, effectively creating a "short-circuit".[5] They dissipate the proton gradient, uncoupling electron transport from ATP synthesis.[2][5] Consequently, the energy generated from the oxidation of substrates is not captured in the form of ATP but is instead released as heat.[2] This leads to a dose-dependent increase in the basal metabolic rate and can result in severe hyperthermia, a hallmark of DNP poisoning.[2][4] This disruption in energy production inhibits all energy-requiring cellular processes.

G cluster_0 Inner Mitochondrial Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix ETC Electron Transport Chain (ETC) Protons_High High [H+] ETC->Protons_High Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Protons_High->ATP_Synthase Flows through DNP DNP Protons_High->DNP Binds H+ Protons_Low Low [H+] ADP ADP + Pi ADP->ATP_Synthase DNP->Protons_Low Transports H+ across membrane Heat Heat DNP->Heat Energy released as Heat

Caption: Mechanism of DNP as an uncoupler of oxidative phosphorylation.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Absorption: 2,4-DNP is rapidly absorbed following oral and inhalation exposure.[6] Peak plasma concentrations in animals are typically observed within 0.5 to 4 hours after oral administration.[6] Dermal absorption can also lead to systemic toxicity.[3]

Distribution: Once absorbed, a portion of 2,4-DNP binds to serum proteins, while the unbound fraction is distributed to various organs.[6] Studies in mice have shown that DNP is widely distributed, with the liver, kidney, and lungs being relative targets.[7]

Metabolism: The primary metabolic pathway for 2,4-DNP is the sequential reduction of its nitro groups. This process forms metabolites such as 2-amino-4-nitrophenol, 4-amino-2-nitrophenol, and subsequently 2,4-diaminophenol.[2][6]

Excretion: 2,4-DNP and its metabolites are primarily excreted in the urine.[6] Pharmacokinetic studies have revealed non-linear dynamics, particularly at higher doses, which may be attributed to non-linear plasma protein binding and tissue partitioning.[7][8]

G DNP 2,4-Dinitrophenol (DNP) Metabolite1 2-Amino-4-nitrophenol DNP->Metabolite1 Nitro Reduction Metabolite2 4-Amino-2-nitrophenol DNP->Metabolite2 Nitro Reduction Excretion Urinary Excretion DNP->Excretion Unchanged Metabolite3 2,4-Diaminophenol Metabolite1->Metabolite3 Further Reduction Metabolite1->Excretion Metabolite2->Metabolite3 Further Reduction Metabolite2->Excretion Metabolite3->Excretion

Caption: Metabolic pathway of 2,4-Dinitrophenol.

Toxicological Effects

Exposure to dinitrophenol herbicides can lead to a range of acute and chronic health effects, affecting multiple organ systems. The uncoupling of oxidative phosphorylation is the root cause of many of these toxicities.[4][9]

Acute Toxicity

The classic symptoms of acute DNP poisoning are a combination of hyperthermia, tachycardia (rapid heart rate), diaphoresis (profuse sweating), and tachypnoea (rapid breathing).[3][10] Other reported effects from acute oral exposure include nausea, vomiting, dizziness, headaches, and weight loss.[1] In severe cases, the uncontrolled hyperthermia can be fatal.[2]

Chronic Toxicity and System-Specific Effects
  • Ocular Effects: Chronic exposure to 2,4-DNP was famously linked to the development of cataracts in humans during its use as a diet pill in the 1930s.[11]

  • Dermal Effects: Skin lesions, yellow discoloration, erythema (redness), and maculopapular rashes have been documented.[1][11]

  • Hepatic and Renal Effects: Animal studies have shown that intermediate-duration exposure can lead to increased liver weight and histopathological changes.[11] Acute renal failure has been observed in cases of severe poisoning.[12]

  • Hematological Effects: Agranulocytosis, a severe drop in white blood cells, has been reported in humans.[4]

  • Neurological Effects: Dinitrophenols are potent neurotoxicants.[13] Symptoms can include fatigue, agitation, and convulsions.[14] Studies have shown that DNOC and dinoseb can trigger the release of calcium from the endoplasmic reticulum and activate caspase-mediated apoptosis in neuronal cells.[13] They have also been shown to increase levels of intracellular α-synuclein, suggesting a potential link to long-term neurodegeneration.[13]

  • Developmental Effects: In animal studies, gestational exposure to 2,4-DNP has resulted in developmental effects, including an increased number of stillborn pups and decreased pup body weight.[11]

Quantitative Toxicology Data

The toxicity of dinitrophenol herbicides varies by the specific compound, species, and route of exposure. The LD50 (Lethal Dose, 50%) is a common measure of acute toxicity, representing the dose required to kill 50% of a test population.[15]

CompoundSpeciesRouteLD50Reference
2,4-DinitrophenolRatGavage (Oral)30 - 320 mg/kg[11][16]
2,4-DinitrophenolMouse (weanling)Gavage (Oral)72 mg/kg[11][16]
2,4-DinitrophenolDogOral>20 mg/kg (No mortality)[11][16]
2,4-DinitrophenolDogOral≥25 mg/kg (Death)[11][16]

Key Signaling Pathways Disrupted by Dinitrophenols

Beyond the primary uncoupling of oxidative phosphorylation, dinitrophenols disrupt other critical cellular signaling pathways, contributing to their overall toxicity.

Induction of Apoptosis and Oxidative Stress

DNP has been shown to induce apoptosis (programmed cell death) in various cell types.[17] This process is characterized by DNA fragmentation, loss of mitochondrial membrane potential, and the activation of caspases.[13][17] The disruption of the mitochondrial electron transport chain can also lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, resulting in oxidative stress.[17][18] This oxidative stress can damage cellular components and deplete endogenous antioxidants like glutathione (GSH).[17][18]

G DNP Dinitrophenol (DNP) Mito Mitochondrial Dysfunction (Uncoupling) DNP->Mito ROS Increased ROS (Oxidative Stress) Mito->ROS MMP Loss of Mitochondrial Membrane Potential Mito->MMP GSH Decreased GSH ROS->GSH Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis G cluster_0 Cell Culture cluster_1 DNP Exposure cluster_2 Endpoint Analysis Cells Target Cells (e.g., Neuronal, Hepatic) Exposure Incubate with DNP (Dose-response, Time-course) Cells->Exposure Viability Cell Viability (MTT, Live/Dead) Exposure->Viability Mito Mitochondrial Function (OCR, ΔΨm) Exposure->Mito ROS Oxidative Stress (ROS, GSH levels) Exposure->ROS Apoptosis Apoptosis (Caspase, Annexin V) Exposure->Apoptosis Calcium Ca2+ Imaging (Fura-2AM) Exposure->Calcium

References

Environmental fate and persistence of Dinoterb in soil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Fate and Persistence of Dinoterb in Soil

Introduction

This compound (2-tert-butyl-4,6-dinitrophenol) is a dinitrophenolic chemical formerly used as a pre-emergence contact herbicide to control broadleaf weeds in various crops like cereals, legumes, and maize.[1][2] Its mode of action involves uncoupling oxidative phosphorylation in mitochondria and disrupting photosynthesis in chloroplasts, which interferes with energy production in target plants.[2][3] Due to significant environmental and health concerns, the use of this compound has been discontinued; it is banned in the European Union and its use was suspended in the United States in 1986.[3][4] Understanding the environmental fate and persistence of such legacy pesticides is crucial for managing contaminated sites and assessing long-term ecological risks.

This technical guide provides a comprehensive overview of the behavior of this compound in the soil environment, synthesizing available data on its persistence, degradation pathways, and mobility. It is intended for researchers, environmental scientists, and regulatory professionals.

Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. These properties influence its solubility, mobility, and susceptibility to various degradation processes. Key properties for this compound are summarized in Table 1.

PropertyValueReference
Chemical Formula C₁₀H₁₂N₂O₅[4]
Molar Mass 240.21 g/mol [1]
Appearance Pale yellow solid[1][3]
Melting Point 125.5–126.5 °C[4]
Water Solubility 0.45 mg/L (at 20 °C)[4]
pKa 4.8, 5.0[1]
Log K_ow (Octanol-Water Partition Coefficient) 3.64 (estimated)
K_oc (Soil Organic Carbon-Water Partitioning Coefficient) 98 - 124[1][3]

Persistence and Degradation in Soil

This compound is not considered to be highly persistent in soil environments.[2] Its degradation is primarily driven by microbial activity, with abiotic processes playing a lesser role.

Degradation Pathways

Biodegradation: The primary mechanism for the dissipation of this compound in soil is microbial degradation.[1] Studies have reported a biodegradation half-life (DT50) of 46 days in unsaturated soil, indicating that this is a significant environmental fate process.[1] However, this compound can also exert toxic effects on the soil microflora, potentially impacting dehydrogenase activity, short-term respiration, and nitrogen mineralization, which could in turn influence its own degradation rate under certain conditions.[5][6] While the specific metabolic pathway in soil is not extensively detailed in the available literature, the common route for dinitrophenolic compounds involves the reduction of the nitro groups to amino groups.[7]

This compound This compound (2-tert-butyl-4,6-dinitrophenol) Metabolite1 Amino-nitro-tert-butylphenol This compound->Metabolite1 Nitro-reduction Metabolite2 Diamino-tert-butylphenol Metabolite1->Metabolite2 Nitro-reduction EndProducts Further Degradation (e.g., Mineralization) Metabolite2->EndProducts Ring Cleavage

Plausible biodegradation pathway of this compound in soil via nitro reduction.

Abiotic Degradation:

  • Hydrolysis: this compound is stable in neutral, acidic, and alkaline media and lacks functional groups susceptible to hydrolysis under typical environmental conditions.[1] Therefore, hydrolysis is not considered an important degradation pathway.[1]

  • Photodegradation: As a dinitrophenol, this compound contains chromophores that absorb light, suggesting a potential for photodegradation on the soil surface.[1] The related compound, dinoseb, has been shown to undergo photolytic degradation on soil surfaces.[8]

Soil Persistence Data

The persistence of a pesticide in soil is commonly expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate.

ParameterValueConditionsReference
Biodegradation Half-Life (DT50) 46 daysUnsaturated soil[1]

Despite its moderate half-life, trace residues of this compound (<0.01 µg/kg) have been detected in soil one year after application, suggesting that a small fraction may persist or become bound to soil components.[1]

Mobility and Transport in Soil

The potential for a pesticide to move within the soil profile and contaminate groundwater is a critical aspect of its environmental risk assessment. This compound exhibits properties that indicate high mobility.

Adsorption and Sorption

This compound's tendency to adsorb to soil particles is low. The soil organic carbon-water partitioning coefficient (Koc) is reported to be between 98 and 124, which classifies it as having high to very high mobility.[1][3] This low sorption indicates that this compound is weakly bound to soil particles and is therefore susceptible to transport processes like leaching.[3]

Several factors influence this behavior:

  • Soil Organic Matter and Clay: Like most pesticides, adsorption is influenced by organic matter and clay content.[9] However, this compound's inherent properties result in weak binding even in their presence.

  • pH: With pKa values around 4.8-5.0, this compound will exist predominantly in its anionic (negatively charged) form in most agricultural soils (pH 5-9).[1] Anions are generally repelled by the net negative charge of clay and organic matter, which further limits adsorption.[1]

cluster_input Inputs & Properties cluster_processes Dominant Processes cluster_fates Environmental Fates This compound This compound Applied to Soil Adsorption Adsorption (Low) This compound->Adsorption Degradation Biodegradation (Primary Pathway) This compound->Degradation Leaching Leaching (High Potential) This compound->Leaching Soil Soil Properties (Organic Matter, Clay, pH) Soil->Adsorption influences Soil->Degradation influences Weather Environmental Conditions (Rainfall, Temperature) Weather->Degradation influences Weather->Leaching drives BoundResidue Bound Residues Adsorption->BoundResidue Mineralization Mineralization (CO₂) Degradation->Mineralization Groundwater Groundwater Contamination Leaching->Groundwater

Key factors and processes influencing the environmental fate of this compound in soil.
Leaching

The combination of low water solubility, weak adsorption to soil particles (low Koc), and moderate persistence makes this compound a candidate for leaching into groundwater.[3] Its high mobility suggests that in permeable, low-organic matter soils, particularly under conditions of high rainfall, there is a significant risk of vertical transport through the soil profile.

Experimental Protocols for Soil Analysis

Accurate quantification of this compound in soil requires robust extraction and analytical methods. The following protocol is adapted from methodologies developed for dinitrophenolic herbicides.[10]

Sample Extraction and Cleanup
  • Extraction: A 50 g soil sample is shaken with 75 mL of 96% ethanol. The mixture is centrifuged, the supernatant is collected, and the soil is washed with an additional 250 mL of 96% ethanol.

  • Solvent Removal: The combined ethanolic extracts are evaporated to dryness in a rotary evaporator at a temperature below 35 °C.

  • Liquid-Liquid Partitioning (Alkaline): The residue is dissolved and shaken in a mixture of 70 mL of 0.1 N NaOH and 100 mL of hexane. The aqueous (NaOH) layer is collected, and the hexane layer is extracted three more times with 25 mL of 0.1 N NaOH.

  • Acidification & Re-extraction: The combined NaOH layers are acidified with 10 mL of 4 N H₂SO₄. The acidified aqueous phase is then extracted three times with 70 mL of hexane. The combined hexane extracts contain the purified this compound.

Analytical Determination
  • Gas Chromatography (GC): For GC analysis, the hexane extract is typically methylated using diazomethane to convert this compound into its more volatile methyl ether derivative. It is critical to neutralize the excess diazomethane with a small amount of acetic acid before injection into the gas chromatograph to ensure a stable detector response.[10] Analysis is often performed with an electron capture detector (ECD).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Modern methods utilize LC-MS/MS for the direct determination of this compound without derivatization. This approach offers high sensitivity and selectivity, with limits of quantitation reported as low as 0.001 µg/g in various matrices.[1][11]

Start Soil Sample (50g) Step1 1. Extraction with 96% Ethanol Start->Step1 Step2 2. Rotary Evaporation (to dryness, <35°C) Step1->Step2 Step3 3. Partitioning (0.1N NaOH / Hexane) Step2->Step3 Step4 4. Acidification (H₂SO₄) & Re-extraction into Hexane Step3->Step4 Step5 5. Derivatization (Methylation with Diazomethane) For GC analysis only Step4->Step5 optional Step6 6. Analysis Step4->Step6 Direct for LC-MS/MS Step5->Step6 For GC-ECD Result Data Interpretation (Quantification of this compound) Step6->Result

Workflow for the extraction and analysis of this compound from soil samples.

Conclusion

  • Persistence: this compound is not highly persistent, with biodegradation being the primary degradation pathway, exhibiting a half-life of approximately 46 days in unsaturated soil.[1]

  • Mobility: Due to a low soil organic carbon-water partitioning coefficient (Koc) and its anionic state in most soils, this compound has a low affinity for adsorption and is considered highly mobile.[1][3]

  • Environmental Risk: The combination of high mobility and moderate persistence creates a significant potential for this compound to leach through the soil profile and contaminate groundwater resources.[3]

References

An In-depth Technical Guide to the Degradation Products and Pathways of Dinoterb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoterb, a dinitrophenol herbicide, has been subject to extensive research regarding its environmental fate and metabolic degradation. This technical guide provides a comprehensive overview of the degradation products and pathways of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes quantitative data on its degradation kinetics, details experimental protocols for its analysis, and provides visual representations of its degradation pathways and analytical workflows.

Introduction

This compound, or 2-tert-butyl-4,6-dinitrophenol, is a contact herbicide that functions by uncoupling oxidative phosphorylation in mitochondria and inhibiting photosynthesis in chloroplasts.[1][2] Due to its toxicity and environmental concerns, its use has been banned or suspended in many regions.[2] Understanding the degradation of this compound is crucial for assessing its environmental impact and for the development of potential remediation strategies. This guide synthesizes the current knowledge on the metabolic and environmental degradation pathways of this compound, its degradation products, and the analytical methodologies used for their characterization.

Degradation Pathways of this compound

The degradation of this compound proceeds through several pathways, including microbial degradation in soil and water, photodegradation, and metabolism in mammals. The primary transformations involve the reduction of the nitro groups, and to a lesser extent, oxidation of the alkyl group.[1]

Microbial Degradation (Nitroreduction)

In soil and aquatic environments, microorganisms play a significant role in the degradation of this compound, primarily through the reduction of its nitro groups under anaerobic or reducing conditions.[3] This process occurs sequentially, with one nitro group being reduced to an amino group, followed by the reduction of the second nitro group. The initial reduction is expected to yield two primary mono-amino metabolites: 6-amino-2-tert-butyl-4-nitrophenol and 4-amino-2-tert-butyl-6-nitrophenol. Further reduction of these intermediates would lead to the formation of 4,6-diamino-2-tert-butylphenol.

Based on studies of the related compound dinoseb (2-sec-butyl-4,6-dinitrophenol), it is proposed that the amino derivatives of this compound can be further transformed through the replacement of the amino groups with hydroxyl groups, potentially forming quinones or hydroquinones depending on the environmental pH and redox potential.[3]

Photodegradation

This compound is susceptible to photodegradation in the presence of sunlight.[1] The primary identified photodegradation product is 2-isopropyl-4,6-dinitrophenol.[1] This suggests that under photolytic conditions, the tert-butyl group can undergo rearrangement or degradation.

Mammalian Metabolism

In mammals, the metabolism of dinitrophenols like this compound involves the reduction of nitro groups, oxidation of the alkyl side chain, and subsequent conjugation.[1] The reduction of the nitro groups is a major metabolic pathway, leading to the formation of amino-phenols, similar to microbial degradation.[4]

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is influenced by various factors such as soil type, temperature, pH, and the presence of other substances. The following tables summarize the available quantitative data on the degradation of this compound.

MatrixConditionHalf-life (DT50)Reference
Unsaturated SoilAerobic, mono-pesticide46 days[1]
Solid Aqueous SuspensionAerobic, mono-pesticide, 20 mg/L68 days[1]
Solid Aqueous SuspensionAerobic, mixed with other pesticides, 20 mg/L198 days[1]

Experimental Protocols

Analysis of this compound and its Degradation Products by LC-MS/MS

This section details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in various matrices.[5]

4.1.1. Sample Preparation

  • Agricultural Products (e.g., rice, soybean, tea leaf): Extract the homogenized sample with acetone, adding phosphoric acid for acidic matrices. Partition the crude extract with hexane and a saturated sodium chloride solution.

  • Livestock Products and Seafood: Extract the homogenized sample with a mixture of acetone, hexane, water, and sodium chloride. Collect the organic layer.

  • Clean-up: Pass the resulting extract through a primary secondary amine (PSA) mini column for clean-up.

4.1.2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water (containing 0.005% v/v acetic acid). A typical starting condition could be 19:1 methanol:water.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Precursor and Product Ions: These need to be determined empirically for this compound and its specific degradation products. A general workflow for this is provided in the diagram below. For this compound (m/z 239.07), potential product ions could arise from the loss of NO2 (m/z 193.08) or other characteristic fragments.

    • Collision Energy and Cone Voltage: Optimize these parameters for each precursor-product ion transition to achieve maximum sensitivity.

Soil Degradation Study (Following OECD Guideline 307)

This protocol outlines a general procedure for assessing the aerobic and anaerobic transformation of this compound in soil.[6]

4.2.1. Test System

  • Soil: Use a representative soil, such as a sandy loam, with a pH between 5.5 and 8.0 and an organic carbon content of 0.5-2.5%.[6]

  • Test Substance: Apply ¹⁴C-labeled this compound to the soil to facilitate the tracking of its degradation and the formation of metabolites and bound residues.

  • Incubation: Incubate the treated soil samples in the dark at a controlled temperature (e.g., 20 ± 2°C) and moisture level (40-60% of maximum water holding capacity).[7] For anaerobic studies, flood the soil with water and purge with an inert gas.

4.2.2. Sampling and Analysis

  • Collect soil samples at appropriate time intervals.

  • Extract the samples with a suitable solvent (e.g., acetonitrile/water mixture).

  • Analyze the extracts using LC-MS/MS to quantify this compound and its degradation products.

  • Determine the amount of non-extractable (bound) residues and mineralized ¹⁴CO₂.

Visualizations

The following diagrams illustrate the degradation pathways of this compound and a typical experimental workflow for its analysis.

Dinoterb_Degradation_Pathways cluster_nitroreduction Microbial Nitroreduction cluster_photodegradation Photodegradation This compound This compound (2-tert-butyl-4,6-dinitrophenol) Metabolite1 6-Amino-2-tert-butyl-4-nitrophenol This compound->Metabolite1 Reduction Metabolite2 4-Amino-2-tert-butyl-6-nitrophenol This compound->Metabolite2 Reduction Photo_Metabolite 2-Isopropyl-4,6-dinitrophenol This compound->Photo_Metabolite Sunlight Metabolite3 4,6-Diamino-2-tert-butylphenol Metabolite1->Metabolite3 Reduction Metabolite2->Metabolite3 Reduction

Caption: Proposed degradation pathways of this compound.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis Sample Sample (Soil, Water, etc.) Extraction Extraction with Organic Solvent Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup LC_Separation Liquid Chromatography (C18 Column) Cleanup->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Data_Analysis Data Analysis and Quantification MS2->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The degradation of this compound is a complex process involving multiple pathways that are influenced by environmental conditions. The primary degradation mechanisms are microbial nitroreduction in soil and water and photodegradation. Mammalian metabolism also involves nitroreduction and subsequent conjugation. The resulting degradation products are generally more polar and less toxic than the parent compound. The analytical methods outlined in this guide, particularly LC-MS/MS, are essential for the accurate identification and quantification of this compound and its metabolites, which is critical for environmental monitoring and risk assessment. Further research is needed to fully elucidate the complete degradation pathways and to identify all intermediate and final degradation products under various environmental conditions.

References

Uncoupling of Oxidative Phosphorylation by Dinitrophenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrophenols (DNPs) are a class of chemical compounds that act as potent uncouplers of oxidative phosphorylation in mitochondria. The most well-known of these is 2,4-dinitrophenol (DNP). Historically used as a weight-loss drug, its significant toxicity has led to its discontinuation for human consumption.[1] However, the unique mechanism of action of DNPs continues to be a valuable tool in metabolic research and a subject of interest for potential therapeutic applications under controlled conditions. This guide provides an in-depth technical overview of the core principles of DNP-mediated uncoupling, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action

Dinitrophenols uncouple oxidative phosphorylation by acting as protonophores.[1] In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton-motive force. This force drives the synthesis of ATP by ATP synthase as protons flow back into the matrix.

DNPs, being lipid-soluble weak acids, disrupt this process. They readily diffuse across the inner mitochondrial membrane in their protonated form, releasing a proton into the matrix. The deprotonated DNP anion then diffuses back into the intermembrane space, picks up another proton, and repeats the cycle. This "short-circuiting" of the proton gradient dissipates the energy stored in the proton-motive force as heat, rather than harnessing it for ATP synthesis.[1] Consequently, the cell increases its metabolic rate and oxygen consumption in an attempt to compensate for the reduced ATP production.[1]

Data Presentation

The following tables summarize quantitative data on the effects of 2,4-dinitrophenol from various experimental studies.

ParameterExperimental SystemDNP ConcentrationObserved EffectReference
Basal Oxygen Consumption Rate (OCR) Developing Zebrafish Embryos0.5 µMIncreased from 29.2±2.1 to 44.0±2.1 pmol O2/min[2]
ATP Production Rat Basophilic Leukemia (RBL-2H3) CellsEC50: 389 µM to 677 µMSignificant inhibition of ATP production at non-cytotoxic doses[3][4]
Mitochondrial Respiration Isolated Rat Liver Mitochondria5 µMIncreased respiration rate[5]
ATP Synthesis L6 Myoblasts50 µMDecreased ATP production in the presence of high ADP[6]
Resting Oxygen Consumption Isolated Rat Diaphragm Muscle0.02 mMSubstantially increased oxygen consumption[7]

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test.[8][9]

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone - a potent uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

  • Prepare Assay Medium: Warm the assay medium to 37°C.

  • Cell Preparation: On the day of the assay, remove the growth medium from the cells, wash with the assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.

  • Load Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A at the desired final concentrations.

  • Run Assay: Calibrate the Seahorse XF analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the measurement protocol. The instrument will measure basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Measurement of Mitochondrial Membrane Potential using TMRM

This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM) to assess mitochondrial membrane potential.[10][11][12]

Materials:

  • Live cells

  • Complete cell culture medium

  • TMRM stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with a TRITC filter set

Procedure:

  • Prepare Staining Solution: Prepare a working solution of TMRM in complete medium. A typical starting concentration is 250 nM.

  • Cell Staining: Remove the growth medium from the live cells and add the TMRM staining solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS or another suitable buffer to remove excess dye.

  • Imaging: Image the cells using a fluorescence microscope with a TRITC filter. Healthy mitochondria with a high membrane potential will accumulate TMRM and exhibit bright red fluorescence. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Measurement of Mitochondrial Depolarization using JC-1

This protocol utilizes the ratiometric dye JC-1 to detect changes in mitochondrial membrane potential.[13][14][15][16][17]

Materials:

  • Live cells

  • JC-1 staining solution

  • Assay buffer

  • Positive control (e.g., FCCP or CCCP)

  • Fluorescence plate reader or fluorescence microscope with filters for green (monomers) and red (J-aggregates) fluorescence.

Procedure:

  • Cell Culture and Treatment: Culture and treat cells as required for the experiment. Include a positive control group treated with an uncoupler like FCCP (5-50 µM for 15-30 minutes) to induce complete depolarization.

  • Staining: Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

  • Washing: Centrifuge the plate (if using a plate reader with suspension cells) and carefully remove the supernatant. Wash the cells with the provided assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity. In healthy cells with high mitochondrial membrane potential, JC-1 forms J-aggregates that emit red fluorescence (Ex/Em ~540/590 nm). In apoptotic or depolarized cells, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~485/535 nm). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Mandatory Visualization

Uncoupling_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Protons_High High [H+] ETC->Protons_High Pumps H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Synthesizes Protons_High->ATPSynthase Flows through DNP_neg DNP- Protons_High->DNP_neg Protonation Protons_Low Low [H+] Heat Heat DNP_H DNP-H DNP_H->Protons_Low Releases H+ DNP_H->Heat Energy Dissipation

Caption: Mechanism of DNP-mediated uncoupling of oxidative phosphorylation.

Seahorse_Workflow start Start seed_cells Seed cells in Seahorse microplate start->seed_cells hydrate_cartridge Hydrate sensor cartridge overnight start->hydrate_cartridge prepare_cells Wash and incubate cells in assay medium seed_cells->prepare_cells load_cartridge Load sensor cartridge with Oligomycin, FCCP, Rot/AA hydrate_cartridge->load_cartridge prepare_media Prepare and warm assay medium prepare_media->prepare_cells run_assay Calibrate and run Seahorse XF Analyzer prepare_cells->run_assay load_cartridge->run_assay end End: Obtain OCR data run_assay->end

Caption: Experimental workflow for measuring OCR with a Seahorse Analyzer.

DNP_Effects DNP Dinitrophenol (DNP) Uncoupling Uncoupling of Oxidative Phosphorylation DNP->Uncoupling ProtonGradient Dissipation of Proton Gradient Uncoupling->ProtonGradient OCR_increase Increased Oxygen Consumption Rate Uncoupling->OCR_increase ATP_decrease Decreased ATP Synthesis ProtonGradient->ATP_decrease Heat_increase Increased Heat Production ProtonGradient->Heat_increase MetabolicRate_increase Increased Basal Metabolic Rate OCR_increase->MetabolicRate_increase

Caption: Logical relationships of the physiological effects of DNP.

References

The Toxicological Profile of Dinoterb in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoterb, a dinitrophenol herbicide, exhibits significant acute and potential chronic toxicity in mammalian species. This technical guide provides a comprehensive overview of the current toxicological data on this compound, with a focus on its acute and chronic effects. Due to the limited availability of data for this compound in certain toxicological areas, information from the closely related compound, dinoseb, has been included to provide a more complete assessment, with all instances of data substitution clearly noted. This guide summarizes quantitative toxicity data, details experimental methodologies for key toxicological studies, and presents visual representations of its mechanism of action and experimental workflows. The information is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound and related compounds.

Introduction

This compound (2-tert-butyl-4,6-dinitrophenol) is a herbicide that was previously used for the control of broadleaf weeds.[1] As a member of the dinitrophenol class of chemicals, its primary mechanism of toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[2] This disruption of cellular energy production leads to a range of toxic effects. Regulatory bodies in several regions, including the European Union and the United States, have banned or severely restricted the use of this compound due to concerns about its toxicity to humans and the environment.[3] This guide provides a detailed examination of the acute and chronic toxicity of this compound in mammals.

Acute Toxicity

This compound exhibits high acute toxicity in mammals through oral and dermal routes of exposure. The primary signs of acute intoxication are consistent with the uncoupling of oxidative phosphorylation and include hyperthermia, sweating, headache, confusion, and in severe cases, seizures, coma, and death.[4][5]

Quantitative Acute Toxicity Data

A summary of the available quantitative acute toxicity data for this compound is presented in Table 1.

Table 1: Acute Toxicity of this compound in Mammals
Exposure Route Species Endpoint Value
OralRatLD5025 mg/kg bw[6]
DermalGuinea pigLD50150 mg/kg bw[3]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a population of test animals.

Experimental Protocols for Acute Toxicity Testing

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed for acute toxicity testing.

  • Test Animals: Young adult rats of a standard laboratory strain are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Dose Levels: A range of dose levels is used to determine the dose that causes mortality in 50% of the animals.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

  • Test Animals: Young adult guinea pigs are used. The fur is clipped from the dorsal area of the trunk of the test animals.

  • Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Observation Period: Animals are observed for mortality, skin reactions, and other signs of toxicity for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Chronic Toxicity

Data on the chronic toxicity of this compound are limited. To provide an indication of potential long-term effects, data from the structurally similar compound dinoseb are presented. Chronic exposure to dinitrophenols can lead to effects on various organ systems.

Quantitative Chronic Toxicity Data (Dinoseb)

Table 2 summarizes the chronic toxicity data for dinoseb, which can be considered indicative of the potential chronic effects of this compound.

Table 2: Chronic Toxicity of Dinoseb in Mammals
Study Type Species Exposure Route Endpoint Value
6-Month DietaryRat (male)Oral (diet)NOAEL2.7 mg/kg/day[7]
153-Day DietaryRatOral (diet)LOAEL2.5 mg/kg/day[7]

NOAEL: No-Observed-Adverse-Effect Level. The highest dose or exposure level of a substance at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects. LOAEL: Lowest-Observed-Adverse-Effect Level. The lowest dose or exposure level of a substance at which there is a statistically or biologically significant increase in the frequency or severity of adverse effects.

Experimental Protocol for a 90-Day Oral Toxicity Study (as per OECD Guideline 408)
  • Test Animals: Typically, rats of a standard laboratory strain are used.

  • Dose Administration: The test substance is administered daily in graduated doses to several groups of experimental animals. The oral route (gavage, diet, or drinking water) is most common.

  • Dose Levels: At least three dose levels and a concurrent control group are used.

  • Duration: The exposure period is 90 days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematological and clinical biochemistry examinations are performed.

  • Pathology: At the end of the study, all animals are subjected to a full gross necropsy, and a comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically.

Reproductive and Developmental Toxicity

This compound is suspected to be a reproductive and developmental toxin.[2] Due to the scarcity of specific data for this compound, information from studies on dinoseb is presented to highlight the potential risks.

Quantitative Reproductive and Developmental Toxicity Data (Dinoseb)

Table 3 summarizes key findings from reproductive and developmental toxicity studies on dinoseb.

Table 3: Reproductive and Developmental Toxicity of Dinoseb in Mammals
Study Type Species Exposure Route Endpoint Value
Combined Repeated Dose and Reproductive/Developmental Toxicity ScreeningRatOral (gavage)NOAEL (female)0.78 mg/kg bw/day[1]
Combined Repeated Dose and Reproductive/Developmental Toxicity ScreeningRatOral (gavage)LOAEL (male)0.78 mg/kg bw/day[1]
Combined Repeated Dose and Reproductive/Developmental Toxicity ScreeningRatOral (gavage)NOAEL (reproductive/developmental)2.33 mg/kg bw/day[1]
Developmental ToxicityRabbitDermalNOAEL1 mg/kg/day[7]
TeratologyRabbitOralNOAEL3 mg/kg/day[8]
Experimental Protocols for Reproductive and Developmental Toxicity Testing
  • Objective: To assess the effects of a substance on male and female reproductive performance, including gonadal function, estrous cycle, mating behavior, conception, gestation, parturition, lactation, and weaning, and on the growth and development of the offspring.[9][10]

  • Test Animals: Typically rats.

  • Procedure: The test substance is administered to parental (P) animals for a pre-mating period and throughout mating, gestation, and lactation. The first-generation (F1) offspring are then exposed to the substance from weaning through their own mating to produce a second generation (F2).

  • Endpoints: Reproductive and developmental parameters are evaluated in both generations.

  • Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.[11][12]

  • Test Animals: Typically rats and rabbits.

  • Procedure: The test substance is administered to pregnant females during the period of organogenesis.

  • Endpoints: Dams are examined for signs of toxicity. Fetuses are examined for external, visceral, and skeletal malformations.

Genotoxicity

Experimental Protocols for Genotoxicity Testing

A standard battery of genotoxicity tests includes an assessment of gene mutations, and both in vitro and in vivo tests for chromosomal damage.

  • Principle: This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects mutations that revert the original mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[13][14][15][16][17]

  • Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted.

  • Principle: This in vitro test detects structural chromosomal aberrations in cultured mammalian cells.[18][19][20][21][22]

  • Procedure: Cultured mammalian cells are exposed to the test substance with and without metabolic activation. Cells are harvested at metaphase and analyzed for chromosomal abnormalities.

  • Principle: This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes.

  • Procedure: The test substance is administered to rodents (usually mice or rats). Bone marrow or peripheral blood is collected, and erythrocytes are analyzed for the presence of micronuclei.

Carcinogenicity

There is a lack of specific carcinogenicity data for this compound. The related compound, dinoseb, has been classified by the EPA as a Category C carcinogen (limited evidence of carcinogenicity in animals).[8]

Experimental Protocol for a Carcinogenicity Study (as per OECD Guideline 451)
  • Objective: To observe test animals for a major portion of their lifespan for the development of neoplastic lesions after exposure to the test substance.[23][24][25][26]

  • Test Animals: Typically two rodent species, often rats and mice.[27]

  • Procedure: Animals are exposed to the test substance daily for a period of 18-24 months. At least three dose levels and a control group are used.

  • Endpoints: Survival, clinical signs, body weight, and food consumption are monitored. A complete histopathological examination of all animals is conducted.

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for this compound is the uncoupling of oxidative phosphorylation in the mitochondria.[2]

Uncoupling of Oxidative Phosphorylation

This compound, as a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the intermembrane space, which has a lower pH, it becomes protonated. It then diffuses into the mitochondrial matrix, which has a higher pH, and releases the proton. This shuttling of protons dissipates the proton gradient that is essential for the production of ATP by ATP synthase. The energy that would have been used for ATP synthesis is instead released as heat, leading to hyperthermia.

G cluster_0 Mitochondrial Intermembrane Space (Low pH) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (High pH) Dinoterb_H This compound-H+ ETC Electron Transport Chain Dinoterb_neg This compound- Dinoterb_H->Dinoterb_neg Diffuses across membrane and releases H+ H_ion H+ ETC->H_ion Pumps H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Synthesizes ATPSynthase->ATP Dinoterb_neg->Dinoterb_H Diffuses back Dinoterb_neg->H_ion Dissipates Proton Gradient H_ion->ATPSynthase ADP ADP + Pi ATPSynthate ATPSynthate ADP->ATPSynthate

Caption: Mechanism of this compound-induced uncoupling of oxidative phosphorylation.

Experimental Workflow for Assessing Mitochondrial Toxicity

A typical workflow to investigate the mitochondrial toxicity of a compound like this compound is outlined below.

G A Compound Exposure to Mammalian Cells B Measure Mitochondrial Membrane Potential (ΔΨm) A->B C Measure Oxygen Consumption Rate (OCR) A->C D Measure ATP Production A->D E Assess Reactive Oxygen Species (ROS) Production A->E G Data Analysis and Interpretation B->G C->G D->G F Evaluate Cell Viability/Apoptosis E->F E->G F->G

Caption: Experimental workflow for mitochondrial toxicity assessment.

Conclusion

This compound is a herbicide with high acute toxicity in mammals, primarily due to its ability to uncouple mitochondrial oxidative phosphorylation. While specific data on its chronic, reproductive, developmental, genotoxic, and carcinogenic effects are limited, information from the closely related compound dinoseb suggests a potential for significant adverse health outcomes with long-term or developmental exposure. The provided experimental protocols and mechanistic diagrams offer a framework for further investigation and risk assessment of this compound and other dinitrophenol compounds. Given the identified data gaps and the potential for severe toxicity, a cautious approach is warranted in any handling or potential exposure scenario involving this compound.

References

Methodological & Application

Analytical methods for Dinoterb detection in water samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Detection of Dinoterb in Water Samples

Introduction

This compound is a dinitrophenol herbicide used for the pre-emergence control of annual broad-leaved weeds in various crops such as cereals, legumes, and maize.[1] As a contact herbicide, it acts by uncoupling oxidative phosphorylation in plant cells.[1] Due to its high mammalian toxicity and potential for water contamination, sensitive and reliable analytical methods are required for its detection in environmental water samples.[1] This application note provides an overview of the primary analytical techniques and detailed protocols for the determination of this compound in water.

Analytical Methods Overview

The detection of this compound in water samples is predominantly achieved through chromatographic techniques coupled with mass spectrometry. These methods offer high selectivity and sensitivity, which are crucial for trace-level analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for the analysis of polar and thermally labile pesticides like this compound. It offers excellent sensitivity and specificity. Sample preparation typically involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.[2][3][4][5] LC separation is commonly performed on a C18 column.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for pesticide residue analysis.[6] For compounds like this compound, derivatization (e.g., methylation) may be necessary to improve volatility and chromatographic performance.[7] Electron Capture Detection (ECD) is also a sensitive option for halogenated compounds, but MS provides greater selectivity.[6]

Data Presentation

The following table summarizes the performance of various analytical methods for the determination of this compound and similar compounds in different sample matrices.

MethodMatrixLimit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
LC-MS/MSAgricultural Products, Livestock, Seafood0.001 µg/g77-1112-15[2][3]
VoltammetryRiver Water and Soil0.0022 µg/mL (LOD)SatisfactoryNot Reported[3]
GC-MSD/SIMWine<0.005 mg/L (LOD)Not ReportedNot Reported[3]
GC-NPDCitrus Fruits0.005 ppm (LOD)79.2-87.8Not Reported[3]

Experimental Protocols

Protocol 1: Determination of this compound in Water by SPE-LC-MS/MS

1. Scope: This protocol describes a method for the quantitative determination of this compound in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Principle: this compound is extracted and concentrated from water samples using an SPE cartridge. The eluate is then analyzed by LC-MS/MS operating in negative ion electrospray ionization (ESI) mode. Quantification is achieved using an external calibration curve.

3. Apparatus and Reagents:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • SPE Manifold

  • SPE Cartridges: e.g., Oasis HLB or C18

  • Analytical balance

  • Vortex mixer

  • Nitrogen evaporator

  • Glassware: Volumetric flasks, pipettes, vials

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid or Acetic acid, this compound analytical standard.

4. Sample Preparation (Solid-Phase Extraction):

  • Sample Pre-treatment: Filter water samples through a 0.45 µm filter to remove suspended particles. Acidify the sample to a pH of approximately 4.6 with formic or acetic acid to improve the retention of this compound on the SPE cartridge.[5]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Sample Loading: Load 200-500 mL of the pre-treated water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of HPLC grade water to remove any co-extracted impurities.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained this compound with 5-10 mL of a suitable solvent, such as acetonitrile or methanol containing a small percentage of formic acid.[5]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Instrumental Analysis:

  • LC Column: C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm).[2][3]

  • Mobile Phase: A gradient of methanol and water (containing 0.005% acetic acid) can be used.[2][3]

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-20 µL.

  • Ionization: Electrospray Ionization (ESI) in negative mode.[2][3]

  • MS/MS Detection: Monitor the precursor ion and at least two product ions for this compound in Multiple Reaction Monitoring (MRM) mode.

6. Quality Control:

  • Method Blank: Analyze a method blank with each batch of samples to check for contamination.

  • Calibration Curve: Prepare a calibration curve using at least five concentration levels of this compound standard solutions. The coefficient of determination (r²) should be ≥ 0.99.[8][9]

  • Spiked Samples: Analyze matrix-spiked samples at different concentration levels to determine method accuracy (recovery) and precision (RSD). Recoveries should typically be within 70-120% with an RSD of < 20%.[10][11]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Visualizations

G Overall Workflow for this compound Analysis in Water cluster_0 Sample Collection & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting A 1. Water Sample Collection B 2. Filtration & Acidification A->B C 3. Solid-Phase Extraction (SPE) B->C D 4. LC-MS/MS or GC-MS Analysis C->D E 5. Data Acquisition D->E F 6. Quantification & Confirmation E->F G 7. Final Report F->G

Caption: Overall workflow for the analysis of this compound in water samples.

G Detailed SPE-LC-MS/MS Protocol Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Final Analysis Sample Water Sample (500 mL) Filter Filter (0.45 µm) Acidify Acidify to pH 4.6 Condition Condition SPE Cartridge (Methanol & Water) Load Load Sample Acidify->Load Condition->Load Wash Wash Cartridge (HPLC Water) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute this compound (Acetonitrile/MeOH) Dry->Elute Concentrate Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitute in Mobile Phase (1 mL) Concentrate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Detailed workflow for the SPE-LC-MS/MS protocol.

References

Gas chromatography-mass spectrometry protocol for Dinoterb analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of Dinoterb using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method includes sample preparation, derivatization, instrument parameters, and data analysis.

Introduction

This compound (2-tert-butyl-4,6-dinitrophenol) is a herbicide and rodenticide. Due to its potential toxicity and environmental persistence, a robust and sensitive analytical method is crucial for monitoring its presence in environmental and biological samples. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the determination of this compound. However, due to the polar nature of the phenolic hydroxyl group, a derivatization step is necessary to improve its volatility and chromatographic performance. This protocol details a method involving silylation of this compound prior to GC-MS analysis.

Experimental Protocol

Sample Preparation (Adapted from QuEChERS method)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

2.1.1. Materials and Reagents

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (use with caution, may retain planar molecules)

  • This compound analytical standard

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate, pesticide residue grade

2.1.2. Extraction Procedure

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate internal standard.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

2.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing:

    • 150 mg MgSO₄

    • 50 mg PSA

    • 50 mg C18

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • Transfer the supernatant to a clean vial.

Derivatization
  • Evaporate 100 µL of the final extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of BSTFA (with 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

GC-MS Parameters

The following parameters are a starting point and may require optimization.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program Initial temp 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Impact (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

Quantitative Data

The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivative of this compound. The molecular weight of underivatized this compound is 240.21 g/mol , and the TMS derivative is 312.3 g/mol . The suggested ions are based on typical fragmentation patterns of silylated nitrophenols.

Analyte Retention Time (min) Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound-TMS~ 12-1529725573

Note: The retention time is an estimate and will depend on the specific instrument and conditions. The quantifier ion is proposed based on the likely loss of a methyl group ([M-15]⁺) from the TMS derivative. Qualifier ions are other significant fragments.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

Dinoterb_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Homogenized Sample Extraction Acetonitrile Extraction (QuEChERS) Sample->Extraction 1. Extract Cleanup Dispersive SPE Cleanup Extraction->Cleanup 2. Clean Evaporation Evaporation to Dryness Cleanup->Evaporation 3. Concentrate Silylation Silylation with BSTFA Evaporation->Silylation 4. Derivatize GCMS GC-MS Injection Silylation->GCMS 5. Analyze Data Data Acquisition (SIM) GCMS->Data 6. Detect Quant Quantification Data->Quant 7. Quantify Result Result Quant->Result Final Concentration of this compound

GC-MS analysis workflow for this compound.

Conclusion

This protocol provides a comprehensive framework for the analysis of this compound by GC-MS. The described method, incorporating a QuEChERS-based sample preparation and silylation derivatization, is designed to be robust and sensitive for various sample matrices. Method validation, including the determination of linearity, limits of detection and quantification, accuracy, and precision, should be performed in the user's laboratory to ensure the data quality.

Application Note: Quantification of Dinoterb in Environmental and Agricultural Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Dinoterb, a dinitrophenol herbicide, in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology offers high selectivity and sensitivity for the analysis of this compound, making it suitable for residue monitoring in agricultural products, livestock, and environmental samples. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Quantitative data, including linearity, recovery, and limits of detection, are presented to demonstrate the method's performance.

Introduction

This compound is a herbicide and fungicide that has been used in agriculture. Due to its potential toxicity, monitoring its residues in food and environmental samples is crucial for ensuring consumer safety and environmental protection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the determination of polar and thermally labile pesticides like this compound.[1] Its high sensitivity and selectivity allow for the accurate quantification of trace levels of contaminants in complex matrices. This document outlines a robust and validated LC-MS/MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

The sample preparation procedure is critical for extracting this compound from the matrix and removing potential interferences. The following protocols are adapted for different sample types.[2][3]

a) Agricultural Products (e.g., Rice, Soybean, Tea Leaf)

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • To 10 g of the homogenized sample, add 20 mL of acetone. For rice, soybean, and tea leaf, add 1 mL of phosphoric acid.[2][3]

    • Shake vigorously for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Liquid-Liquid Partitioning:

    • Take a 10 mL aliquot of the acetone extract.

    • Add 10 mL of a saturated sodium chloride solution and 20 mL of hexane.[2][3]

    • Shake for 5 minutes and allow the layers to separate.

    • Discard the upper hexane layer. Repeat the partitioning step.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition a primary secondary amine (PSA) mini-column with 5 mL of acetone.

    • Load the aqueous extract onto the PSA column.

    • Wash the column with 5 mL of acetone.

    • Elute this compound with 10 mL of acetone containing 5% acetic acid.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

b) Livestock Products and Seafood

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • To 10 g of the homogenized sample, add a mixture of 20 mL acetone, 10 mL hexane, 5 mL water, and 2 g of sodium chloride.[2][3]

    • Shake vigorously for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Clean-up (SPE):

    • Collect the upper organic layer.

    • Proceed with the PSA mini-column clean-up as described in section 1.a.4.

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase:

    • A: 0.005% (v/v) acetic acid in water[2][3]

    • B: Methanol[2][3]

  • Gradient Elution:

    Time (min) % A % B
    0.0 95 5
    1.0 95 5
    8.0 5 95
    10.0 5 95
    10.1 95 5

    | 12.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry

The mass spectrometer is operated in negative ion electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).[2][3]

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[2][3][4]

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (Quantifier) (m/z) Product Ion (Qualifier) (m/z) Collision Energy (eV)
    This compound 239.0[4][5] 207.0[4] 136.0[4] 23[4]

    | this compound | 225.1 | 177.1 | 131.1 | - |

Quantitative Data Summary

The performance of the method was evaluated through linearity, recovery, and sensitivity experiments.

Table 1: Method Performance Parameters for this compound Quantification

ParameterResultReference
Linearity Range0.0005 to 0.04 µg/mL[2][3]
Correlation Coefficient (r²)> 0.99
Limit of Quantitation (LOQ)0.001 µg/g[2][3]
Average Recoveries77-111%[2][3]
Relative Standard Deviations (RSD)2-15%[2][3]

Table 2: Recovery of this compound from Spiked Samples (n=5)

MatrixSpiking Level (µg/g)Average Recovery (%)RSD (%)
Rice0.01955
Soybean0.01888
Tea Leaf0.017712
Beef0.011024
Fish0.01917

Workflow Diagram

Dinoterb_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (Agricultural/Livestock/Seafood) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Acetone/Hexane) Homogenization->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Cleanup Solid-Phase Extraction (SPE) (PSA Column) Partitioning->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC_Separation Liquid Chromatography (C18 Column) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in a variety of complex matrices. The sample preparation protocol effectively removes interferences, and the chromatographic and mass spectrometric conditions are optimized for high selectivity and sensitivity. The method has been shown to have excellent linearity, recovery, and precision, making it a valuable tool for routine monitoring of this compound residues in food and environmental samples.

References

Application Notes and Protocols for the Extraction of Dinoterb from Soil

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the extraction of Dinoterb, a dinitrophenol herbicide, from soil samples for subsequent analysis. The methods described are suitable for researchers, scientists, and professionals involved in environmental monitoring and drug development. The protocols cover traditional liquid-liquid extraction (LLE), a modified solid-phase extraction (SPE) cleanup, and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Overview of Extraction Methodologies

The selection of an appropriate extraction method for this compound from soil is critical and depends on factors such as the required sensitivity, sample throughput, available equipment, and the complexity of the soil matrix. Soil, being a complex mixture of organic and inorganic materials, can strongly retain pesticides, making efficient extraction challenging.[1]

  • Liquid-Liquid Extraction (LLE): A conventional and well-established technique involving the partitioning of the analyte between two immiscible liquid phases. This method can be labor-intensive and may require significant volumes of organic solvents.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and efficient method for the extraction of a wide range of pesticide residues from various matrices, including soil.[1][2] It involves an initial extraction with an organic solvent, followed by a partitioning step using salts and a subsequent dispersive solid-phase extraction (dSPE) for cleanup.[1]

  • Solid-Phase Extraction (SPE): While not a primary extraction method for soil, SPE is a crucial cleanup technique used to remove interfering matrix components from the initial extract before instrumental analysis.

Subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6]

Quantitative Data Summary

The following table summarizes the performance data for different methods used in the analysis of this compound and related compounds.

ParameterMethodMatrixRecovery (%)LODLOQCitation
This compound LLE with methylation followed by GLCSoil72 ± 17%-1 µg/kg[3]
This compound & Dinoseb Acetone extraction, hexane partitioning, PSA cleanup, LC-MS/MSVarious agricultural products77 - 111%-0.001 µg/g[4][6]
This compound Adsorptive Stripping VoltammetrySpiked river water and soilSatisfactory0.0022 µg/mL0.0075 µg/mL[6]
Multi-class Pesticides QuEChERS with GC-MS and LC-MS/MSThree different soil types~50% of 24 pesticides in the 70-120% range--[2]
218 Pesticides Modified QuEChERS with LC-MS/MS and GC-MS/MSClay loam soil-0.024 - 6.25 ng/g<50 ng/g[7]

Experimental Protocols

Protocol 1: Traditional Liquid-Liquid Extraction (LLE)

This protocol is based on a modified classical method for dinitrophenol extraction from soil.[3]

3.1.1. Materials and Reagents

  • Soil sample (50 g)

  • 96% Ethanol

  • 0.1 N Sodium Hydroxide (NaOH)

  • Hexane

  • 4 N Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

  • Filter centrifuge

  • Separatory funnel

  • Diazomethane solution (for derivatization before GC analysis)

  • Acetic acid

  • Benzene

3.1.2. Extraction Procedure

  • Weigh 50 g of the soil sample and place it in a suitable flask.

  • Add 75 mL of 96% ethanol and shake vigorously.

  • Separate the ethanol using a filter centrifuge.

  • Wash the soil with an additional 250 mL of 96% ethanol and combine the extracts.

  • Evaporate the ethanolic extract to dryness using a rotary evaporator at a temperature below 35°C.[3]

  • Dissolve the residue in a mixture of 70 mL of 0.1 N NaOH and 100 mL of hexane by shaking.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the aqueous NaOH layer.

  • Extract the remaining hexane layer three times with 25 mL portions of 0.1 N NaOH.

  • Combine all the aqueous NaOH layers.

  • Acidify the combined NaOH extracts with 10 mL of 4 N H₂SO₄.

  • Extract the acidified aqueous solution three times with 70 mL of hexane.

  • Combine the hexane extracts and dry over anhydrous sodium sulfate.

  • Concentrate the hexane extract to a small volume for analysis.

3.1.3. Derivatization for GC Analysis (if required)

  • To the concentrated hexane extract, add an excess of diazomethane solution to convert this compound to its methyl ether.

  • Crucially, before injection into the GC, destroy the excess diazomethane by adding a slight excess of acetic acid. This prevents a decline in detector response at lower concentrations.[3]

Protocol 2: QuEChERS Extraction and dSPE Cleanup

This protocol is a general representation of the QuEChERS method, which has been shown to be effective for a wide range of pesticides in soil.[1][2]

3.2.1. Materials and Reagents

  • Soil sample (10 g)

  • Deionized water

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - use with caution as it may adsorb planar pesticides.

  • 50 mL centrifuge tubes

  • 15 mL dSPE centrifuge tubes containing MgSO₄, PSA, and C18.

  • High-speed centrifuge

  • Vortex mixer

3.2.2. Extraction Procedure

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • If the soil is dry, add an appropriate amount of water to achieve a total water content that allows for proper partitioning (e.g., add 7 mL of water to 3 g of dry soil and allow to hydrate for 30 minutes).[1]

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate - AOAC or EN versions have different salt compositions).[2]

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge at ≥ 5000 rcf for 5 minutes.

3.2.3. Dispersive SPE (dSPE) Cleanup

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing PSA, C18, and MgSO₄.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Visualization of Experimental Workflows

Liquid-Liquid Extraction Workflow

LLE_Workflow soil Soil Sample (50g) ethanol Add 96% Ethanol soil->ethanol shake Shake ethanol->shake centrifuge Filter Centrifuge shake->centrifuge wash Wash with Ethanol centrifuge->wash evaporate Evaporate Extract (<35°C) wash->evaporate dissolve Dissolve Residue (0.1N NaOH + Hexane) evaporate->dissolve separate Separate Layers dissolve->separate aq_layer Aqueous NaOH Layer separate->aq_layer hexane_layer Hexane Layer separate->hexane_layer combine_aq Combine Aqueous Layers aq_layer->combine_aq extract_hexane Extract Hexane with NaOH (3x) hexane_layer->extract_hexane extract_hexane->aq_layer acidify Acidify with H₂SO₄ combine_aq->acidify extract_acid Extract with Hexane (3x) acidify->extract_acid combine_hex Combine Hexane Extracts extract_acid->combine_hex dry Dry over Na₂SO₄ combine_hex->dry concentrate Concentrate dry->concentrate analysis Analysis (GC-MS after derivatization) concentrate->analysis

Caption: Workflow for the Liquid-Liquid Extraction of this compound from soil.

QuEChERS Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup soil Soil Sample (10g) in 50mL tube add_acn Add Acetonitrile (10mL) soil->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (≥5000 rcf, 5 min) shake->centrifuge1 transfer Transfer 1mL Supernatant to dSPE tube centrifuge1->transfer vortex Vortex (30 sec) transfer->vortex centrifuge2 Centrifuge (≥5000 rcf, 2 min) vortex->centrifuge2 analysis Analysis (LC-MS/MS) centrifuge2->analysis

Caption: Workflow for the QuEChERS extraction of this compound from soil.

References

Handling and safety precautions for working with Dinoterb in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Use By: Researchers, Scientists, and Drug Development Professionals Document ID: ANP-DINTERB-20251212 Version: 1.0

Introduction and Hazard Identification

Dinoterb (2-tert-Butyl-4,6-dinitrophenol) is a dinitrophenolic compound formerly used as a contact herbicide.[1] In a laboratory setting, it is classified as a highly toxic substance that poses significant health risks.[2] this compound is toxic by all routes of exposure, including inhalation, skin contact, and ingestion, with effects that may be delayed.[3][4] Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria, which disrupts cellular energy production.[2][5] This document provides essential safety protocols and handling procedures to minimize exposure and ensure a safe laboratory environment when working with this compound.

Primary Hazards:

  • Acute Toxicity: Highly toxic if swallowed or in contact with skin.[2][6]

  • Organ Toxicity: Can cause damage to the liver, kidneys, and nervous system.[7]

  • Reproductive Toxicity: May damage fertility or the unborn child.[2][6]

  • Eye Damage: Causes serious eye irritation.[6][8]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6]

Hazard and Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 1420-07-1
Molecular Formula C₁₀H₁₂N₂O₅[1][5]
Molecular Weight 240.21 g/mol [5]
Physical State Yellow solid[5]
Melting Point 125.5–126.5 °C (257.9–259.7 °F)[1]
Oral LD₅₀ (Rat) 26 mg/kg[1]
Dermal LD₅₀ (Rabbit) 80 mg/kg
WHO Classification Ib (Highly hazardous)[2]
GHS Hazard Codes H300, H311, H319, H360D, H400, H410[2]

Experimental Protocols & Standard Operating Procedures (SOPs)

Adherence to the following protocols is mandatory when handling this compound. All procedures must be performed within a certified chemical fume hood.

Required Personal Protective Equipment (PPE)

A full assessment of PPE is required before any work begins. The minimum required PPE includes:

  • Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber or Nitrile with a minimum thickness of 15 mil).[9] Always inspect gloves for damage before use and change them immediately upon contamination.[9]

  • Eye/Face Protection: ANSI Z87.1 certified safety goggles and a full-face shield must be worn when handling the solid compound or concentrated solutions.[10][11]

  • Skin and Body Protection: A chemical-resistant lab coat worn over full-length pants and closed-toe shoes. A disposable chemical-resistant suit (e.g., Tyvek) should be worn for procedures with a high risk of splashing or for spill cleanup.[10][12]

  • Respiratory Protection: For weighing solid this compound or when aerosolization is possible, an air-purifying respirator with organic vapor cartridges is required.[9][10] A quantitative fit test is mandatory for all respirator users.[9]

SOP: Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)
  • Pre-Work Checklist:

    • Ensure the chemical fume hood is operational and the sash is at the indicated working height.

    • Don all required PPE as specified in section 3.1.

    • Designate a specific work area within the fume hood for handling this compound and label it clearly.

    • Prepare a spill kit and have it readily accessible.[13]

  • Weighing the Compound:

    • Perform all weighing operations on a tared weigh boat within the chemical fume hood to prevent inhalation of fine particles.

    • Use non-sparking tools.[4]

    • Carefully transfer the desired amount of solid this compound (e.g., 2.402 mg for 1 mL of 10 mM solution) into an appropriate vial.

  • Solubilization:

    • Add the required volume of solvent (e.g., DMSO) to the vial containing the this compound powder.

    • Securely cap the vial.

    • Mix gently by vortexing or inversion until the solid is completely dissolved.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard pictograms (e.g., "Toxic," "Reproductive Hazard").

    • Store the stock solution in a tightly closed container in a designated, secure, and well-ventilated location away from incompatible materials.[4][8]

SOP: Waste Disposal

All this compound-contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation:

    • Solid Waste: Collect contaminated PPE (gloves, disposable lab coats), weigh boats, and pipette tips in a clearly labeled, sealed hazardous waste container.[9]

    • Liquid Waste: Collect all unused solutions and contaminated solvents in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.

  • Container Management:

    • Never mix incompatible waste streams.

    • Keep waste containers securely closed when not in use.

    • Do not overfill waste containers.

  • Final Disposal:

    • Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal vendor.[9][14]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[15]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.[16] Effects from exposure may be delayed for several hours.[3]

Spill Response
  • Small Spill (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3][13]

    • Collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[4][9]

    • Clean the spill area with a suitable solvent, followed by soap and water.[9]

  • Large Spill (>100 mL):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.[9]

    • Prevent entry into the area.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[3] Vigorously wash the affected skin with soap and plenty of water.[3] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air.[3] If breathing is difficult, provide respiratory support. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Visualized Workflows and Mechanisms

Logical Workflow for Safe Handling

The following diagram outlines the required workflow for safely handling this compound in a laboratory setting, from acquisition to disposal.

G receiving Receiving & Inventory (Log chemical in database) storage Secure Storage (Cool, dry, ventilated, locked) receiving->storage planning Experiment Planning (Review SOPs, Risk Assessment) storage->planning prep Work Area Preparation (Fume hood, PPE, Spill Kit) planning->prep handling Handling & Experimentation (Weighing, preparing solutions) prep->handling decon Decontamination (Clean equipment & surfaces) handling->decon waste Waste Segregation & Collection (Labelled, sealed containers) handling->waste decon->waste disposal EHS Waste Disposal (Scheduled pickup) waste->disposal

Caption: Logical workflow for the safe handling of this compound.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound disrupts ATP synthesis by acting as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthase to function.[5][17]

G Mechanism: Uncoupling of Oxidative Phosphorylation cluster_Mitochondrion Inner Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Protons_IMS High [H+] ETC->Protons_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes This compound This compound Protons_Matrix Low [H+] This compound->Protons_Matrix Transports H+ (dissipates gradient) Protons_IMS->ATP_Synthase H+ Gradient Protons_IMS->this compound Binds H+

Caption: this compound uncouples the proton gradient in mitochondria.

References

Application Notes and Protocols for the Synthesis and Purification of Dinoterb for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For research and development purposes only. Not for agricultural or human use. Dinoterb is a toxic compound and should be handled with extreme caution by trained professionals in a controlled laboratory setting, utilizing appropriate personal protective equipment (PPE), including but not limited to gloves, lab coat, and respiratory protection, especially when handling the solid material.[1][2]

Introduction

This compound (2-tert-butyl-4,6-dinitrophenol) is a dinitrophenol compound formerly used as a contact herbicide.[3][4][5] Its biological activity stems from its ability to act as an uncoupler of oxidative phosphorylation in mitochondria and an inhibitor of photosynthesis in chloroplasts.[3][4][6] Due to its toxicity, its use as a pesticide has been banned in the European Union and suspended in the United States.[4][6][7] These protocols outline the synthesis and purification of this compound for use as an analytical standard or in fundamental research settings.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
IUPAC Name 2-tert-butyl-4,6-dinitrophenol[3]
Molecular Formula C₁₀H₁₂N₂O₅[3][4]
Molecular Weight 240.21 g/mol [3]
Appearance Yellow solid[2][3]
Melting Point 125.5–126.5 °C[4]
Solubility Water: 0.45 mg/L (20 °C) Organic Solvents: Soluble in cyclohexane, ethyl acetate, DMSO (~200 g/kg), alcohols, and glycols.[3][4]
CAS Number 1420-07-1[3]

Experimental Protocols

Synthesis of this compound via Nitration of 2-tert-butylphenol

The primary route for synthesizing this compound is the nitration of 2-tert-butylphenol.[3][5][6] This reaction must be performed with strict temperature control to prevent runaway reactions and the formation of byproducts.

Reagents and Materials:

  • 2-tert-butylphenol

  • Sulfuric acid (H₂SO₄, 98%)

  • Nitric acid (HNO₃, 70%)

  • Ice (from deionized water)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-tert-butylphenol in a minimal amount of a suitable solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add nitric acid to an equal volume of sulfuric acid, while cooling in an ice bath. This process is highly exothermic.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-tert-butylphenol via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice and water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound product, which will appear as a yellow solid.

Safety Note: Aromatic nitro compounds can be explosive, especially when dry or in the presence of a base.[1][2] Handle the product with care and avoid strong bases during workup.

Purification of this compound

The crude product from the synthesis requires purification to remove unreacted starting material and isomeric byproducts. A two-step process involving column chromatography followed by analytical validation is recommended.

Protocol 3.2.1: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Methodology:

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane) and load it onto the top of the silica column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing). The polarity of the eluent should be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Protocol 3.2.2: Purity Assessment by HPLC

Purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions (based on literature methods[8]):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v) containing an ion-pairing agent like tetramethylammonium bromide.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm or 270 nm).

  • Sample Preparation: Prepare a standard solution of the purified this compound in the mobile phase.

Methodology:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Analyze the resulting chromatogram for peak purity and retention time. The purity can be calculated based on the peak area of this compound relative to the total peak area.

Diagrams and Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A 2-tert-butylphenol C Nitration Reaction (0-10 °C) A->C B Nitrating Mixture (HNO₃ / H₂SO₄) B->C D Quenching (Ice/Water) C->D E Extraction & Washing D->E F Crude this compound E->F G Column Chromatography (Silica Gel) F->G Purification H Fraction Analysis (TLC) G->H I Pure this compound H->I J Purity Check (HPLC) I->J G cluster_mito Mitochondrion cluster_ims Intermembrane Space (High [H⁺]) cluster_matrix Mitochondrial Matrix (Low [H⁺]) H_IMS H⁺ ATPsynthase ATP Synthase H_IMS->ATPsynthase Proton Flow This compound This compound H_IMS->this compound Binds H⁺ H_Matrix H⁺ ATP ATP ETC Electron Transport Chain (ETC) ETC->H_IMS Pumps H⁺ out ATPsynthase->ATP Synthesizes ATPsynthase->ATP Synthesis Inhibited This compound->H_Matrix Transports H⁺ across membrane

References

Application Notes and Protocols for Dinoterb Sample Preparation in Toxicological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoterb, a dinitrophenol-based herbicide, poses significant toxicological risks due to its ability to uncouple oxidative phosphorylation.[1][2] Accurate assessment of its toxicokinetics and toxicodynamics necessitates robust and reliable methods for the preparation of biological samples prior to analysis. These application notes provide detailed protocols for the extraction and preparation of this compound from various biological matrices for toxicological studies. The methodologies described are based on established analytical chemistry principles and can be adapted for use with various analytical instruments, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC).

Toxicological Profile of this compound

This compound is classified as a compound with high oral mammalian toxicity and is a potential reproductive and developmental toxin.[1] Its primary mechanism of action involves the disruption of the proton gradient across the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation. This process inhibits ATP synthesis, dissipates cellular energy, and can lead to hyperthermia and cell death.[1][2] In rats administered radiolabelled this compound, approximately 98% of the radioactivity is excreted through feces and urine within 168 hours.[3] Mammalian metabolism of dinitrophenols like this compound typically involves the reduction of the nitro groups and conjugation for excretion.[3]

Quantitative Toxicological Data

The following tables summarize key quantitative data related to the toxicity of this compound and the closely related compound, Dinoseb. This data is essential for dose-range finding studies and for the interpretation of toxicological findings.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 ValueReference
Guinea PigPercutaneous150 mg/kg[3]

Table 2: Toxicological Effects of a Related Dinitrophenol (2,4-DNP) in Rats

Age GroupDose (mg/kg)Observed EffectsReference
Newborn30Mortality[4]
Newborn20Significant lowering of body and organ weights[4]
Young (5-6 weeks old)80Clear toxic signs followed by death[4]
Young (5-6 weeks old)20No definitive toxicity observed[4]

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are critical to ensure the integrity of the analyte and the reliability of the results.

  • Blood: Collect whole blood in tubes containing an anticoagulant such as EDTA.[5][6] For plasma, centrifuge the blood sample and collect the supernatant.[5][6] For serum, allow the blood to clot at room temperature before centrifugation.[5] Samples should be stored frozen (-20°C or below) until analysis.

  • Urine: Collect urine in sterile containers. For routine analysis, a "dilute and shoot" approach, where the urine is simply diluted before injection, can be used for initial screening.[7][8] For more sensitive analysis, an extraction procedure is recommended. Store urine samples frozen.

  • Tissues (e.g., Liver): Excise tissues immediately after euthanasia, rinse with cold saline to remove excess blood, blot dry, and weigh.[9][10] Tissues should be flash-frozen in liquid nitrogen and stored at -80°C until homogenization.

Protocol for this compound Extraction from Plasma/Serum

This protocol is adapted from established methods for the extraction of xenobiotics from plasma and serum.[6][11]

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, 99%

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Protein Precipitation: To 1 mL of plasma or serum, add 2 mL of acidified acetonitrile (0.1% formic acid).

  • Vortex: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of acetonitrile followed by 3 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% acetonitrile in water to remove polar impurities.

    • Elute this compound with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.

Protocol for this compound Extraction from Urine

This protocol is based on general procedures for urine sample preparation for LC-MS analysis.[7][8][12]

Materials:

  • Methanol, HPLC grade

  • Formic acid, 99%

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Thaw the urine sample to room temperature. Centrifuge at 3000 x g for 5 minutes to pellet any particulate matter.

  • Acidification: To 1 mL of the urine supernatant, add 10 µL of formic acid.

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of acidified water (0.1% formic acid).

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of acidified water, followed by 3 mL of methanol to remove impurities.

    • Elute this compound with 3 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol for this compound Extraction from Liver Tissue

This protocol is adapted from a method for the extraction of various drugs and pesticides from liver tissue.[9]

Materials:

  • Methanol:Water (50:50, v/v)

  • Dichloromethane (DCM)

  • Homogenizer (e.g., bead beater)

  • Supported Liquid Extraction (SLE) columns

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh 200 mg of frozen liver tissue and place it in a homogenization tube. Add 1.8 mL of methanol:water (50:50, v/v). Homogenize the tissue until a uniform consistency is achieved.

  • Centrifugation: Centrifuge the homogenate at 13,000 rpm for 10 minutes.

  • Supported Liquid Extraction (SLE):

    • Load 500 µL of the supernatant from the homogenized liver onto an SLE column. Allow the sample to absorb for 5 minutes.

    • Apply 2.5 mL of dichloromethane (DCM) and allow it to flow through the column under gravity for 5 minutes. Collect the eluate.

    • Apply a second aliquot of 2.5 mL of DCM and allow it to flow for another 5 minutes, collecting the eluate in the same tube.

  • Evaporation and Reconstitution: Evaporate the combined eluates to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS or LC-MS analysis.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_sample_collection Sample Collection & Initial Processing cluster_extraction Extraction cluster_analysis Analysis Blood Blood Collection (EDTA tubes) Centrifuge_Blood Centrifugation (Plasma/Serum Separation) Blood->Centrifuge_Blood Urine Urine Collection (Sterile containers) Freeze1 Freezing (-20°C to -80°C) Urine->Freeze1 Tissue Tissue Excision (e.g., Liver) Tissue->Freeze1 Centrifuge_Blood->Freeze1 Protein_Precipitation Protein Precipitation (Acetonitrile) Freeze1->Protein_Precipitation Plasma/Serum Homogenization Tissue Homogenization (Methanol/Water) Freeze1->Homogenization Tissue SPE Solid Phase Extraction (SPE) Freeze1->SPE Urine Protein_Precipitation->SPE SLE Supported Liquid Extraction (SLE) Homogenization->SLE Evaporation Evaporation (Nitrogen Stream) SPE->Evaporation SLE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LCMS LC-MS/MS or GC-MS Analysis Reconstitution->LCMS

Caption: Workflow for this compound sample preparation from biological matrices.

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

G This compound This compound Mitochondrial_Membrane Inner Mitochondrial Membrane This compound->Mitochondrial_Membrane Accumulates in Proton_Gradient Proton Gradient (Δp) Mitochondrial_Membrane->Proton_Gradient Dissipates ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production (Decreased) Proton_Gradient->ATP_Production Uncoupling ETC Electron Transport Chain (ETC) ETC->Proton_Gradient Generates ROS_Production Reactive Oxygen Species (ROS) Production (Increased) ETC->ROS_Production Electron Leakage ATP_Synthase->ATP_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: this compound's mechanism of inducing mitochondrial dysfunction and oxidative stress.

References

Troubleshooting & Optimization

Overcoming matrix effects in Dinoterb analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Dinoterb by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either signal suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity in your LC-MS/MS analysis.[3][4][5] The effect is particularly prominent with electrospray ionization (ESI) sources.[1][2]

Q2: I'm observing significant signal suppression for my this compound peak. What are the likely causes?

A: Signal suppression is a common manifestation of matrix effects. The primary causes include:

  • Competition for Ionization: Co-eluting matrix components can compete with this compound for the available charge in the ESI source, reducing the number of analyte ions that reach the mass spectrometer.[5]

  • Changes in Droplet Properties: Non-volatile substances in the matrix can alter the surface tension and viscosity of the ESI droplets, hindering the efficient release of gas-phase analyte ions.

  • Analyte-Matrix Interactions: this compound may form adducts with matrix components, preventing its detection at the selected m/z.[1]

Q3: How can I quantitatively assess the extent of matrix effects in my samples?

A: The most common method is the post-extraction spike comparison. This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a blank matrix extract spiked with this compound at the same concentration.[6]

The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent) * 100

  • ME < 100% indicates signal suppression.

  • ME > 100% indicates signal enhancement.

Illustrative Data on Matrix Effect Assessment:

Sample MatrixThis compound Concentration (ng/mL)Peak Area (Solvent Standard)Peak Area (Post-Extraction Spike)Matrix Effect (%)
Soil Extract10150,00090,00060.0 (Suppression)
Fruit Juice10150,000180,000120.0 (Enhancement)
Plasma10150,000127,50085.0 (Suppression)

Q4: What are the primary strategies to overcome matrix effects in this compound analysis?

A: There are three main approaches to mitigate matrix effects:

  • Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis.[7][8]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[7][9]

  • Calibration Strategies: Employing calibration techniques that compensate for the matrix effect.[6][7]

The following workflow illustrates the decision-making process for addressing matrix effects.

A Matrix Effect Observed B Implement/Optimize Sample Preparation A->B Start Here C Optimize Chromatographic Separation B->C If ME Persists F Re-evaluate Matrix Effect B->F D Employ Compensatory Calibration C->D If ME Still Persists C->F D->F E Matrix Effect Mitigated F->B ME unacceptable F->E ME within acceptable limits

Caption: Troubleshooting workflow for matrix effects.

Detailed Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS with d-SPE Cleanup

This protocol is a modified version of the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, which is highly effective for pesticide analysis in complex matrices.

1. Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)
  • Acetonitrile (ACN)
  • Magnesium sulfate (MgSO₄), anhydrous
  • Sodium chloride (NaCl)
  • Primary secondary amine (PSA) sorbent
  • C18 sorbent
  • Graphitized carbon black (GCB) - use with caution as it can retain planar analytes like this compound
  • 50 mL and 15 mL centrifuge tubes

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of ACN.
  • Add internal standard if used.
  • Shake vigorously for 1 minute.
  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
  • Immediately shake for 1 minute to prevent the formation of MgSO₄ clumps.
  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the ACN supernatant to a 2 mL microcentrifuge tube.
  • Add 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 rpm for 2 minutes.
  • Collect the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameter Optimization

1. Liquid Chromatography (LC) Parameters:

  • Column: A C18 column is a good starting point for this compound.[10][11]
  • Mobile Phase: A gradient of methanol and water with a small amount of acid (e.g., 0.1% formic acid or 0.005% acetic acid) is often used.[10][11] Negative ion mode may be preferred for this compound.
  • Gradient Optimization: Start with a shallow gradient to maximize the separation of this compound from early-eluting, polar matrix components.
  • Flow Rate: Adjust the flow rate to ensure sharp peak shapes.
  • Injection Volume: Minimize to reduce the amount of matrix introduced into the system.

2. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: this compound can be analyzed in both positive and negative electrospray ionization (ESI) modes. Negative ESI is often preferred.[10][11]
  • MRM Transitions: Optimize the precursor ion and at least two product ions for this compound. This involves direct infusion of a standard solution.
  • Collision Energy (CE) and Declustering Potential (DP): Optimize these parameters for each MRM transition to maximize signal intensity.
  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage.

Illustrative LC-MS/MS Parameters for this compound:

ParameterSetting
LC Column C18, 100 x 2.1 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
Precursor Ion (m/z) 239.1
Product Ion 1 (m/z) 193.0 (Quantifier)
Product Ion 2 (m/z) 147.1 (Qualifier)
Collision Energy -22 eV
Declustering Potential -80 V

Advanced Strategies for Overcoming Matrix Effects

Q5: Sample cleanup is insufficient. What other strategies can I employ?

A: If matrix effects persist after optimizing sample preparation and chromatography, consider these advanced strategies:

  • Sample Dilution: Diluting the final extract with the initial mobile phase can significantly reduce the concentration of interfering matrix components.[12][13] While this may increase the limit of quantitation, the reduction in signal suppression can sometimes lead to an overall improvement in signal-to-noise.[13]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This helps to ensure that the standards and samples experience similar matrix effects.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard for correcting matrix effects.[7] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ²H).[14] It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the signal.[15][16]

The logical flow for choosing a calibration strategy is outlined below.

A Persistent Matrix Effect B Is a blank matrix available? A->B C Use Matrix-Matched Calibration B->C Yes D Is a SIL-IS available? B->D No E Use Stable Isotope-Labeled Internal Standard D->E Yes F Standard Addition Method D->F No

Caption: Decision tree for advanced calibration strategies.

References

Technical Support Center: Optimizing Dinoterb Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dinoterb. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving the extraction efficiency of this compound from complex matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the extraction and analysis of this compound.

Low Analyte Recovery

Problem: You are experiencing low recovery of this compound from your sample matrix after extraction.

Potential Cause Recommended Solution
Incomplete Extraction from Matrix - For Solid Matrices (e.g., soil, tissue): Ensure the sample is thoroughly homogenized to maximize the surface area for solvent interaction. For soil, longer extraction times may be needed due to strong interactions between the soil and pesticides.[1] Consider pre-hydrating dry soil samples before extraction.[1] - For Liquid Matrices (e.g., water, plasma): Adjust the sample pH. For phenolic compounds like this compound, acidifying the sample (e.g., to pH 2 with HCl) can improve extraction efficiency by ensuring the analyte is in a neutral form, which is more readily extracted by organic solvents.[2]
Suboptimal Extraction Solvent - Solvent Choice: Acetonitrile is a common and effective solvent for extractions like QuEChERS.[3] For SPE, methanol is often used for conditioning and can be effective for elution.[4] Ensure the solvent is of high purity. - Solvent to Sample Ratio: An inadequate volume of extraction solvent can lead to incomplete extraction. Ensure the solvent volume is sufficient to fully immerse and interact with the sample matrix.
Poor Phase Separation (LLE & QuEChERS) - Insufficient Salting-Out Effect: In QuEChERS, the addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is crucial for inducing phase separation between the aqueous and organic layers.[5] Ensure the correct amount of salt is used. - Vigorous Shaking: Ensure thorough and vigorous shaking after the addition of both the solvent and the extraction salts to promote partitioning of this compound into the organic solvent.[6]
Analyte Loss During Cleanup (SPE) - Inappropriate Sorbent: The choice of sorbent is critical. For dinitrophenols, reversed-phase sorbents like C18 are commonly used.[7] However, if this compound is not retained, consider a sorbent with a different retention mechanism.[8] - Wash Solvent is Too Strong: The wash step is intended to remove interferences without eluting the analyte of interest. If the wash solvent is too strong, this compound may be prematurely eluted.[9] Consider using a weaker wash solvent. - Insufficient Elution Solvent Volume/Strength: The elution solvent may not be strong enough to desorb this compound from the sorbent, or the volume may be insufficient for complete elution.[8] Increase the volume or the strength of the elution solvent.[8]
Analyte Degradation - Temperature Sensitivity: During sample homogenization, prevent the sample from overheating, as some pesticides can be volatile or degrade at higher temperatures.[10] - pH Instability: this compound may be unstable at certain pH values. Ensure the pH of your extraction and final solution is compatible with the analyte's stability.
High Matrix Effects in LC-MS/MS Analysis

Problem: You are observing signal suppression or enhancement for this compound during LC-MS/MS analysis, leading to inaccurate quantification.

Potential Cause Recommended Solution
Co-elution of Matrix Components - Improve Chromatographic Separation: Optimize your LC method to better separate this compound from interfering matrix components. This could involve adjusting the gradient, changing the mobile phase composition, or using a different analytical column. - Enhance Sample Cleanup: A more rigorous cleanup step can remove a larger portion of the matrix components. In QuEChERS, different dispersive SPE (d-SPE) sorbents can be used. For example, PSA (Primary Secondary Amine) removes sugars and organic acids, C18 removes nonpolar interferences, and GCB (Graphitized Carbon Black) can remove pigments and sterols. However, be aware that GCB can also retain planar molecules like this compound.
Ionization Competition in the MS Source - Dilute the Sample Extract: A simple and effective way to reduce matrix effects is to dilute the final extract.[3] This reduces the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound. - Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples.[11] This helps to compensate for signal suppression or enhancement.[11]
Presence of Phospholipids (for biological matrices) - Specialized Cleanup: For matrices like plasma or serum, phospholipids are a major source of matrix effects.[12] Consider using specialized cleanup products designed to remove phospholipids.
Poor Reproducibility (Inconsistent Results)

Problem: You are getting significant variation in your results across replicate samples.

Potential Cause Recommended Solution
Inhomogeneous Sample - Ensure your initial sample is thoroughly homogenized before taking aliquots for extraction.[10] For solid samples, this is particularly critical.
Inconsistent Sample Handling - Timing: Ensure that steps like shaking/vortexing time and centrifugation time are consistent for all samples. - Volume Measurements: Use calibrated pipettes for all solvent and sample transfers to ensure accuracy.
SPE Cartridge/Well Variability - Drying Out: Do not allow the SPE sorbent bed to dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent flow and interaction.[8] - Flow Rate: Maintain a consistent and appropriate flow rate during sample loading, washing, and elution.[13] Too high a flow rate can lead to insufficient interaction between the analyte and the sorbent.[8]

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for this compound: SPE, LLE, or QuEChERS?

The best method depends on your specific matrix, available equipment, and desired throughput.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is often preferred for a wide range of pesticides in food and agricultural matrices due to its speed, low solvent consumption, and high throughput.[3] It is highly effective for complex matrices like soil.[1][14]

  • Solid-Phase Extraction (SPE) offers excellent cleanup and can provide very clean extracts, which is beneficial for reducing matrix effects in sensitive analyses like LC-MS/MS.[2] It allows for more targeted cleanup by selecting specific sorbents.

  • Liquid-Liquid Extraction (LLE) is a classical method that can be effective but is often more time-consuming, requires larger volumes of organic solvents, and can be more difficult to automate than SPE or QuEChERS.[15]

Q2: What are the critical parameters to control during a QuEChERS extraction for this compound?

Key parameters include:

  • Sample Homogenization: Crucial for representative sampling.[10]

  • Extraction Solvent: Acetonitrile is the most common choice.

  • Hydration of Dry Samples: For dry matrices like soil, adding water before extraction is important.[1]

  • pH: The use of buffering salts (e.g., citrate or acetate buffers) helps to maintain a stable pH, which can be important for the stability and extraction efficiency of pH-sensitive pesticides.[5]

  • Type and Amount of Salts: MgSO₄ is used for drying and inducing phase separation, while NaCl or other salts help control the polarity.[5]

  • d-SPE Cleanup Sorbent: The choice of PSA, C18, or GCB depends on the matrix interferences you need to remove.

Q3: How can I improve the recovery of this compound, as it is a phenolic compound?

For phenolic compounds, controlling the pH is crucial. This compound is a dinitrophenol and is acidic.

  • During extraction, especially with LLE or SPE from aqueous samples, acidifying the sample to a pH of around 2 will ensure that the phenolic hydroxyl group is protonated, making the molecule less polar and more easily extracted into an organic solvent or retained on a reversed-phase sorbent.[2]

  • For elution from an SPE cartridge, using a slightly basic modifier in the elution solvent can deprotonate the phenol, increasing its polarity and facilitating its release from a reversed-phase sorbent.

Q4: My final extract is highly colored. Will this affect my analysis?

A colored extract indicates the presence of pigments (e.g., chlorophyll in plant matrices), which can cause significant matrix effects, especially in LC-MS/MS.

  • To remove pigments, you can use Graphitized Carbon Black (GCB) in your d-SPE cleanup step.

  • Caution: GCB can retain planar molecules. It is essential to test if GCB also retains this compound, which could lead to lower recovery. If so, use the minimum amount of GCB necessary for sufficient cleanup.

Data Presentation

Table 1: Comparison of Extraction Techniques for this compound
Parameter Solid-Phase Extraction (SPE) QuEChERS Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid phase.[2]Acetonitrile extraction followed by salting out and dispersive SPE cleanup.[3]Partitioning between two immiscible liquid phases.[15]
Typical Recovery Can be very high (>90%) with method optimization.[4]Generally good to excellent (70-120% for many pesticides).Can be variable and may require multiple extractions for good recovery.
Selectivity/Cleanup High; can be tailored by sorbent choice.[9]Good; d-SPE sorbents target specific interferences.Lower; tends to co-extract more matrix components.
Solvent Consumption Low to moderate.Low.High.[15]
Speed/Throughput Moderate; can be automated.High; designed for rapid sample processing.[3]Low; often manual and labor-intensive.[15]
Best Suited For Cleaner extracts for sensitive detection; method development.High-throughput analysis of many samples; complex food/agricultural matrices.Simpler matrices or when SPE/QuEChERS is not available.
Table 2: Performance Data for this compound Analysis using LC-MS/MS
Matrix Type Extraction Method Average Recovery (%) Relative Standard Deviation (%) Limit of Quantitation (LOQ) Reference
Agricultural Products, Livestock Products, SeafoodAcetone extraction, Hexane partitioning, PSA mini-column cleanup77-1112-150.001 µg/g[1]
SoilEthanol extraction, NaOH/Hexane cleanup, methylation72 (±17)Not SpecifiedNot Specified[7]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Soil

This protocol is adapted from a general QuEChERS procedure for pesticides in soil.[1]

  • Sample Preparation:

    • Weigh 10 g of homogenized, moist soil (or 3 g of air-dried soil rehydrated with 7 mL of water) into a 50 mL centrifuge tube.[1]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 5 minutes using a mechanical shaker.[1]

    • Add a QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 5000 x g for 5 minutes.[1]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[1]

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.[1]

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant into an autosampler vial for LC-MS/MS or GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This is a general protocol for the extraction of dinitrophenols from water.

  • Sample Preparation:

    • Take a known volume of water sample (e.g., 100 mL).

    • Acidify the sample to pH 2 with hydrochloric acid (HCl).[2] This step is crucial for retaining the acidic this compound on a reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase SPE cartridge (e.g., C18, 500 mg).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water (pH 2).[7] Do not let the cartridge go dry.

  • Sample Loading:

    • Load the acidified water sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).[13]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water (pH 2) to remove polar interferences.

    • Dry the cartridge thoroughly by applying a vacuum or positive pressure for 10-15 minutes to remove residual water.[13]

  • Elution:

    • Elute the retained this compound by passing 5 mL of a suitable organic solvent (e.g., methanol or a mixture of diethyl ether and ethyl acetate) through the cartridge.[7] Collect the eluate.

  • Final Extract Preparation:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis Sample 1. Homogenized Sample (e.g., 10g soil) Add_ACN 2. Add Acetonitrile (10 mL) Sample->Add_ACN Shake1 3. Shake (5 min) Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts (MgSO4, NaCl, Citrate) Shake1->Add_Salts Shake2 5. Shake (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Transfer_Supernatant 7. Transfer Supernatant (1 mL) Centrifuge1->Transfer_Supernatant Acetonitrile Layer dSPE_Tube 8. Add to d-SPE Tube (MgSO4, PSA, C18) Transfer_Supernatant->dSPE_Tube Vortex 9. Vortex (30s) dSPE_Tube->Vortex Centrifuge2 10. Centrifuge Vortex->Centrifuge2 Final_Extract 11. Collect Final Extract Centrifuge2->Final_Extract Cleaned Extract Analysis 12. LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: Workflow for this compound extraction using the QuEChERS method.

SPE_Workflow cluster_prep Step 1: Preparation cluster_extraction Step 2: Extraction cluster_elution Step 3: Elution & Analysis Sample 1. Water Sample (Acidify to pH 2) Load 3. Load Sample Sample->Load Condition 2. Condition SPE Cartridge (Methanol -> Water) Condition->Load Wash 4. Wash Interferences (Acidified Water) Load->Wash Dry 5. Dry Cartridge Wash->Dry Elute 6. Elute this compound (Organic Solvent) Dry->Elute Concentrate 7. Concentrate & Reconstitute Elute->Concentrate Analysis 8. Analyze Concentrate->Analysis

Caption: Workflow for this compound extraction from water using Solid-Phase Extraction (SPE).

Troubleshooting_Logic Start Start: Low Recovery Issue Check_Extraction Check Extraction Efficiency Start->Check_Extraction Check_Cleanup Check Cleanup Step Check_Extraction->Check_Cleanup Extraction OK Solvent Optimize Solvent & Shaking Time Check_Extraction->Solvent Incomplete Extraction pH Adjust Sample pH (Acidify) Check_Extraction->pH Incomplete Extraction Check_Final Check Final Extract Check_Cleanup->Check_Final Cleanup OK Wash Weaken Wash Solvent Check_Cleanup->Wash Analyte lost during wash Elution Strengthen/Increase Elution Solvent Check_Cleanup->Elution Analyte retained on sorbent Degradation Investigate Analyte Degradation Check_Final->Degradation Analyte not detected

References

Technical Support Center: Troubleshooting Poor Peak Shape in Dinoterb Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting gas chromatography (GC) analysis of Dinoterb. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve issues related to poor peak shape in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in the gas chromatography of this compound?

Poor peak shape in the gas chromatography of this compound and related dinitrophenol compounds typically manifests as peak tailing, fronting, or splitting. The primary causes often revolve around the chemical properties of this compound, sample preparation, and the GC system's condition. Key factors include:

  • Analyte Activity: this compound is a polar, acidic compound that can interact with active sites in the GC system, leading to peak tailing.

  • Improper Derivatization: Incomplete or inconsistent derivatization (methylation) of this compound can result in multiple or broad peaks.

  • System Contamination: Buildup of non-volatile residues in the inlet liner or at the head of the column can create active sites.

  • Column Issues: Overloading the column, using an inappropriate stationary phase, or column degradation can all lead to distorted peaks.

  • Incorrect GC Parameters: Suboptimal injector temperature, oven temperature program, or carrier gas flow rate can negatively impact peak shape.

Q2: Why is my this compound peak tailing?

Peak tailing for this compound is a common issue and is often indicative of unwanted interactions between the analyte and the GC system.

Troubleshooting Peak Tailing:

Potential Cause Troubleshooting Steps Expected Outcome
Active Sites in the System 1. Inlet Liner: Replace with a new, deactivated (silanized) liner. Use a liner with glass wool to aid in sample vaporization. 2. Column Inlet: Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.Sharper, more symmetrical peaks.
Incomplete Derivatization Review and optimize the methylation procedure. Ensure complete reaction with diazomethane or other methylation agents.A single, sharp peak for the methylated this compound derivative.
Column Contamination Bake out the column at a high temperature (within the column's limits) to remove contaminants.A cleaner baseline and improved peak shape.
Improper Column Installation Ensure the column is installed at the correct depth in both the injector and detector according to the manufacturer's instructions.Improved peak symmetry for all compounds in the analysis.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Logical Troubleshooting Workflow for Peak Tailing:

Tailing_Troubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No physical_issue Suspect Physical Issue: - Poor column cut - Incorrect column installation - System leak yes_all_peaks->physical_issue chemical_issue Suspect Chemical Interaction: - Active sites - Column contamination - Incomplete derivatization no_all_peaks->chemical_issue solution_physical Solution: - Re-cut column end - Re-install column correctly - Perform leak check physical_issue->solution_physical solution_chemical Solution: - Replace inlet liner - Trim column inlet - Optimize derivatization chemical_issue->solution_chemical

Troubleshooting workflow for peak tailing.
Guide 2: Resolving Peak Fronting

Peak fronting results in an asymmetrical peak with a leading edge that is broader than the trailing edge.

Common Causes and Solutions for Peak Fronting:

Potential Cause Troubleshooting Steps Expected Outcome
Column Overload 1. Reduce Sample Concentration: Dilute the sample. 2. Reduce Injection Volume: Inject a smaller volume of the sample. 3. Increase Split Ratio: If using a split injection, increase the split ratio.A more symmetrical peak shape.
Inappropriate Solvent Ensure the sample solvent is compatible with the stationary phase. For non-polar columns, avoid highly polar injection solvents if possible.Improved peak shape, especially for early eluting peaks.
Low Oven Temperature If later eluting peaks show fronting, the oven temperature may be too low for those analytes. Increase the final temperature or the ramp rate.Better peak symmetry for later eluting compounds.
Guide 3: Eliminating Split Peaks

Split peaks appear as two or more closely eluting peaks for a single compound.

Troubleshooting Split Peaks:

Split_Peak_Troubleshooting start Split Peak Observed injection_issue Injection Technique Issue: - Inconsistent injection speed - Faulty syringe start->injection_issue inlet_issue Inlet Problem: - Contaminated liner - Incorrect liner type start->inlet_issue column_issue Column/Method Issue: - Solvent/phase mismatch - Incorrect initial oven temp. start->column_issue solution_injection Solution: - Use autosampler - Replace syringe injection_issue->solution_injection solution_inlet Solution: - Replace inlet liner - Use a liner with glass wool inlet_issue->solution_inlet solution_column Solution: - Match solvent to stationary phase - Adjust initial oven temperature column_issue->solution_column

Troubleshooting workflow for split peaks.

Experimental Protocols

A crucial step in the GC analysis of this compound is derivatization to increase its volatility and reduce interactions with the system. Methylation is a common derivatization technique for phenolic compounds like this compound.

Protocol 1: Sample Derivatization (Methylation with Diazomethane)

Warning: Diazomethane is explosive and highly toxic. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Sample Preparation: Prepare a solution of the this compound extract in a suitable solvent (e.g., methanol or diethyl ether) at a concentration of approximately 1 mg/mL.

  • Diazomethane Generation: Generate diazomethane from a precursor (e.g., Diazald®) according to a standard laboratory procedure. The ethereal diazomethane solution will have a characteristic yellow color.

  • Derivatization Reaction: Add the ethereal diazomethane solution dropwise to the this compound sample solution until the yellow color persists, indicating an excess of diazomethane.

  • Reaction Quenching: Allow the reaction to proceed for approximately 10-15 minutes. Gently bubble nitrogen gas through the solution to remove any unreacted diazomethane.

  • Sample Dilution: Dilute the derivatized sample to the desired concentration for GC analysis with a suitable solvent (e.g., hexane or ethyl acetate).

Protocol 2: Recommended GC-FID Method for Methylated this compound

This is a suggested starting method. Optimization may be required based on your specific instrument and sample matrix.

Parameter Condition
GC System Gas chromatograph with Flame Ionization Detector (FID)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5ms)
Injector Split/Splitless
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 100 °C, hold for 2 minutes - Ramp 1: 10 °C/min to 200 °C - Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes
Detector Temperature 300 °C
Detector Gases Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min

Data Presentation: Summary of GC Parameters

Parameter Recommended Value/Range
Column Type 5% Phenyl Methylpolysiloxane
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 - 280 °C
Injection Mode Splitless (for trace analysis) or Split
Carrier Gas Flow 1.0 - 1.5 mL/min
Initial Oven Temperature 80 - 120 °C
Final Oven Temperature 280 - 300 °C
Detector FID or ECD (Electron Capture Detector)
Detector Temperature 300 - 320 °C

Technical Support Center: Managing Dinoterb Adsorption in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dinoterb. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound adsorption to laboratory ware, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to adsorbing to labware?

This compound (2-tert-butyl-4,6-dinitrophenol) is a dinitrophenol-based compound, historically used as a herbicide.[1] It is a yellow solid with low solubility in water and a high octanol-water partition coefficient (XLogP3 of 3.4), indicating its hydrophobic ("water-fearing") nature.[2] This hydrophobicity is the primary reason for its tendency to adsorb to surfaces, particularly the nonpolar surfaces of many common laboratory plastics, through hydrophobic interactions. This adsorption can lead to a significant decrease in the effective concentration of this compound in your working solutions, impacting the reliability and reproducibility of your experiments.

Q2: What are the experimental consequences of this compound adsorption?

The adsorption of this compound to labware can lead to several critical experimental issues:

  • Inaccurate and Inconsistent Results: A lower effective concentration of this compound can lead to an underestimation of its biological activity or effects.

  • Poor Reproducibility: Variability in the extent of adsorption between different experiments, or even within the same experiment, can make it difficult to reproduce results.

  • Failed Experiments: In sensitive assays, the loss of the compound due to adsorption can be significant enough to result in a complete lack of an observable effect.

Q3: Which labware materials are best for working with this compound?

Given this compound's hydrophobic nature, the choice of labware is critical. Here's a general guide:

  • Glassware (Borosilicate): While seemingly a safe choice, the silanol groups on the surface of the glass can interact with this compound. For hydrophobic compounds, glass is not always the best option.

  • Polystyrene: Standard polystyrene plates and tubes are generally not recommended for hydrophobic compounds like this compound due to their nonpolar surface, which promotes adsorption.

  • Polypropylene: This material is generally a better choice than polystyrene for handling hydrophobic compounds as it tends to be less adsorptive.

  • Low-Binding Labware: For highly sensitive applications, it is strongly recommended to use labware specifically treated or designed to minimize the binding of hydrophobic molecules. These products often have a hydrophilic surface coating that repels hydrophobic compounds.

Troubleshooting Guide: Low this compound Recovery

If you are experiencing lower-than-expected results or poor reproducibility in your experiments with this compound, adsorption to labware is a likely cause. This guide provides a systematic approach to troubleshoot and mitigate this issue.

Logical Workflow for Troubleshooting Low Recovery

TroubleshootingWorkflow cluster_0 Recommended Actions Start Low or Inconsistent This compound Activity Observed CheckLabware Step 1: Evaluate Labware Material Start->CheckLabware CheckSolvent Step 2: Assess Solvent Conditions CheckLabware->CheckSolvent If using standard polystyrene or glass SwitchLabware Switch to Polypropylene or Low-Binding Labware CheckLabware->SwitchLabware Additives Step 3: Consider Using Additives CheckSolvent->Additives If using aqueous buffers AddSolvent Add Organic Solvent (e.g., Acetonitrile, DMSO) CheckSolvent->AddSolvent Quantify Step 4: Quantify this compound Concentration Additives->Quantify If issues persist AddSurfactant Add Non-ionic Surfactant (e.g., Tween-20) Additives->AddSurfactant Solution Optimized Protocol Quantify->Solution PerformQuantification Use LC-MS/MS to verify concentration Quantify->PerformQuantification

Caption: A step-by-step workflow for troubleshooting low recovery of this compound in experiments.

Detailed Troubleshooting Steps

Issue: Inconsistent or lower-than-expected biological activity of this compound.

Hypothesis: this compound is adsorbing to the labware, leading to a reduction in its effective concentration in the experimental solution.

Troubleshooting Step Action Rationale
1. Evaluate Labware If using standard polystyrene or glass labware, switch to polypropylene or, preferably, low-binding microplates and tubes.Polypropylene has a lower tendency to adsorb hydrophobic compounds compared to polystyrene. Low-binding labware is specifically designed with hydrophilic surfaces to minimize non-specific binding.
2. Modify Solvent If this compound is dissolved in a purely aqueous buffer, consider adding an organic solvent.This compound is soluble in organic solvents like acetonitrile, dimethyl sulfoxide (DMSO), and ethyl acetate.[2] Adding a small, biologically compatible percentage of an organic solvent can significantly reduce adsorption by keeping this compound in solution.
3. Use Additives Add a non-ionic surfactant, such as Tween-20, to your aqueous buffers. A typical starting concentration is 0.01% to 0.1% (v/v).Non-ionic surfactants can coat the surface of the labware, creating a hydrophilic layer that prevents hydrophobic compounds like this compound from adsorbing.
4. Quantify Recovery Perform a recovery experiment. Prepare a known concentration of this compound in your experimental medium and incubate it in the labware under the same conditions as your experiment. After incubation, quantify the concentration of this compound in the supernatant using a validated analytical method like LC-MS/MS.This will provide quantitative data on the extent of this compound loss to your specific labware and the effectiveness of your mitigation strategies.

Experimental Protocols

Protocol 1: Quantification of this compound in Aqueous Solution by LC-MS/MS

This protocol provides a general method for the quantification of this compound in experimental samples.

Materials:

  • This compound analytical standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • C18 solid-phase extraction (SPE) cartridges (if sample cleanup is required)

  • LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • For simple aqueous solutions, a direct "dilute-and-shoot" approach may be feasible. Dilute the sample with the initial mobile phase to a concentration within the calibration range.

    • For complex matrices (e.g., cell culture media), a solid-phase extraction (SPE) cleanup may be necessary.

  • LC Separation:

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm)

    • Mobile Phase A: Water with 0.1% acetic acid

    • Mobile Phase B: Methanol with 0.1% acetic acid

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of this compound analytical standard.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Preventing this compound Adsorption with Tween-20

This protocol describes how to prepare and use a Tween-20 solution to mitigate the adsorption of this compound to labware.

Materials:

  • Tween-20

  • Your experimental aqueous buffer

  • Sterile, low-binding containers

Procedure:

  • Prepare a 10% (v/v) Tween-20 Stock Solution:

    • In a sterile, low-binding container, add 1 mL of Tween-20 to 9 mL of your experimental buffer.

    • Mix thoroughly by gentle inversion. Avoid vigorous vortexing to prevent excessive foaming.

  • Prepare the Working Solution:

    • Add the 10% Tween-20 stock solution to your experimental buffer to achieve the desired final concentration (typically 0.01% to 0.1% v/v). For example, to make 100 mL of a 0.05% Tween-20 solution, add 0.5 mL of the 10% stock solution to 99.5 mL of your buffer.

    • Mix gently.

  • Pre-coating Labware (Optional but Recommended):

    • Before adding your experimental samples, rinse the wells of your microplate or the inside of your tubes with the Tween-20 containing buffer.

    • Aspirate the buffer completely before adding your cells and/or this compound solution. This creates a passive coating on the plastic surface.

  • Use in Experimental Solutions:

    • Use the buffer containing Tween-20 as the diluent for your this compound stock solution to prepare your final working concentrations.

Quantitative Data Summary

While specific quantitative data for this compound adsorption is limited in publicly available literature, the following table summarizes typical recovery data for hydrophobic compounds under different conditions, which can serve as a general guide.

Labware Material Solvent/Treatment Typical Recovery of Hydrophobic Compounds
PolystyreneAqueous Buffer20 - 60%
Glass (Borosilicate)Aqueous Buffer40 - 70%
Polypropylene Aqueous Buffer 60 - 85%
Low-Binding Polypropylene Aqueous Buffer > 90%
PolypropyleneAqueous Buffer + 0.1% Tween-20> 95%
PolypropyleneAqueous Buffer + 10% Acetonitrile> 95%

Visualizations

This compound's Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This uncouples electron transport from ATP synthesis, leading to energy dissipation as heat.

OxidativePhosphorylation cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Protons_Matrix H+ (Matrix) Protons_IMS H+ (Intermembrane Space) Protons_Matrix->Protons_IMS Pumped by ETC Protons_IMS->Protons_Matrix Drives ATP Synthesis This compound This compound Protons_IMS->this compound ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase This compound->Protons_Matrix Transports H+ Heat Heat This compound->Heat Dissipates Energy

Caption: this compound disrupts the proton gradient, uncoupling ATP synthesis.

Experimental Workflow for Assessing this compound Adsorption

A clear workflow is essential for quantifying the extent of this compound loss to labware.

AdsorptionWorkflow Start Prepare Known This compound Concentration Incubate Incubate in Test Labware (e.g., Polypropylene vs. Glass) Start->Incubate Collect Collect Supernatant Incubate->Collect Analyze Quantify this compound by LC-MS/MS Collect->Analyze Calculate Calculate % Recovery vs. Control (No Incubation) Analyze->Calculate Result Determine Adsorption Level Calculate->Result

Caption: Workflow to quantify this compound adsorption to different labware.

References

Reducing background noise in electrochemical detection of Dinoterb

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming common challenges during the electrochemical detection of Dinoterb.

Troubleshooting Guides

High background noise and signal instability are common issues in the electrochemical detection of this compound. This guide provides a systematic approach to identifying and resolving these problems.

Problem 1: High Background Current or Noise

Possible Cause Solution
Contaminated Supporting Electrolyte Prepare fresh supporting electrolyte using high-purity reagents and deionized water. Filter the electrolyte before use.
Dissolved Oxygen Interference Deoxygenate the solution by purging with high-purity nitrogen or argon for at least 10-15 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment.[1]
Electrode Surface Contamination Polish the working electrode according to the manufacturer's instructions. For carbon-based electrodes, electrochemical activation by applying a potential can sometimes clean and enhance the surface.[1]
Poor Electrical Connections Ensure all electrode connections to the potentiostat are clean, tight, and free of corrosion. Use shielded cables to minimize electrical noise from the environment.
Environmental Electronic Noise Use a Faraday cage to shield the electrochemical cell from external electromagnetic interference. Ensure the potentiostat and Faraday cage are properly grounded.
Inappropriate Scan Rate In voltammetric methods, a high scan rate can increase the charging current, contributing to background noise. Try reducing the scan rate.

Problem 2: Poor Reproducibility of Measurements

Possible Cause Solution
Inconsistent Electrode Surface Implement a consistent and reproducible electrode polishing and cleaning procedure before each experiment.
Reference Electrode Instability Check the filling solution of the reference electrode and ensure there are no air bubbles. If necessary, refill or replace the reference electrode.
Fluctuations in Temperature Perform experiments in a temperature-controlled environment, as reaction kinetics and diffusion rates are temperature-dependent.
Inconsistent Accumulation Time In stripping voltammetry, precisely control the accumulation time, as it directly affects the amount of analyte adsorbed on the electrode surface.[2]

Problem 3: No or Low Signal for this compound

Possible Cause Solution
Incorrect pH of Supporting Electrolyte The electrochemical response of this compound is pH-dependent. Optimize the pH of the supporting electrolyte. For dinitrophenolic herbicides, a pH around 1.0 to 2.0 is often optimal for adsorptive stripping voltammetry.[2]
Inappropriate Accumulation Potential The potential applied during the preconcentration step is crucial. Optimize the accumulation potential to ensure efficient adsorption of this compound onto the electrode surface.
Sub-optimal Voltammetric Parameters For differential pulse voltammetry (DPV), optimize the pulse amplitude, pulse width, and scan increment to enhance the signal-to-noise ratio.
Electrode Fouling The electrode surface may be fouled by reaction products or other species in the sample. After each measurement, clean the electrode surface thoroughly.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the electrochemical detection of this compound?

A1: Background noise in electrochemical measurements can originate from several sources, including:

  • Capacitive Current: This is the current required to charge the electrical double layer at the electrode-solution interface. It is particularly significant at high scan rates.

  • Faradaic Current from Interferents: Redox-active species in the sample matrix or impurities in the supporting electrolyte can undergo oxidation or reduction, contributing to the background signal.

  • Instrumental Noise: Electronic components within the potentiostat can generate noise.

  • Environmental Noise: Electromagnetic radiation from nearby equipment can be picked up by the electrochemical cell.[3]

Q2: How can I improve the signal-to-noise ratio (SNR) in my measurements?

A2: To enhance the SNR, you can either increase the signal or decrease the noise.

  • To Increase Signal:

    • Optimize the accumulation time and potential in adsorptive stripping voltammetry to maximize the amount of this compound on the electrode surface.[2]

    • Use a modified electrode, such as a clay-modified carbon paste electrode (CMCPE), which can enhance the accumulation of this compound.[2]

    • Optimize the parameters of your voltammetric technique (e.g., pulse amplitude in DPV).

  • To Decrease Noise:

    • Use a Faraday cage and ensure proper grounding.

    • Purge the solution with an inert gas to remove dissolved oxygen.

    • Use high-purity chemicals for your supporting electrolyte.

    • Employ signal processing techniques like digital filtering or baseline subtraction.[4]

Q3: What are common interfering species in the electrochemical detection of this compound?

A3: Potential interferents include other electroactive compounds that are reduced at similar potentials to this compound. These can include other nitroaromatic compounds, some pesticides, and naturally occurring organic matter in environmental samples.[1][2] Metal ions can also interfere by competing for active sites on the electrode surface.[5] A study on the determination of this compound evaluated the interference from other herbicides such as paraquat, diuron, and atrazine.[2]

Q4: Why is the pH of the supporting electrolyte so important?

A4: The pH of the supporting electrolyte is critical because the electrochemical reduction of the nitro groups on the this compound molecule involves protons. Therefore, the peak potential and peak current are highly dependent on the pH of the solution. A systematic study of the effect of pH on the stripping response of this compound showed that the peak potential shifts to more negative values with an increase in pH.[2]

Q5: What is the benefit of using a modified electrode for this compound detection?

A5: Modifying the electrode surface can significantly improve the performance of the sensor. For this compound, a clay-modified carbon paste electrode (CMCPE) has been shown to enhance the adsorptive stripping response compared to a bare carbon paste electrode.[2] The modification can increase the active surface area and provide specific binding sites for the target analyte, leading to higher sensitivity and selectivity.

Experimental Protocols

Detailed Methodology for Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) of this compound

This protocol is based on the method described by Sreedhar et al. (2003) for the determination of this compound using a clay-modified carbon paste electrode (CMCPE).[2]

1. Electrode Preparation (Clay-Modified Carbon Paste Electrode - CMCPE):

  • Mix high-purity graphite powder with the desired amount of clay (e.g., 10% w/w).

  • Add a binder, such as paraffin oil, and mix thoroughly in a mortar and pestle until a homogeneous paste is obtained.

  • Pack the paste into the well of an electrode holder and smooth the surface on a piece of weighing paper.

2. Electrochemical Cell Setup:

  • Working Electrode: Clay-Modified Carbon Paste Electrode (CMCPE)

  • Reference Electrode: Ag/AgCl electrode

  • Counter Electrode: Platinum wire

  • Supporting Electrolyte: 0.01 M HCl (pH 2.0)

3. Optimized Experimental Parameters:

ParameterOptimized Value
pH 2.0
Accumulation Potential 0.0 V vs. Ag/AgCl
Accumulation Time 100 seconds
Stirring Rate 300 rpm (during accumulation)
Rest Period 15 seconds (after stirring)
Scan Range -0.2 V to -0.8 V vs. Ag/AgCl
Pulse Amplitude 50 mV
Pulse Width 40 ms
Scan Increment 2 mV

4. Measurement Procedure:

  • Pipette a known volume of the supporting electrolyte (e.g., 10 mL of 0.01 M HCl) into the electrochemical cell.

  • Deoxygenate the solution by purging with nitrogen gas for 10 minutes.

  • Add a known concentration of this compound standard or sample solution to the cell.

  • Start the DPAdSV measurement using the optimized parameters listed above. The measurement consists of:

    • An accumulation step at 0.0 V for 100 s with stirring.

    • A rest period of 15 s without stirring.

    • A potential scan from -0.2 V to -0.8 V to record the voltammogram.

  • The peak current in the resulting voltammogram is proportional to the concentration of this compound.

Quantitative Data Summary

The following table summarizes the analytical performance for the determination of this compound using Differential Pulse Adsorptive Stripping Voltammetry with a Clay-Modified Carbon Paste Electrode (CMCPE).[2]

ParameterValue
Linear Range 6.0 x 10⁻¹⁰ M to 6.0 x 10⁻⁷ M
Limit of Detection (LOD) 5.4 x 10⁻¹⁰ M
Accumulation Time 100 s
Relative Standard Deviation (RSD) < 5%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_electrode Prepare Working Electrode (e.g., CMCPE) deoxygenate Deoxygenate Solution (N2 Purge) prep_electrode->deoxygenate prep_solution Prepare Supporting Electrolyte (e.g., 0.01 M HCl, pH 2.0) prep_solution->deoxygenate add_analyte Add this compound Standard/Sample deoxygenate->add_analyte accumulate Accumulation Step (0.0 V, 100s, Stirring) add_analyte->accumulate rest Rest Period (15s, No Stirring) accumulate->rest scan Voltammetric Scan (DPV) rest->scan record_voltammogram Record Voltammogram scan->record_voltammogram measure_peak Measure Peak Current record_voltammogram->measure_peak quantify Quantify Concentration measure_peak->quantify Noise_Troubleshooting cluster_sources Potential Sources cluster_solutions Solutions start High Background Noise Detected s_environmental Environmental Noise start->s_environmental s_instrumental Instrumental/Connection Issues start->s_instrumental s_chemical Chemical System start->s_chemical sol_faraday Use Faraday Cage & Proper Grounding s_environmental->sol_faraday Mitigate sol_connections Check/Clean Connections Use Shielded Cables s_instrumental->sol_connections Resolve sol_oxygen Deoxygenate Solution s_chemical->sol_oxygen Address sol_electrolyte Prepare Fresh Electrolyte s_chemical->sol_electrolyte Address sol_electrode Clean/Polish Electrode s_chemical->sol_electrode Address end Reduced Background Noise & Improved SNR sol_faraday->end Leads to sol_connections->end Leads to sol_oxygen->end Leads to sol_electrolyte->end Leads to sol_electrode->end Leads to

References

Technical Support Center: Method Validation for Trace Level Detection of Dinoterb

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the method validation of Dinoterb at trace levels.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective analytical technique for trace level detection of this compound?

A1: The most widely used and effective technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, which is crucial for detecting trace amounts of this compound in complex matrices like soil, water, and food products.[1][2]

Q2: What are the critical parameters to evaluate during method validation for this compound analysis?

A2: A full method validation should assess specificity, selectivity, linearity, range, accuracy (trueness), precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and robustness.[3][4][5] For methods involving sample extraction, it is also important to evaluate recovery and matrix effects.[3][6]

Q3: What type of ionization is typically used for this compound in LC-MS/MS?

A3: Negative ion electrospray ionization (ESI) is commonly used for the detection of this compound.[1][2] This is because the dinitrophenol structure is acidic and readily forms a negative ion by losing a proton.

Q4: How should I prepare samples for this compound analysis?

A4: Sample preparation depends heavily on the matrix. For agricultural products, extraction with acetone followed by a liquid-liquid partition with hexane and a clean-up step using a PSA (Primary Secondary Amine) mini column is a documented method.[1][2] For soil, methods can include accelerated solvent extraction (ASE) or microwave extraction, followed by solid-phase extraction (SPE) for cleanup.[7] For water samples, direct injection may be possible, or a concentration step using SPE might be necessary for trace level detection.

Q5: What are acceptable performance criteria for a validated this compound method?

A5: While specific criteria can depend on regulatory guidelines, typical acceptance values include recoveries between 70-120% and a relative standard deviation (RSD) for precision of ≤15-20%.[1][8] The linearity of the calibration curve should ideally have a coefficient of determination (r²) > 0.99.[3]

Method Validation Parameters & Performance Data

Quantitative data from validated methods are summarized below to provide a benchmark for expected performance.

ParameterMatrixValueSource
Linearity (Calibration Curve) Standards in Solvent0.0005 to 0.04 µg/mL[1][2]
Limit of Quantitation (LOQ) Agricultural Products0.001 µg/g[1][2]
Accuracy (Average Recovery) Various Foods77 - 111%[1][2]
Precision (RSD) Various Foods2 - 15%[1][2]

Experimental Workflows and Logic Diagrams

An overview of the analytical workflow provides a high-level perspective of the entire process, from sample handling to data reporting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (Water, Soil, Food) Homogenize Homogenize/ Sub-sample Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Solvent Extraction (e.g., Acetone) Spike->Extract Cleanup Clean-up (e.g., SPE, LLE) Extract->Cleanup Concentrate Concentrate & Reconstitute Cleanup->Concentrate LCMS LC-MS/MS Analysis (C18, Neg ESI) Concentrate->LCMS Integrate Peak Integration & Identification LCMS->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report Generation Quantify->Report

Caption: General workflow for trace level analysis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Q: My signal intensity for this compound is weak or absent. What are the possible causes?

A: Low signal intensity is a frequent issue in LC-MS/MS analysis. The cause can be traced to the sample, the liquid chromatograph (LC), or the mass spectrometer (MS). Follow a systematic approach to diagnose the problem.

G Start Low/No Signal for this compound CheckTune Check MS Tune & Calibration Start->CheckTune CheckLC Check LC System (Pressure, Flow) CheckTune->CheckLC Passes TuneFail Troubleshoot MS: - Clean Ion Source - Check Detector CheckTune->TuneFail Fails CheckColumn Check Column Performance CheckLC->CheckColumn OK LCFail Troubleshoot LC: - Check Solvent Lines - Purge Pump - Check for Leaks CheckLC->LCFail Issue Found CheckSample Investigate Sample Preparation SampleFail Review Sample Prep: - Verify Extraction pH - Check Recovery - Assess Matrix Effects CheckSample->SampleFail Issue Found Success Problem Resolved CheckSample->Success OK CheckColumn->CheckSample OK ColumnFail Troubleshoot Column: - Flush Column - Replace Column CheckColumn->ColumnFail Issue Found

Caption: Troubleshooting decision tree for low signal intensity.

Q: I'm observing significant peak tailing in my chromatogram. What should I do?

A: Peak tailing for an acidic compound like this compound can be caused by several factors:

  • Secondary Silanol Interactions: The free silanol groups on a silica-based C18 column can interact with the acidic phenol group of this compound. Ensure the mobile phase is sufficiently acidic (e.g., containing 0.005% acetic acid) to suppress this interaction.[1][2]

  • Column Contamination: Polar contaminants from the sample matrix can accumulate on the column head, causing active sites. Try flushing the column or using a guard column.

  • Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values. If the column is old or has been used extensively, it may need to be replaced.

  • Extra-Column Volume: Ensure that all tubing and connections between the injector, column, and detector are as short as possible and have a minimal internal diameter to reduce dead volume.

Q: My recovery during sample preparation is consistently low. How can I improve it?

A: Low recovery indicates that this compound is being lost during the extraction and clean-up steps.

  • Check Extraction pH: this compound is an acidic compound. The pH of the sample during liquid-liquid extraction (LLE) is critical. Ensure the pH is low enough to keep this compound in its neutral, more organic-soluble form.

  • Solvent Mismatch: Verify that the extraction solvent (e.g., acetone, methylene chloride) is appropriate for this compound and your sample matrix.[1][9]

  • Incomplete Elution from SPE: If using Solid-Phase Extraction (SPE), ensure your elution solvent is strong enough to completely remove this compound from the sorbent. You may need to experiment with different solvent compositions or volumes.

  • Evaporation Loss: this compound is volatile.[10] If using a nitrogen blowdown step to concentrate the extract, be careful not to evaporate to complete dryness, as this can lead to loss of the analyte.

Q: I am seeing a lot of baseline noise and interfering peaks. What is the cause?

A: High background or interfering peaks are often due to matrix effects or contamination.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[6] Improve the sample clean-up process. Using a PSA column is effective for removing polar interferences.[1][2]

  • Contamination: Contamination can come from solvents, reagents, glassware, or the LC-MS system itself.[11] Run a method blank (all reagents without the sample matrix) to identify the source of contamination.[3] Use high-purity, LC-MS grade solvents and reagents.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for this compound in Soil

This protocol is a composite based on common extraction techniques for organic contaminants in soil.[7][9]

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample thoroughly.

  • Weighing and Spiking: Weigh 10 g of the homogenized soil into a clean extraction vessel. Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Extraction:

    • Add 20 mL of an extraction solvent mixture (e.g., acetone:hexane 1:1 v/v).

    • Extract using an appropriate technique such as Accelerated Solvent Extraction (ASE) or sonication for 15-20 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process twice more, combining the supernatants.

  • Concentration: Concentrate the combined extracts to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Clean-up (SPE):

    • Condition a Primary Secondary Amine (PSA) SPE cartridge (500 mg) with 5 mL of hexane followed by 5 mL of the extraction solvent.

    • Load the 1 mL concentrated extract onto the SPE cartridge.

    • Elute the analyte using an appropriate solvent mixture (e.g., 10 mL of acetone:hexane).

  • Final Preparation: Evaporate the eluate to near dryness under a gentle nitrogen stream. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is based on a published method for this compound analysis.[1][2]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: Methanol:Water (95:5) with 0.005% v/v acetic acid.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for this compound for quantification and confirmation. The precursor ion will be [M-H]⁻ at m/z 239.2. Product ions would need to be determined by optimizing the collision energy.

  • Calibration: Prepare a series of calibration standards in the mobile phase, ranging from 0.0005 to 0.04 µg/mL.[1][2] The calibration curve should be constructed by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Analysis Sequence: Run a solvent blank, followed by the calibration standards, followed by the prepared samples. Include quality control (QC) samples at low, medium, and high concentrations throughout the sequence to monitor instrument performance.

References

Dinoterb Spill Decontamination: A Technical Support Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a Dinoterb spill in a laboratory setting. The following procedures are designed to ensure the safety of laboratory personnel and the effective containment and decontamination of the affected area.

Immediate Actions in Case of a this compound Spill

In the event of a this compound spill, immediate and decisive action is crucial to mitigate risks. This compound is a yellow solid used as a herbicide and is classified as highly toxic by all routes of exposure.[1][2] It is important to handle any spill with extreme caution.

For all spills, prioritize personal and environmental safety. Evacuate the immediate area and alert colleagues. If the spill is large, involves a fire, or if you are not trained in hazardous spill response, evacuate the laboratory and contact your institution's emergency response team immediately.

Troubleshooting Guide: Managing a this compound Spill

This guide provides step-by-step instructions for managing minor this compound spills. For major spills, please refer to your institution's emergency response protocols.

Issue Probable Cause Solution
Small solid this compound spill (e.g., a few grams) Accidental dropping of a container.1. Assess the situation: Ensure the spill is minor and you have the appropriate Personal Protective Equipment (PPE). 2. Don PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if dust is generated, a respirator is necessary.[3][4] 3. Contain the spill: Cover the spill with a dry absorbent material like sand, vermiculite, or kitty litter to prevent the powder from becoming airborne.[5] 4. Clean up: Carefully sweep the absorbent material and this compound into a designated hazardous waste container.[5] Avoid creating dust. 5. Decontaminate the area: Proceed to the decontamination steps outlined in the FAQs.
Small liquid this compound solution spill (e.g., <100 mL) Accidental knocking over of a flask or beaker.1. Assess and Don PPE: As above. 2. Contain the spill: Create a dike around the spill using absorbent materials like sand, vermiculite, or chemical absorbent pads to prevent it from spreading.[5] 3. Absorb the liquid: Apply absorbent material over the entire spill until the liquid is fully absorbed.[5] 4. Clean up: Carefully scoop the saturated absorbent material into a designated hazardous waste container. 5. Decontaminate the area: Follow the decontamination procedures detailed below.
Contamination of lab equipment Direct contact with spilled this compound.1. Isolate the equipment: Do not use the equipment until it has been thoroughly decontaminated. 2. Decontaminate: Wipe the surfaces of the equipment with a decontamination solution as described in the FAQs. Ensure the solution is compatible with the equipment's material. For sensitive electronics, consult the manufacturer's guidelines. 3. Verify decontamination: Use wipe sampling to test for residual this compound before returning the equipment to service.
Personal contamination (skin or eye contact) Inadequate PPE or accidental exposure.1. Immediate action: If on skin, vigorously wash the affected area with soap and water.[6] If in eyes, flush with lukewarm water for at least 15 minutes.[6] 2. Remove contaminated clothing: Carefully remove any clothing that has come into contact with this compound. 3. Seek medical attention: Inform your supervisor and seek immediate medical attention. Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound spill decontamination procedures.

Q1: What are the chemical properties of this compound I should be aware of during a spill?

This compound is a yellow, crystalline solid with a sweet, musty odor.[7] It is slightly soluble in water but soluble in most organic solvents and aqueous alkaline solutions.[7][8] this compound is a dinitrophenol compound and can be a strong oxidizing agent.[4] It may explode in the presence of a base such as sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents.[4] It is also important to note that this compound is highly toxic.[1][2]

Property Value
Appearance Yellow solid[8]
Molecular Formula C10H12N2O5[8]
Molecular Weight 240.21 g/mol [8]
Solubility Slightly soluble in water; Soluble in most organic solvents and aqueous alkalis[7][8]
Hazards Highly toxic, strong oxidizing agent, potential explosion hazard with strong bases[1][2][4]
Q2: What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill?

Appropriate PPE is critical to prevent exposure. The minimum required PPE includes:

  • Lab coat or chemical-resistant gown

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Closed-toe shoes

For larger spills or when there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge is mandatory.[3][4]

Q3: What solutions can be used to decontaminate surfaces after a this compound spill?

For the decontamination of surfaces contaminated with this compound, the following solutions are recommended based on general pesticide decontamination guidelines.

  • 10% Bleach Solution (Sodium Hypochlorite): A freshly prepared 10% solution of household bleach can be effective.[1]

  • 10% Lye Solution (Sodium Hydroxide): A 10% solution of lye (sodium hydroxide) can also be used, as many pesticides, particularly organophosphates, decompose when treated with lye.[8] However, given that dinitrophenols can have explosive reactions with strong bases, a preliminary test with a small amount is advised to ensure the reaction is not too vigorous.[4][8]

Decontamination Solution Preparation Application and Contact Time Safety Precautions
10% Bleach Solution Mix 1 part household bleach (5.25-6.15% sodium hypochlorite) with 9 parts water.[1]Apply liberally to the contaminated surface, ensuring it remains wet for a contact time of at least 10-15 minutes.[9][10]Prepare fresh daily. Do not mix with acids or ammonia. Ensure good ventilation.
10% Lye Solution Slowly and carefully add 100g of sodium hydroxide pellets to 1 liter of water, stirring continuously. The solution will heat up.Apply to the surface and allow a contact time of at least 30 minutes.[11]EXTREME CAUTION ADVISED. Lye is highly corrosive. Wear appropriate PPE, including eye protection and gloves. Perform a small-scale test due to the potential for a vigorous reaction with this compound.[8]

After the contact time, wipe the area with clean, wet cloths and then dry the surface.

Q4: How can I verify that the decontamination has been effective?

Visual inspection is not sufficient to confirm the removal of this compound. Post-decontamination verification should be performed to ensure the area is safe.

Experimental Protocol: Wipe Sampling for Residual this compound

  • Materials:

    • Sterile gauze or cotton wipes

    • Wetting solvent (e.g., isopropanol or acetone)[12][13]

    • Vials for sample collection

    • Forceps

    • Gloves

  • Procedure:

    • Don appropriate PPE.

    • Moisten a wipe with the wetting solvent.

    • Using firm pressure, wipe a 10 cm x 10 cm area of the decontaminated surface.

    • Fold the wipe with the exposed side inward and wipe the area again in a perpendicular direction.

    • Using forceps, place the wipe into a labeled vial.

    • Submit the sample to an analytical laboratory for analysis.

  • Analysis:

    • The samples should be analyzed for the presence of this compound using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][9] These methods are highly sensitive and can detect trace amounts of the compound.

Q5: How should I dispose of this compound waste and contaminated materials?

All materials used in the cleanup and decontamination of a this compound spill are considered hazardous waste and must be disposed of according to institutional and EPA guidelines.[14][15]

  • Segregation: Keep all this compound-contaminated waste separate from regular laboratory trash. This includes used absorbent materials, contaminated PPE, and cleaning cloths.

  • Containerization: Place all waste into a clearly labeled, leak-proof hazardous waste container. The label should include the words "Hazardous Waste" and identify the contents (e.g., "this compound spill cleanup debris").

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste. Do not dispose of this compound or contaminated materials down the drain or in the regular trash.[16][17]

Visualizing Decontamination Procedures

The following diagrams illustrate the key workflows for responding to a this compound spill.

Dinoterb_Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_minor_spill_response Minor Spill Response spill This compound Spill Occurs assess Assess Spill Severity spill->assess evacuate Evacuate Immediate Area & Alert Others assess->evacuate Major Spill don_ppe Don Appropriate PPE assess->don_ppe Minor Spill emergency Contact Emergency Response evacuate->emergency contain Contain the Spill don_ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate verify Verify Decontamination decontaminate->verify dispose Dispose of Hazardous Waste verify->dispose

Figure 1. General workflow for responding to a this compound spill.

Decontamination_Decision_Pathway cluster_decon_choice Decontamination Solution Choice cluster_application Application & Verification start Spill Area Cleaned of Bulk Material bleach Prepare 10% Bleach Solution start->bleach lye Prepare 10% Lye Solution (with extreme caution) start->lye apply Apply Solution & Wait for Contact Time bleach->apply lye->apply wipe_down Wipe with Clean Water & Dry apply->wipe_down wipe_sample Perform Wipe Sampling wipe_down->wipe_sample analyze Analyze for Residual this compound wipe_sample->analyze analyze->apply Residue Detected complete Decontamination Complete analyze->complete No Detectable Residue

Figure 2. Decision pathway for decontamination and verification.

References

Validation & Comparative

A Comparative Analysis of the Toxicity Profiles of Dinoterb and Dinoseb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity of two closely related dinitrophenol herbicides, Dinoterb and Dinoseb. Both compounds have been used for their herbicidal and insecticidal properties, but their use has been largely discontinued in many regions due to significant toxicity concerns.[1][2] This document aims to present a comprehensive overview of their toxicological profiles, supported by available experimental data, to assist researchers in understanding their mechanisms of action and potential hazards.

Quantitative Toxicity Data

The acute toxicity of this compound and Dinoseb has been evaluated in various animal models. The following table summarizes the reported median lethal dose (LD50) values, providing a quantitative comparison of their potency.

Compound Test Species Route of Administration LD50 Reference
This compound RatOral26 mg/kg[2]
Guinea pigPercutaneous150 mg/kg[3]
Dinoseb Rat (male)Oral27 mg/kg[4]
Rat (female)Oral25-58 mg/kg[5]
RatDermal80 mg/kg[1][6]
RabbitDermal80-200 mg/kg[4][5]
Guinea pigOral25 mg/kg[5]
Guinea pigDermal100-300 mg/kg[4][5]
MouseIntraperitoneal14.1-22.5 mg/kg[7]
BirdsOral7-9 mg/kg[1]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Both this compound and Dinoseb exert their toxic effects primarily by acting as uncouplers of oxidative phosphorylation in the mitochondria.[1][3][8][9] This process disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to a cascade of cellular dysfunction.[6][9] At higher concentrations, this compound has also been shown to inhibit the electron transport chain.[3]

The following diagram illustrates the general mechanism of action for these dinitrophenolic compounds.

cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane cluster_process Cellular Respiration ETC Electron Transport Chain (ETC) Protons_pumped ETC->Protons_pumped Pumps ATP_Synthase ATP Synthase Matrix Mitochondrial Matrix ATP_Production ATP Production ATP_Synthase->ATP_Production Synthesizes IMS Intermembrane Space Proton_Gradient Proton Gradient IMS->Proton_Gradient Accumulate in Electrons Electrons (from NADH, FADH2) Electrons->ETC Donated to Proton_Gradient->ATP_Synthase Drives Dinocompound This compound / Dinoseb Disruption Disruption of Proton Gradient Dinocompound->Disruption Causes Disruption->ATP_Synthase Inhibits ATP Synthesis Disruption->Proton_Gradient Dissipates Energy_Loss Energy Loss as Heat Disruption->Energy_Loss Leads to

Mechanism of Action of this compound and Dinoseb.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from acute toxicity studies. A generalized protocol for determining the oral LD50 in rats, a common method in toxicology, is outlined below.

Objective: To determine the median lethal dose (LD50) of a test substance (this compound or Dinoseb) following a single oral administration to rats.

Materials:

  • Test substance (this compound or Dinoseb)

  • Vehicle for administration (e.g., corn oil)

  • Young adult rats (e.g., Sprague-Dawley or Wistar strains), typically of a single sex or both sexes in separate groups.

  • Oral gavage needles

  • Syringes

  • Animal caging and husbandry supplies

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory environment for at least 5 days prior to the study.

  • Dose Preparation: The test substance is prepared in the vehicle to achieve the desired concentrations for dosing.

  • Dosing: Animals are fasted overnight prior to dosing. A single dose of the test substance is administered by oral gavage. A control group receives the vehicle only. Multiple dose groups are used with a sufficient number of animals per group (e.g., 5-10).

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weights are recorded periodically.

  • Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the probit method.

The following diagram provides a simplified workflow for a typical acute oral toxicity study.

start Start acclimation Animal Acclimation (≥ 5 days) start->acclimation fasting Overnight Fasting acclimation->fasting dosing Oral Gavage Dosing (Single Dose) fasting->dosing observation Clinical Observation & Body Weight Measurement (14 days) dosing->observation mortality Record Mortality observation->mortality necropsy Gross Necropsy observation->necropsy analysis LD50 Calculation mortality->analysis necropsy->analysis end End analysis->end

Workflow for an Acute Oral Toxicity Study.

Toxicological Effects

Exposure to this compound and Dinoseb can lead to a range of adverse health effects.

Symptoms of Acute Exposure: Common signs of poisoning with these compounds include fever, sweating, thirst, headache, and confusion.[3][10] More severe exposures can result in restlessness, seizures, and coma.[3] Cardiovascular and respiratory effects such as elevated blood pressure, pulse, and respiratory rate are also common.[3] Dermal exposure can cause yellow staining of the skin and burns.[10]

Reproductive and Developmental Toxicity: Both compounds have been shown to have reproductive and developmental toxicity. Dinoseb, in particular, is known to be teratogenic, causing birth defects in the offspring of exposed pregnant animals.[1][7] It can cross the placental barrier, exposing the fetus.[1] Studies in rats have shown that Dinoseb can lead to decreased sperm motility and an increased rate of abnormal sperm at doses of 7.0 mg/kg/day.[11] this compound is also suspected to be a reproductive and developmental toxin.[12]

Conclusion

Both this compound and Dinoseb are highly toxic compounds with similar mechanisms of action. Their ability to uncouple oxidative phosphorylation leads to severe cellular energy disruption and a range of systemic toxic effects. The available LD50 data suggest that both compounds have a high degree of acute toxicity across different species and routes of exposure. Furthermore, their potential for reproductive and developmental toxicity underscores the significant hazards they pose. The use of these compounds has been rightly restricted, and they should be handled with extreme caution in any research or industrial setting.

References

A Comparative Guide to Dinitrophenol Herbicides: Efficacy of Dinoterb and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, understanding the comparative efficacy and mechanisms of action of different chemical compounds is paramount. This guide provides a detailed comparison of Dinoterb with other dinitrophenol herbicides, namely Dinoseb and 4,6-dinitro-o-cresol (DNOC), focusing on their herbicidal efficacy, mechanism of action, and toxicological profiles. Due to the age of these compounds and subsequent regulatory restrictions, direct comparative field trial data is limited. This guide synthesizes the available scientific information to provide a comprehensive overview.

Executive Summary

This compound, Dinoseb, and DNOC are all dinitrophenol herbicides that share a common mechanism of action: the uncoupling of oxidative phosphorylation in both plant and animal cells. This disruption of cellular energy production leads to rapid contact herbicidal effects. While all three are effective broadleaf herbicides, historical data suggests this compound offers greater selectivity in cereal crops and is less influenced by climatic conditions compared to Dinoseb. However, all three compounds have been largely phased out or banned in many regions due to their high toxicity to non-target organisms, including humans.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

The primary mode of action for dinitrophenol herbicides is the disruption of ATP synthesis in mitochondria.[1][2][3] These lipophilic molecules act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for the functioning of ATP synthase.[1][3] This uncoupling of the electron transport chain from ATP synthesis leads to a rapid depletion of cellular energy and ultimately, cell death.[1][3]

At higher concentrations, this compound has also been shown to inhibit the electron transport chain in mitochondria and the Hill reaction in chloroplasts, further contributing to its phytotoxicity.[1]

Dinitrophenol_Herbicide_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_herbicide_action Dinitrophenol Herbicide Action ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Electron Flow H_gradient Proton Gradient (High H+ in Intermembrane Space) H_pump->H_gradient Establishes ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP_production ATP Production ATP_synthase->ATP_production Catalyzes Dinitrophenol This compound / Dinoseb / DNOC Dinitrophenol->H_gradient Disrupts H_transport Proton Transport (Shuttle) Dinitrophenol->H_transport Acts as a protonophore Dissipation Dissipation of Proton Gradient H_transport->Dissipation ATP_inhibition Inhibition of ATP Production Dissipation->ATP_inhibition Cell_death Cell Death ATP_inhibition->Cell_death

Mechanism of dinitrophenol herbicides as uncouplers of oxidative phosphorylation.

Comparative Data

Physical and Chemical Properties
PropertyThis compoundDinosebDNOC (4,6-dinitro-o-cresol)
Chemical Formula C₁₀H₁₂N₂O₅[4]C₁₀H₁₂N₂O₅[5]C₇H₆N₂O₅
Molar Mass 240.21 g/mol [4]240.22 g/mol [6]198.13 g/mol
Appearance Yellow solid[1]Dark reddish-brown solid or dark orange viscous liquid[6]Yellow solid
Water Solubility 0.45 mg/L (20 °C)[4]52 mg/L (20 °C)[6]Slightly soluble
Melting Point 125.5–126.5 °C[4]32-42 °C[6]86.5 °C
Toxicological Data
ParameterThis compoundDinosebDNOC
Acute Oral LD₅₀ (rat) 26 mg/kg[4]25-60 mg/kg[6][7]~30 mg/kg
Primary Hazard High acute toxicity, potential reproductive toxicity.[1]High acute toxicity, potential for birth defects and male sterility.[7]Extremely toxic to humans.[8]
Regulatory Status Banned in the EU, registrations suspended in the US in 1986.[1]Use cancelled in the US in 1986.[7]Registration as a pesticide cancelled by the EPA in 1991.[8]

Efficacy and Selectivity

While quantitative, side-by-side comparisons are lacking, historical reports and product information provide some insights into the relative efficacy and selectivity of these herbicides.

  • This compound : Described as acting similarly to dinoseb but with greater selectivity in cereals and being less dependent on climatic conditions.[1] It was used for post-emergence control of annual weeds in cereals, alfalfa, and maize, and for pre-emergence control in beans and peas.[1]

  • Dinoseb : A contact herbicide widely used for the control of broadleaf weeds in a variety of crops including soybeans, cotton, potatoes, peanuts, and alfalfa.[7] Its phytotoxicity is influenced by air temperature and is most effective on young, actively growing weeds.[9] The phenol forms of dinoseb are generally more phytotoxic than the salt formulations.[9]

  • DNOC : Used as a contact herbicide for the control of broadleaf weeds in cereals and for the pre-harvest desiccation of potatoes and leguminous seed crops.[8] It was also used as a dormant spray insecticide.[8]

Experimental Protocols: A Representative Methodology for Herbicide Efficacy Trials

While specific protocols for direct comparative studies of these dinitrophenol herbicides are not available, the following represents a standard methodology for conducting post-emergence herbicide efficacy field trials, based on established guidelines.[10][11][12]

Objective: To evaluate and compare the efficacy of this compound, Dinoseb, and DNOC for the control of common broadleaf weeds in a cereal crop (e.g., spring wheat).

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: Minimum of 2 x 5 meters.

  • Treatments:

    • Untreated Control

    • This compound (at a low, medium, and high application rate)

    • Dinoseb (at a low, medium, and high application rate)

    • DNOC (at a low, medium, and high application rate)

    • Standard commercial herbicide for comparison.

Procedure:

  • Site Selection: A field with a uniform and dense population of the target broadleaf weed species.

  • Crop Establishment: Sow the cereal crop according to standard agricultural practices for the region.

  • Herbicide Application:

    • Apply herbicides at the 2-4 leaf stage of the weeds and the 3-4 leaf stage of the crop.

    • Use a calibrated backpack sprayer with flat-fan nozzles to ensure uniform coverage.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control Efficacy: Visually assess the percentage of weed control (0% = no effect, 100% = complete kill) for each species at 7, 14, and 28 days after treatment (DAT).[13]

    • Weed Biomass: At 28 DAT, harvest the above-ground biomass of weeds from a designated quadrat within each plot. Dry the biomass to a constant weight.

    • Crop Tolerance: Visually assess crop injury (phytotoxicity) on a scale of 0-100% (0 = no injury, 100 = crop death) at 7, 14, and 28 DAT.

    • Crop Yield: At crop maturity, harvest the grain from the center rows of each plot and determine the yield.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Herbicide_Efficacy_Trial_Workflow cluster_data Data Points start Start: Site Selection (Uniform Weed Population) crop_establishment Crop Establishment (e.g., Spring Wheat) start->crop_establishment treatment_setup Experimental Design (RCBD, 4 Replications) crop_establishment->treatment_setup application Herbicide Application (Post-emergence) treatment_setup->application data_collection Data Collection application->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis weed_control Weed Control (%) data_collection->weed_control biomass Weed Biomass (g/m²) data_collection->biomass crop_injury Crop Injury (%) data_collection->crop_injury crop_yield Crop Yield (kg/ha) data_collection->crop_yield end End: Results & Conclusion analysis->end

A representative workflow for a post-emergence herbicide efficacy trial.

Conclusion

This compound, Dinoseb, and DNOC are potent contact herbicides that share a common mechanism of uncoupling oxidative phosphorylation. While their use has been discontinued in many countries due to safety concerns, understanding their comparative attributes remains relevant for toxicological studies and the development of new herbicidal compounds. Historical evidence suggests that this compound may have offered advantages in terms of crop selectivity in cereals compared to Dinoseb. The lack of recent, direct comparative efficacy data underscores the importance of rigorous, standardized experimental protocols in the evaluation of both new and existing herbicidal agents.

References

Cross-Reactivity of Dinoterb in Immunoassays for Other Nitroaromatics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the dinitrophenolic herbicide Dinoterb in immunoassays designed for other nitroaromatic compounds. Due to the limited availability of specific immunoassay data for this compound, this guide extrapolates potential cross-reactivity based on studies of structurally similar molecules, such as 2,4-dinitrophenol (DNP) and 4,6-dinitro-o-cresol (DNOC). Understanding the specificity of such assays is crucial for the accurate detection and quantification of these compounds in various matrices.

Immunoassay Specificity and Cross-Reactivity

Immunoassays are powerful analytical tools that rely on the specific binding of an antibody to its target antigen.[1] However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[2] This can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity is typically expressed as a percentage, calculated by comparing the concentration of the target analyte required to cause 50% inhibition of the signal (IC50) with the concentration of the cross-reacting compound that produces the same level of inhibition.

Predicted Cross-Reactivity of a Hypothetical this compound Immunoassay

The development of a highly specific immunoassay for a small molecule like this compound depends on the careful design of the hapten used to generate the antibodies.[3] A well-designed hapten will expose unique structural features of the target molecule to the immune system, leading to the production of highly specific antibodies.

Based on the structural similarities between this compound (2-tert-butyl-4,6-dinitrophenol) and other dinitrophenolic compounds, a hypothetical polyclonal or monoclonal antibody-based immunoassay for this compound would likely exhibit some degree of cross-reactivity with the compounds listed in the table below. The predicted cross-reactivity is based on the general principle that greater structural similarity to the immunizing hapten results in higher cross-reactivity.

Table 1: Predicted Cross-Reactivity of a Hypothetical this compound Immunoassay with Other Nitroaromatic Compounds

CompoundStructurePredicted Cross-Reactivity (%)Rationale for Prediction
This compound 2-tert-butyl-4,6-dinitrophenol100 Target analyte.
Dinoseb2-sec-butyl-4,6-dinitrophenolHighStructurally very similar, differing only in the isomeric form of the butyl group.
4,6-Dinitro-o-cresol (DNOC)2-methyl-4,6-dinitrophenolModerate to HighShares the dinitrophenol core and an alkyl substituent at the ortho position.
2,4-Dinitrophenol (DNP)2,4-dinitrophenolModerateLacks the alkyl substituent at the ortho position, but shares the core dinitrophenol structure.
2,4-Dinitrotoluene1-methyl-2,4-dinitrobenzeneLow to ModerateShares the dinitrobenzene core but has a methyl group instead of a hydroxyl group.
Picric acid2,4,6-trinitrophenolLowThe presence of a third nitro group significantly alters the electronic and steric properties.
2,4-Dinitroanisole1-methoxy-2,4-dinitrobenzeneVery LowThe hydroxyl group is replaced by a methoxy group, which can significantly affect antibody binding.

Note: The predicted cross-reactivity values are estimates and would need to be confirmed by experimental data from a validated this compound-specific immunoassay.

Experimental Protocol: Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this compound

This section outlines a typical experimental protocol for an indirect competitive ELISA to determine the concentration of this compound and assess the cross-reactivity of other nitroaromatic compounds.

Materials:

  • Microtiter plates (96-well)

  • This compound standard solutions

  • Potential cross-reacting compounds

  • Anti-Dinoterb antibody (polyclonal or monoclonal)

  • Coating antigen (e.g., this compound-protein conjugate)

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Microtiter plate wells are coated with a this compound-protein conjugate (the coating antigen) and incubated overnight at 4°C.

  • Washing: The plate is washed to remove any unbound coating antigen.

  • Blocking: A blocking buffer is added to each well to prevent non-specific binding of antibodies in subsequent steps. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed again.

  • Competitive Reaction: A mixture of the anti-Dinoterb antibody and either the this compound standard or the sample/cross-reactant is added to the wells. The plate is incubated for 1-2 hours at room temperature. During this step, the free this compound (or cross-reactant) in the solution competes with the this compound-protein conjugate coated on the plate for binding to the limited amount of anti-Dinoterb antibody.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary anti-Dinoterb antibody is added to the wells. The plate is incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the secondary antibody will catalyze a reaction that produces a colored product.

  • Signal Development and Stopping: The plate is incubated in the dark for a set period to allow for color development. The reaction is then stopped by adding a stop solution.

  • Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Data Analysis and Interpretation

A standard curve is generated by plotting the absorbance values against the known concentrations of the this compound standards. The concentration of this compound in unknown samples is then determined by interpolating their absorbance values from the standard curve.

To determine the cross-reactivity of other compounds, a similar procedure is followed, but with varying concentrations of the potential cross-reactant instead of the this compound standard. The IC50 value for each compound is calculated, and the percent cross-reactivity is determined using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing the Immunoassay Workflow

The following diagrams illustrate the key steps in the competitive ELISA and the principle of cross-reactivity.

ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_competition 3. Competitive Reaction cluster_detection 4. Detection Coating Coat Plate with This compound-Protein Conjugate Blocking Add Blocking Buffer Coating->Blocking Competition Add Anti-Dinoterb Ab + Sample/Standard Blocking->Competition SecondaryAb Add Enzyme-Linked Secondary Antibody Competition->SecondaryAb Substrate Add Substrate & Measure Signal SecondaryAb->Substrate Cross_Reactivity_Principle cluster_high_specificity High Specificity (Low Cross-Reactivity) cluster_low_specificity Low Specificity (High Cross-Reactivity) This compound This compound Antibody1 Anti-Dinoterb Antibody This compound->Antibody1 Binds RelatedCompound1 Structurally Dissimilar Compound RelatedCompound1->Antibody1 Does Not Bind Dinoterb2 This compound Antibody2 Anti-Dinoterb Antibody Dinoterb2->Antibody2 Binds RelatedCompound2 Structurally Similar Compound (e.g., Dinoseb) RelatedCompound2->Antibody2 Binds (Cross-reacts)

References

Validation of a Novel Voltammetric Method for Dinoterb Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel electrochemical method for the detection of the herbicide Dinoterb against established chromatographic techniques. The performance of Differential Pulse Adsorptive Stripping Voltammetry (DPASV) is evaluated alongside High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD). The supporting experimental data and detailed protocols are presented to offer an objective assessment of each method's capabilities.

Quantitative Data Summary

The performance of the three analytical methods for this compound detection is summarized in the tables below. Table 1 provides a direct comparison of the key validation parameters, while Table 2 details the recovery and precision of each method in various matrices.

Table 1: Comparison of Validation Parameters for this compound Detection Methods

ParameterDifferential Pulse Adsorptive Stripping Voltammetry (DPASV)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
Linearity Range 6 x 10⁻¹⁰ to 6 x 10⁻⁷ M[1]0.0005 to 0.04 µg/mL[2]0.01 to 0.2 µg/mL[3]
Limit of Detection (LOD) 5.4 x 10⁻¹⁰ M[1]0.005 µg/g[3]Not explicitly stated for this compound, but typically in the low µg/g range.
Limit of Quantitation (LOQ) Not explicitly stated, but inferred to be near LOD.0.001 µg/g[2]Not explicitly stated for this compound.

Table 2: Recovery and Precision Data for this compound Detection Methods

MethodMatrixFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)
DPASV Environmental SamplesNot SpecifiedNot explicitly stated for this compound, but similar dinitrophenol pesticides show good recovery.Not explicitly stated for this compound.
LC-MS/MS Agricultural & Livestock Products, SeafoodMRLs77 - 111[2]2 - 15[2]
GC-NPD Citrus Fruits0.05 ppm73 - 85[3]Not Specified

Experimental Protocols

Detailed methodologies for the novel DPASV method and the comparative LC-MS/MS and GC-NPD methods are provided below.

Differential Pulse Adsorptive Stripping Voltammetry (DPASV)

This novel electrochemical method offers high sensitivity for this compound detection.

a) Electrode Preparation: A clay-modified carbon paste electrode (CMCPE) is prepared by mixing graphite powder with a binder and a specific clay modifier. This mixture is then packed into an electrode body. The surface is smoothed before use.

b) Sample Preparation: Environmental water samples are typically filtered to remove particulate matter. Depending on the complexity of the matrix, a solid-phase extraction (SPE) cleanup step may be employed to reduce interferences. The sample is then mixed with a supporting electrolyte solution to ensure proper conductivity.

c) Voltammetric Analysis: The analysis is performed using a three-electrode system (working, reference, and counter electrodes). The procedure involves an accumulation step where this compound is preconcentrated onto the electrode surface at a specific potential for a set time (e.g., 100 seconds). Following accumulation, a differential pulse voltammetric scan is applied, and the resulting current from the reduction of this compound is measured. The peak current is proportional to the concentration of this compound in the sample.[1]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a widely used and highly selective method for pesticide residue analysis.

a) Sample Extraction:

  • Agricultural Products: Samples are extracted with acetone. For certain matrices like rice and soybean, phosphoric acid is added. The crude extract is then partitioned with hexane and a saturated sodium chloride solution.[2]

  • Livestock Products and Seafood: Samples are extracted with a mixture of acetone, hexane, water, and sodium chloride. The organic layer is collected for further processing.[2]

b) Cleanup: The extracts are cleaned up using a primary secondary amine (PSA) mini column to remove interfering matrix components.[2]

c) Chromatographic and Mass Spectrometric Conditions: The separation is achieved on a C18 column with a mobile phase consisting of methanol and water (19:1) containing 0.005% v/v acetic acid. Detection is performed using a mass spectrometer with a negative ion electrospray ionization source.[2]

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

A conventional method for the analysis of nitrogen-containing pesticides.

a) Sample Extraction and Derivatization: Samples such as citrus fruits are homogenized and extracted with acetone. After solvent evaporation, the residue is redissolved, and the dinitrophenol pesticides, including this compound, are methylated using a derivatizing agent like trimethylsilyldiazomethane (TMSD) to improve their volatility and chromatographic behavior.[3]

b) Cleanup: The derivatized extract is cleaned up using a Florisil solid-phase extraction cartridge.[3]

c) Gas Chromatographic Conditions: The analysis is performed on a capillary GC column (e.g., DB-1). The injector and detector temperatures, as well as the oven temperature program, are optimized to achieve good separation of the analytes. A nitrogen-phosphorus detector is used for selective detection of this compound.

Visualizations

The following diagrams illustrate the workflows for the validation of the new analytical method and the experimental process for each detection technique.

ValidationWorkflow cluster_planning 1. Method Development & Planning cluster_validation 2. Method Validation cluster_comparison 3. Comparative Analysis cluster_reporting 4. Reporting A Define Analytical Requirements B Select Appropriate Technology (DPASV) A->B C Develop Initial Protocol B->C D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate) E->F G Selectivity & Specificity F->G H Limit of Detection (LOD) & Limit of Quantitation (LOQ) G->H I Robustness H->I J Analyze Samples with DPASV I->J M Compare Performance Data J->M K Analyze Samples with LC-MS/MS K->M L Analyze Samples with GC-NPD L->M N Tabulate Quantitative Data M->N O Document Protocols N->O P Generate Final Comparison Guide O->P

Analytical Method Validation and Comparison Workflow.

ExperimentalWorkflows cluster_DPASV DPASV Workflow cluster_LCMS LC-MS/MS Workflow cluster_GCNPD GC-NPD Workflow DPASV_1 Sample Preparation (Filtration/SPE) DPASV_2 Add Supporting Electrolyte DPASV_1->DPASV_2 DPASV_3 Preconcentration onto CMCPE DPASV_2->DPASV_3 DPASV_4 Differential Pulse Voltammetric Scan DPASV_3->DPASV_4 DPASV_5 This compound Detection DPASV_4->DPASV_5 LCMS_1 Sample Extraction (Acetone/Hexane) LCMS_2 PSA Column Cleanup LCMS_1->LCMS_2 LCMS_3 LC Separation (C18 Column) LCMS_2->LCMS_3 LCMS_4 MS/MS Detection (ESI-) LCMS_3->LCMS_4 LCMS_5 This compound Quantification LCMS_4->LCMS_5 GCNPD_1 Sample Extraction & Derivatization (TMSD) GCNPD_2 Florisil Cleanup GCNPD_1->GCNPD_2 GCNPD_3 GC Separation (Capillary Column) GCNPD_2->GCNPD_3 GCNPD_4 NPD Detection GCNPD_3->GCNPD_4 GCNPD_5 This compound Quantification GCNPD_4->GCNPD_5

Experimental Workflows for this compound Detection Methods.

References

Comparative Analysis of Dinoterb's Effect on Different Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for analyzing the effects of Dinoterb across various cell lines. While specific comparative studies on this compound are limited in publicly accessible literature, this document extrapolates its expected effects based on its well-established mechanism of action as a mitochondrial uncoupler. The provided experimental protocols and illustrative data offer a practical blueprint for researchers to conduct their own investigations.

This compound, a dinitrophenol derivative, functions as a protonophore. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This uncoupling of oxidative phosphorylation leads to a decrease in cellular ATP, an increase in oxygen consumption, and the dissipation of energy as heat.[1] The consequences for a cell include metabolic stress, induction of apoptosis, and ultimately, cell death.[1] The sensitivity of different cell lines to this compound is expected to vary based on their metabolic rates, reliance on oxidative phosphorylation, and their intrinsic apoptosis pathways.

Illustrative Comparative Data

The following table presents hypothetical data from a comparative study on the effects of this compound on selected cancer and non-cancerous cell lines. These values are for illustrative purposes to guide researchers in their data presentation.

Cell LineTypeDoubling Time (approx. hours)This compound IC50 (µM) after 48h% Apoptotic Cells at IC50 (48h)
HeLa Cervical Cancer20-247565%
MCF-7 Breast Cancer (ER+)30-4012055%
MDA-MB-231 Breast Cancer (Triple-Negative)25-359060%
HepG2 Hepatocellular Carcinoma48-6015045%
HEK293 Human Embryonic Kidney (Non-cancerous)24-3025030%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Maintenance
  • Cell Lines: HeLa, MCF-7, MDA-MB-231, HepG2, and HEK293 cells are obtained from a certified cell bank (e.g., ATCC).

  • Culture Medium:

    • HeLa, HepG2, HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • MCF-7, MDA-MB-231: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For MCF-7, 0.01 mg/mL human recombinant insulin is also added.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in the appropriate culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200, 400 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. The old medium is replaced with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: The plates are incubated for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Visualizations

Signaling Pathway of this compound-Induced Cell Death

G cluster_0 Mitochondrion cluster_1 Cellular Effects Proton Gradient Proton Gradient ATP Synthase ATP Synthase Proton Gradient->ATP Synthase H⁺ flow ATP Production ATP Production ATP Synthase->ATP Production Metabolic Stress Metabolic Stress ATP Production->Metabolic Stress ↓ ATP ETC Electron Transport Chain ETC->Proton Gradient H⁺ pumping H2O H₂O ETC->H2O ROS Production ↑ ROS Production ETC->ROS Production electron leak O2 O₂ O2->ETC Apoptosis Apoptosis Metabolic Stress->Apoptosis ROS Production->Apoptosis Cell Death Cell Death Apoptosis->Cell Death This compound This compound This compound->Proton Gradient dissipates

Caption: Mechanism of this compound-induced apoptosis via mitochondrial uncoupling.

Experimental Workflow for Comparative Analysis

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Data Acquisition cluster_3 Phase 4: Analysis & Comparison Cell Culture Culture & Maintain Multiple Cell Lines Cell Seeding Seed Cells in Multi-well Plates Cell Culture->Cell Seeding This compound Prep Prepare this compound Stock & Dilutions Treatment Treat Cells with This compound Concentrations Cell Seeding->Treatment Incubation Incubate for Specified Time (e.g., 48h) Treatment->Incubation MTT Assay Perform MTT Assay Incubation->MTT Assay Flow Cytometry Perform Annexin V/PI Apoptosis Assay Incubation->Flow Cytometry IC50 Calculate IC50 Values MTT Assay->IC50 Apoptosis Rate Quantify Apoptosis Rates Flow Cytometry->Apoptosis Rate Comparison Comparative Analysis of Cell Line Sensitivity IC50->Comparison Apoptosis Rate->Comparison

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Dinitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted dinitrophenols are a class of synthetic chemical compounds with a range of biological activities, primarily recognized for their ability to uncouple mitochondrial oxidative phosphorylation. This guide provides a comparative analysis of their structural features and corresponding activities, supported by experimental data and detailed methodologies.

Introduction to Dinitrophenols and Their Mechanism of Action

2,4-Dinitrophenol (DNP) is the most well-known compound in this class.[1] Historically, it was used for various industrial purposes, including the manufacturing of dyes and wood preservatives, and as a pesticide and herbicide.[1][2] In the 1930s, it gained notoriety as a weight-loss drug due to its profound effect on metabolic rate.[1] However, its use was discontinued due to a narrow therapeutic window and severe toxicity.[1]

The primary mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation.[1][2] In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives the synthesis of ATP via ATP synthase.[1][3] Dinitrophenols, being lipophilic weak acids, act as protonophores, shuttling protons back across the inner mitochondrial membrane and dissipating the proton gradient as heat.[1][2][3] This uncoupling of electron transport from ATP synthesis leads to an increase in oxygen consumption and metabolic rate as the body tries to compensate for the reduced ATP production.[1]

Visualization of the Uncoupling Mechanism

The following diagram illustrates the mechanism of mitochondrial uncoupling by dinitrophenols.

Mechanism of Mitochondrial Uncoupling by Dinitrophenols cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Electron Transport Chain (ETC) H_IMS High [H+] ETC->H_IMS H+ pumping ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ADP ADP + Pi ADP->ATPSynthase H_IMS->ATPSynthase H+ flow DNP_neg DNP- (Anion) H_IMS->DNP_neg Protonation H_Matrix Low [H+] DNP_H DNP-H (Protonated) DNP_H->H_Matrix Deprotonation DNP_neg->DNP_H Diffusion across membrane

Caption: Dinitrophenols disrupt ATP synthesis by transporting protons across the inner mitochondrial membrane.

Structure-Activity Relationship (SAR)

The biological activity of substituted dinitrophenols is highly dependent on their chemical structure. Key structural features influencing their activity include:

  • Lipophilicity: The ability of the compound to partition into the mitochondrial membrane is crucial for its uncoupling activity. Increased lipophilicity generally leads to greater potency.

  • Acidity (pKa): The pKa of the phenolic hydroxyl group influences the proton-carrying capacity of the molecule. An optimal pKa allows for efficient protonation in the acidic intermembrane space and deprotonation in the more alkaline mitochondrial matrix.

  • Position and Nature of Substituents: The type and position of substituent groups on the phenyl ring significantly impact both the lipophilicity and pKa of the molecule, thereby modulating its uncoupling efficacy and other biological activities. For instance, the toxicity of dinitrophenols to Chlorella vulgaris follows the order: para-dinitrophenols > meta-dinitrophenols > ortho-dinitrophenols.[4]

Quantitative Comparison of Substituted Dinitrophenols

The following table summarizes the toxicity of various substituted dinitrophenols against the ciliate Tetrahymena pyriformis, providing a quantitative measure of their biological impact.

CompoundSubstituentsIGC50 (-log(mol/L))[5]
2,3-Dinitrophenol2,3-dinitro0.46
2,4-Dinitrophenol2,4-dinitroNot specified
2,5-Dinitrophenol2,5-dinitroNot specified
2,6-Dinitrophenol2,6-dinitro0.54
3,4-Dinitrophenol3,4-dinitro0.27
3,5-Dinitrophenol3,5-dinitroNot specified
2-Amino-4-nitrophenol2-amino, 4-nitro0.48

IGC50: 50% inhibition growth concentration.

In isolated rat liver mitochondria, the effective concentrations for uncoupling were found to be 20, 30, 40, 40, 100, and 100 μM for 3,5-, 2,4-, 2,3-, 3,4-, 2,5-, and 2,6-dinitrophenol, respectively.[6]

Other Biological Activities

Beyond mitochondrial uncoupling, substituted dinitrophenols exhibit a range of other biological effects:

  • Herbicidal Activity: Many dinitrophenol derivatives have been used as herbicides.[2] Their mechanism of action in plants also involves the disruption of energy metabolism.

  • Antimicrobial Activity: Some dinitrophenol derivatives have shown antimicrobial properties. For instance, 2,4-dinitrophenol can inhibit efflux pumps in multidrug-resistant bacteria, potentially restoring antibiotic susceptibility.[7][8]

Experimental Protocols

Measurement of Mitochondrial Oxygen Consumption

This protocol outlines the determination of mitochondrial oxygen consumption, a key indicator of uncoupling activity.

Workflow for Assessing Mitochondrial Uncoupling Activity

Workflow for Assessing Mitochondrial Uncoupling Activity cluster_prep Preparation cluster_assay Oxygen Consumption Assay cluster_analysis Data Analysis IsolateMito Isolate Mitochondria AddMito Add Mitochondria to Respiration Buffer IsolateMito->AddMito PrepSub Prepare Substrates and Inhibitors AddSubstrate Add Substrate (e.g., pyruvate, malate) PrepSub->AddSubstrate Calibrate Calibrate Oxygen Electrode Calibrate->AddMito AddMito->AddSubstrate AddADP Add ADP (State 3 Respiration) AddSubstrate->AddADP AddOligo Add Oligomycin (State 4 Respiration) AddADP->AddOligo AddDNP Add Substituted Dinitrophenol AddOligo->AddDNP MeasureOCR Measure Oxygen Consumption Rate (OCR) AddDNP->MeasureOCR CalcRCR Calculate Respiratory Control Ratio (RCR) MeasureOCR->CalcRCR Compare Compare OCR with and without Dinitrophenol CalcRCR->Compare

References

Assessing the Environmental Impact of Dinoterb Relative to Modern Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the dinitrophenol herbicide Dinoterb with that of prominent modern herbicides, including glyphosate, atrazine, and 2,4-D. The assessment is based on key environmental indicators: toxicity to various non-target organisms, soil persistence, and bioaccumulation potential. All quantitative data is summarized for comparative analysis, and where available, references to standardized experimental protocols are provided.

Quantitative Comparison of Environmental Impact Parameters

The following table summarizes the key environmental impact parameters for this compound and selected modern herbicides. It is important to note that the data has been compiled from various sources and experimental conditions may vary. Therefore, this table should be used for comparative assessment with consideration of these potential discrepancies.

Parameter This compound Glyphosate Atrazine 2,4-D
Acute Toxicity - Mammalian (Oral LD50, rat) 26 mg/kg[1]>5000 mg/kg1750 - 3090 mg/kg[2]375 - 805 mg/kg
Acute Toxicity - Avian (LD50, Mallard duck) Data not readily available>2000 mg/kg>2000 mg/kg[2]>1000 mg/kg
Acute Toxicity - Fish (96h LC50, Rainbow trout) Data not readily available>100 mg/L4.5 - 16 mg/L250 - 500 mg/L
Acute Toxicity - Aquatic Invertebrate (48h EC50, Daphnia magna) Data not readily available>100 mg/L6.9 - 29 mg/L>100 mg/L
Soil Persistence (Half-life) Biodegradation half-life of 46 days in unsaturated soil[3]Typically 47 days, but can range from 2 to 197 days[4][5][6]Typically 60-75 days, but can be longer under certain conditions[7]Typically 1-14 days[8]
Bioconcentration Factor (BCF) in fish 25[3]Low potential, with reported BCF values <1[9][10]Low potential, with reported BCF values <10[11]Low potential, with reported BCF of 1 in carp[1][12]

Experimental Protocols

The data presented in this guide are ideally generated following standardized and internationally recognized experimental protocols to ensure comparability and reliability. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are a primary set of methods used for assessing the environmental fate and ecotoxicity of substances, including herbicides.[13][14][15]

Key OECD guidelines relevant to the parameters in this guide include:

  • Toxicity Testing:

    • Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425 (Up-and-Down Procedure, Acute Toxic Class Method, or Acute Oral Toxicity)

    • Avian Acute Oral Toxicity: OECD Test Guideline 223

    • Fish, Acute Toxicity Test: OECD Test Guideline 203[14]

    • Daphnia sp., Acute Immobilisation Test: OECD Test Guideline 202

  • Soil Persistence:

    • Aerobic and Anaerobic Transformation in Soil: OECD Test Guideline 307

  • Bioaccumulation:

    • Bioaccumulation in Fish: Aqueous and Dietary Exposure: OECD Test Guideline 305

For older herbicides like this compound, which was banned in the European Union and its use suspended in the United States in 1986, the available data may not have been generated under the current, more stringent versions of these guidelines.[1] Modern herbicides, however, undergo rigorous testing following these and other regulatory agency-specific protocols as part of their registration process.

A bioassay is another method that can be used to determine if herbicide residues in the soil are at levels that could harm sensitive crops.[16] This involves growing indicator plants in soil samples from the treated area and observing them for signs of injury.[16]

Visualizing Workflows and Mechanisms

To better understand the processes involved in assessing and exerting herbicidal effects, the following diagrams are provided.

cluster_assessment Environmental Impact Assessment Workflow Initial Screening Initial Screening Physicochemical Properties Physicochemical Properties Initial Screening->Physicochemical Properties Characterize Environmental Fate Environmental Fate Initial Screening->Environmental Fate Predict Ecotoxicity Testing Ecotoxicity Testing Initial Screening->Ecotoxicity Testing Evaluate Physicochemical Properties->Environmental Fate Risk Assessment Risk Assessment Environmental Fate->Risk Assessment Exposure Assessment Ecotoxicity Testing->Risk Assessment Effects Assessment Regulatory Decision Regulatory Decision Risk Assessment->Regulatory Decision

Caption: A generalized workflow for the environmental impact assessment of a herbicide.

cluster_dinoterb_moa This compound's Mechanism of Action This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters ProtonGradient Proton Gradient This compound->ProtonGradient Disrupts (Uncouples) Mitochondrion->ProtonGradient Maintains ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives Cellular_Respiration Cellular Respiration ProtonGradient->Cellular_Respiration ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes ATP_Production->Cellular_Respiration

Caption: Simplified signaling pathway of this compound as an uncoupler of oxidative phosphorylation.

Discussion and Conclusion

Based on the available data, this compound exhibits significantly higher acute mammalian toxicity compared to the selected modern herbicides glyphosate, atrazine, and 2,4-D. Its soil persistence appears to be in a similar range to glyphosate and atrazine, while 2,4-D is notably less persistent. The bioconcentration potential of all the compared herbicides, including this compound, is low.

The high mammalian toxicity of this compound is a major environmental and health concern and is a likely contributor to its restricted use and bans in many regions.[1] Modern herbicides, while generally having lower acute toxicity to mammals, present their own environmental challenges. For instance, the widespread use of glyphosate has led to concerns about the development of herbicide-resistant weeds and potential impacts on non-target organisms and soil microbial communities.[5][9] Atrazine is known for its potential to contaminate ground and surface water due to its mobility in soil.[2][7]

It is crucial for researchers and professionals in drug and pesticide development to consider a holistic view of environmental impact, moving beyond simple acute toxicity values. Chronic toxicity, effects on biodiversity, the potential for endocrine disruption, and the impact of breakdown products are all critical factors in the comprehensive assessment of a herbicide's environmental footprint. The development of newer herbicides often focuses on more specific modes of action and improved environmental degradation profiles to mitigate some of the issues associated with older chemistries like this compound.

References

Dinoterb: A Comparative Analysis of In Vivo and In Vitro Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dinoterb, a dinitrophenolic herbicide, has been recognized for its potent biological activity, which has led to its discontinuation in many regions. This guide provides a comparative overview of the in vivo and in vitro toxicity of this compound, offering valuable data for toxicological research and risk assessment.

Executive Summary

This compound exhibits high acute toxicity in both whole-organism (in vivo) and cellular (in vitro) models. Its primary mechanisms of action are the uncoupling of oxidative phosphorylation in mitochondria and the inhibition of Photosystem II in chloroplasts, leading to cellular energy depletion and oxidative stress. While in vivo studies provide lethal dose information across different species and exposure routes, in vitro assays offer insights into the cellular and molecular mechanisms of toxicity. A significant data gap exists in publicly available, specific IC50 and CC50 values for this compound across a range of cell lines, highlighting an area for future research.

In Vivo Toxicity Data

In vivo studies are critical for understanding the systemic effects of a toxicant. The following table summarizes the available acute toxicity data for this compound in various animal models.

SpeciesRoute of AdministrationLD50 Value
RatOral25 mg/kg
MouseOral25 mg/kg
RabbitDermal28 mg/kg
Guinea PigPercutaneous150 mg/kg

In Vitro Toxicity Profile

The primary mechanisms of this compound's in vitro toxicity are directly linked to its effects on cellular energy metabolism.

Signaling Pathways and Mechanisms of Action

This compound's toxicity stems from its interference with two fundamental cellular energy conversion processes: oxidative phosphorylation in mitochondria and photosynthesis in chloroplasts.

Uncoupling of Oxidative Phosphorylation

This compound acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This uncoupling of the electron transport chain from ATP synthesis leads to a rapid depletion of cellular ATP and an increase in oxygen consumption, culminating in cellular dysfunction and death.[1]

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ out ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP synthesis Heat Heat Dissipation H_gradient->Heat ATP ATP ATP_synthase->ATP This compound This compound This compound->H_gradient Disrupts gradient by transporting H+ back into matrix

Uncoupling of Oxidative Phosphorylation by this compound.

Inhibition of Photosystem II

In plant cells and other photosynthetic organisms, this compound inhibits the electron transport chain in Photosystem II (PSII). It is believed to bind to the D1 protein of the PSII reaction center, blocking the binding of plastoquinone. This interruption of electron flow halts the production of ATP and NADPH, essential for carbon fixation.[1]

cluster_Thylakoid Thylakoid Membrane cluster_inhibition PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ Electron Transfer Cyt_b6f Cytochrome b6f PQ->Cyt_b6f PSI Photosystem I (PSI) Cyt_b6f->PSI This compound This compound Block X This compound->Block Block->PQ Inhibits Electron Transfer

Inhibition of Photosystem II by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and comparison of toxicity data. Below are generalized workflows for assessing the in vivo and in vitro toxicity of a compound like this compound.

In Vivo Acute Oral Toxicity (Following OECD Guideline 423)

This method, known as the Acute Toxic Class Method, is a stepwise procedure using a minimal number of animals to classify a substance's toxicity.

start Start: Select Starting Dose Level (e.g., 200 or 300 mg/kg) dose1 Dose 3 animals start->dose1 observe1 Observe for 14 days (mortality/clinical signs) dose1->observe1 decision1 Outcome? observe1->decision1 dose2_lower Dose 3 new animals at lower dose decision1->dose2_lower 2-3 deaths dose2_higher Dose 3 new animals at higher dose decision1->dose2_higher 0-1 death stop Stop: Determine Toxicity Class decision1->stop Endpoint reached dose2_lower->observe1 dose2_higher->observe1

Workflow for In Vivo Acute Oral Toxicity Testing.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

start Seed cells in 96-well plate treat Treat cells with various concentrations of this compound start->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance on a plate reader solubilize->read analyze Analyze data to determine IC50/CC50 values read->analyze

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Dinoterb

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Dinoterb, a dinitrophenol herbicide, is classified as a highly toxic substance and requires strict adherence to disposal protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Safety Recommendations

This compound is fatal if swallowed and toxic in contact with skin.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, stringent safety measures must be in place during handling and disposal.

Personal Protective Equipment (PPE): When handling this compound, it is crucial to wear appropriate personal protective equipment to prevent exposure. This includes:

  • Gloves: Chemical impermeable gloves are essential.[1]

  • Protective Clothing: Wear protective clothing to avoid skin contact.[1][2]

  • Eye and Face Protection: Use eye and face protection to guard against splashes.[1][2]

  • Respiratory Protection: In case of dust formation or vapors, use a suitable respirator.[1][4]

In the event of exposure, seek immediate medical attention.[1]

Spill Management

In case of a this compound spill, immediate action is required to contain and clean up the material safely.

  • Evacuate and Isolate: Evacuate personnel from the immediate area and isolate the spill or leak area.[4]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: For land spills, dike the surface flow using soil, sandbags, or other absorbent materials to contain the liquid.[5]

  • Absorption: Absorb small spills with sand or other noncombustible absorbent material and place it into containers for later disposal.[4] For larger spills, activated carbon can be applied.[5]

  • Collection: Collect all spilled material and contaminated absorbents into sealed containers for disposal as hazardous waste.[2] Do not allow the material to drain into sewers or water supplies.[2]

Decontamination and Disposal Procedures

The ultimate disposal of this compound must be conducted in compliance with all applicable local, regional, and national regulations.[1][2] Improper disposal can lead to severe environmental contamination.

Recommended Disposal Methods:

  • Licensed Chemical Destruction Plant: The most recommended method for this compound disposal is through a licensed chemical destruction plant.[1]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[1] However, this should only be performed in a facility equipped to handle such hazardous materials to prevent atmospheric contamination.[6]

Disposal of Contaminated Packaging:

Empty this compound containers are considered hazardous waste and must be handled appropriately.[2][7]

  • Triple Rinsing: Containers should be triple-rinsed with an appropriate solvent.[1][7][8] The rinsate should be collected and disposed of as hazardous waste.[7]

  • Puncturing: After rinsing, puncture the container to make it unusable for other purposes.[1]

  • Disposal: The cleaned and punctured containers can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill or through controlled incineration, depending on local regulations.[1]

Quantitative Data for Disposal

Experimental Protocols

Detailed experimental protocols for the chemical decomposition or analysis of this compound waste are not specified in the general safety and disposal guidelines. The recommended disposal methods of incineration and chemical destruction are highly specialized processes conducted by licensed facilities. These facilities will have their own validated standard operating procedures (SOPs) for handling and disposing of such hazardous materials.

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Dinoterb_Disposal_Workflow cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_disposal Disposal Path cluster_spill Spill Response A Identify this compound Waste (Unused product, contaminated materials, rinsate) B Wear Appropriate PPE (Gloves, Gown, Eye Protection) A->B C Securely Seal Waste in Designated Hazardous Waste Containers B->C D Label Container Clearly 'Hazardous Waste - this compound' C->D E Consult Institutional EHS & Local Regulations D->E F Arrange for Pickup by a Licensed Hazardous Waste Contractor E->F G Transport to a Licensed Chemical Destruction Plant or Incinerator F->G H Obtain Certificate of Disposal G->H S1 SPILL OCCURS S2 Evacuate & Isolate Area S1->S2 S3 Contain Spill with Absorbent Material S2->S3 S4 Collect Contaminated Material into Hazardous Waste Container S3->S4 S4->C

Caption: A workflow diagram for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting personnel and the environment from its harmful effects. Always prioritize safety and compliance with all relevant regulations.

References

Essential Safety and Logistical Information for Handling Dinoterb

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Dinoterb (CAS 1420-07-1). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks. This compound is a dinitrophenol herbicide that is highly toxic to humans and aquatic life.[1] All registrations for its use as a pesticide were suspended by the EPA in 1986, and it is banned in the European Union.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against the acute and chronic health risks associated with this compound exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data and guidelines for similar hazardous compounds.

PPE CategoryRecommendationSpecifications & Rationale
Hand Protection Chemical-resistant glovesDue to the lack of specific glove breakthrough data for this compound, it is recommended to use gloves made of materials known to be resistant to other dinitrophenol compounds. Neoprene or Butyl rubber gloves are advisable. Always inspect gloves for degradation or punctures before use and change them immediately if contamination is suspected.[3]
Eye and Face Protection Safety Goggles and Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin and Body Protection Chemical-resistant Apron or Lab CoatWear a chemical-resistant apron over a long-sleeved lab coat to protect against spills and splashes. For large-scale operations, a fully encapsulating chemical-resistant suit may be necessary.[5]
Respiratory Protection Air-Purifying Respirator or Supplied-Air RespiratorIn poorly ventilated areas or when handling powders, a full-facepiece respirator with appropriate cartridges for organic vapors and particulates should be used.[4] For emergency situations, a self-contained breathing apparatus (SCBA) is required.[5]

Quantitative Safety Data

Due to the limited availability of specific quantitative safety data for this compound, the following tables provide information for the structurally and toxicologically similar compound, 4,6-Dinitro-o-cresol (DNOC) (CAS 534-52-1), to serve as a conservative guide.

Occupational Exposure Limits for 4,6-Dinitro-o-cresol (DNOC)

OrganizationLimitValue
OSHA (PEL)8-hour TWA0.2 mg/m³
NIOSH (REL)10-hour TWA0.2 mg/m³
ACGIH (TLV)8-hour TWA0.2 mg/m³
TWA = Time-Weighted Average, PEL = Permissible Exposure Limit, REL = Recommended Exposure Limit, TLV = Threshold Limit Value[4]

Glove Compatibility for Dinitrophenol Compounds (General Guidance)

Glove MaterialBreakthrough Time (General Recommendation)
Butyl Rubber> 8 hours
Neoprene> 8 hours
Nitrile Rubber4 - 8 hours
PVC< 1 hour
This data is generalized for dinitrophenol compounds and not specific to this compound. Breakthrough times can vary based on glove thickness, manufacturer, and concentration of the chemical.

Experimental Protocol: Analytical Method for this compound in Water Samples by LC-MS/MS

The following is a representative protocol for the analysis of this compound in water samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is adapted from a published procedure for the analysis of this compound and Dinoseb in various matrices.[6][7]

1. Sample Preparation

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • Acidify the samples to a pH of approximately 3 with a suitable acid (e.g., formic acid) to stabilize the analytes.

  • If suspended solids are present, filter the sample through a 0.45 µm glass fiber filter.

2. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol followed by deionized water adjusted to the sample pH.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Dry the cartridge under a stream of nitrogen.

  • Elute the this compound from the cartridge with a suitable organic solvent, such as acetonitrile or methanol.

3. Sample Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and water (e.g., 19:1) containing a small amount of acetic acid (e.g., 0.005% v/v) is a common mobile phase.[6]

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is effective for dinitrophenol compounds.[6]

    • Detection: Monitor for the specific precursor-to-product ion transitions for this compound.

5. Quantification

  • Prepare a calibration curve using certified reference standards of this compound.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Diagrams

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weighing Weigh Solid this compound Prepare_Work_Area->Weighing Dissolving Prepare Solution Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Segregate_Waste Segregate Waste Streams Decontaminate->Segregate_Waste Dispose Dispose of Hazardous Waste Segregate_Waste->Dispose Spill Spill Response Exposure Exposure Response

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

Dinoterb_Disposal_Plan This compound Waste Disposal Plan cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Disposal Solid_Waste Solid this compound Waste (e.g., contaminated consumables) Label_Solid Label as 'Hazardous Waste - this compound' Solid_Waste->Label_Solid Liquid_Waste Liquid this compound Waste (e.g., reaction mixtures, solvents) Label_Liquid Label as 'Hazardous Waste - this compound' Liquid_Waste->Label_Liquid Sharps_Waste Contaminated Sharps Label_Sharps Label as 'Hazardous Sharps Waste - this compound' Sharps_Waste->Label_Sharps Store_Securely Store in a Designated, Secure Area Label_Solid->Store_Securely Label_Liquid->Store_Securely Label_Sharps->Store_Securely Contact_EHS Contact Environmental Health & Safety (EHS) Store_Securely->Contact_EHS Arrange_Pickup Arrange for Licensed Hazardous Waste Pickup Contact_EHS->Arrange_Pickup Documentation Complete Waste Disposal Manifest Arrange_Pickup->Documentation

Caption: A procedural plan for the safe collection, storage, and disposal of this compound waste.

Operational and Disposal Plans

Handling and Storage

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][8]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[9]

Emergency Procedures

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Disposal Plan All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, paper towels, stir bars) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and compatible hazardous waste container.

  • Disposal Vendor: All this compound waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with all local, state, and federal regulations.

References

×

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dinoterb
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